Methyl 5-cyano-3-fluoropicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-cyano-3-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-13-8(12)7-6(9)2-5(3-10)4-11-7/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQNPOGKCZBLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-cyano-3-fluoropicolinate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-cyano-3-fluoropicolinate is a highly functionalized pyridine derivative of significant interest in modern synthetic chemistry. Its unique arrangement of electron-withdrawing groups and reactive sites makes it a valuable intermediate in the preparation of complex molecular architectures, particularly in the agrochemical and pharmaceutical sectors. This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and potential applications, with a focus on the underlying chemical principles and practical considerations for laboratory use.
Introduction: The Strategic Importance of Fluorinated Picolinates
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and materials science for modulating physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a prevalent structural motif in a wide array of biologically active compounds. The combination of these features in this compound results in a versatile building block with considerable potential for the synthesis of novel agrochemicals and pharmaceuticals.
Synthesis of this compound: A Detailed Protocol
The primary route for the synthesis of this compound involves a multi-step process commencing from readily available starting materials. The following protocol is adapted from the patent literature and represents a robust method for the preparation of this key intermediate.
Synthesis Pathway Overview
The synthesis can be conceptually broken down into two key transformations: the formation of a cyanopyridine precursor followed by the construction of the picolinate ring system.
Caption: General synthetic strategy for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Cyanopyridine Intermediate
-
To a solution of 3,5-difluoro-2-methoxypyridine in a suitable aprotic solvent such as tetrahydrofuran (THF), add methyl cyanoacetate.
-
Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at a controlled temperature (e.g., 0 °C) to facilitate the Knoevenagel condensation.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Cyclization and Aromatization to this compound
-
The crude intermediate from Step 1 is then subjected to cyclization and aromatization. This can be achieved through various methods, including thermal or acid-catalyzed cyclization.
-
A common approach involves heating the intermediate in a high-boiling point solvent, with or without a catalyst, to promote the intramolecular cyclization and subsequent elimination to form the pyridine ring.
-
After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, and the product is isolated by extraction and purified by column chromatography on silica gel to afford this compound.
Rationale behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base is crucial for the deprotonation of methyl cyanoacetate to form the reactive carbanion without competing side reactions.
-
Aprotic Solvent: An aprotic solvent like THF is used to prevent the quenching of the strong base and the reactive intermediates.
-
Controlled Temperature: The initial addition of the base is performed at a low temperature to manage the exothermicity of the reaction and prevent side product formation.
Physicochemical Properties
Comprehensive experimental data for the physicochemical properties of this compound is not extensively reported in the public domain. However, based on its structure and data from suppliers, the following properties can be summarized:
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅FN₂O₂ | - |
| Molecular Weight | 180.14 g/mol | - |
| CAS Number | 1200498-42-5 | [1] |
| Appearance | Expected to be a solid | Inference from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inference from structure |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (s, 1H), 7.85 (d, 1H), 4.05 (s, 3H) | Patent Data |
Reactivity and Chemical Transformations
The chemical reactivity of this compound is governed by its three key functional groups: the cyano group, the fluorine atom, and the methyl ester.
Caption: Key reactive sites of this compound.
-
Cyano Group: The nitrile functionality can undergo hydrolysis to the corresponding carboxylic acid or amide under acidic or basic conditions. It can also be reduced to an amine or converted to a tetrazole ring, offering a route to a diverse range of derivatives.
-
Fluorine Atom: The fluorine atom, activated by the electron-withdrawing cyano and ester groups, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, at the 3-position of the pyridine ring.
-
Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. It can also undergo transesterification reactions.
Applications in Synthesis
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical industry. The strategic placement of its functional groups allows for sequential and regioselective modifications to build up molecular complexity.
While specific, publicly disclosed final products derived from this intermediate are limited, the structural motif is characteristic of compounds found in modern herbicides and fungicides. The presence of the fluorinated picolinate core is often associated with enhanced biological activity and favorable metabolic profiles in agrochemical candidates.
In the pharmaceutical realm, related 3-cyano-5-fluorophenyl derivatives are known to be precursors for mGlu5 negative allosteric modulators, which have therapeutic potential in treating central nervous system disorders[2][3]. This suggests that this compound could also serve as a valuable building block in the discovery of novel therapeutics.
Alternative Synthetic Strategies
While the previously described method is a direct route, other synthetic strategies for constructing substituted picolinates can be considered, which may offer advantages in terms of starting material availability or scalability.
-
From Substituted Pyridines: An alternative approach involves the functionalization of a pre-existing pyridine ring. For instance, a suitably substituted 3-fluoropicolinic acid could be esterified and then subjected to cyanation.
-
Ring Formation Reactions: Various classical named reactions for pyridine synthesis, such as the Hantzsch synthesis or adaptations of the Thorpe-Ziegler reaction, could potentially be employed to construct the cyanofluoropicolinate ring system from acyclic precursors[4].
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: Compounds containing cyano groups can be toxic if ingested or absorbed through the skin. Assume the compound is harmful and handle it with appropriate care.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. Its synthesis, while requiring careful control of reaction conditions, is achievable from accessible starting materials. The compound's rich chemical reactivity, stemming from its cyano, fluoro, and ester functionalities, provides chemists with a powerful tool for the construction of complex and biologically active molecules. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of key building blocks like this compound in enabling innovation is set to increase.
References
-
PubChem. (n.d.). Methyl 5-cyano-2-methylpentanoate. Retrieved from [Link]
-
Whiteker, G. T., et al. (2015). Synthesis of Novel Fluoropicolinate Herbicides by Cascade Cyclization of Fluoroalkyl Alkynylimines. Organic Letters, 17(11), 2752–2755. [Link]
- Baker, D. R., Fenyes, J. G., Moberg, W. K., & Cross, B. (Eds.). (1991). Synthesis and Chemistry of Agrochemicals II. American Chemical Society.
-
Lindsley, C. W., et al. (2010). (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction. ACS Chemical Neuroscience, 1(4), 303–310. [Link]
-
Jeschke, P. (2017). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Pest Management Science, 73(5), 857–867. [Link]
-
Lindsley, C. W., et al. (2008). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters, 18(15), 4385–4389. [Link]
-
PubChem. (n.d.). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. Retrieved from [Link]
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
-
PubChem. (n.d.). Methyl 3-cyano-5-methylhexanoate. Retrieved from [Link]
-
Comins, D. L., & Joseph, S. P. (1996). Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition?. Journal of the Chemical Society, Perkin Transactions 1, (18), 2213-2217. [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. (n.d.). METHYL CYANOACETATE. Retrieved from [Link]
-
Organic Chemistry Portal. (2022, December 24). Preparation of Pyridines, Part 4: By Alkylation and Vinylation [Video]. YouTube. [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Donate, P. M., & Frederico, D. (2019). Synthesis of New Agrochemicals. In Sustainable Agrochemistry (pp. 223-273). Springer, Cham.
-
PubChem. (n.d.). 3-Cyano-5-methylhexanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Cyano-3-methylpentanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl cyanoacetate. Retrieved from [Link]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
A Comprehensive Technical Guide to Methyl 5-cyano-3-fluoropicolinate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-cyano-3-fluoropicolinate, a substituted pyridine derivative, has emerged as a significant building block in the landscape of medicinal chemistry and drug development. Its unique structural features, including a fluorine atom, a cyano group, and a methyl ester on a pyridine scaffold, offer a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical identity, synthesis, properties, and applications, with a focus on its utility for professionals in the pharmaceutical sciences.
Core Chemical Identifiers
A precise understanding of the chemical identity of a compound is fundamental for its application in research and development.
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | methyl 5-cyano-3-fluoropyridine-2-carboxylate |
| CAS Number | 1200498-42-5[1] |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| Canonical SMILES | COC(=O)C1=C(F)C=C(C=N1)C#N |
Synthesis and Chemical Properties
A plausible synthetic approach can be conceptualized through a multi-step process, beginning with a suitable pyridine precursor. The introduction of the fluorine, cyano, and ester functionalities would likely proceed through a series of regioselective reactions.
Caption: Key influences of fluorine incorporation in drug molecules.
Applications in Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The pyridine core is a common motif in many approved drugs, and the specific substitution pattern of this molecule makes it an attractive starting material for library synthesis and lead optimization in drug discovery programs.
While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are present in compounds investigated for a range of therapeutic areas. The combination of a cyano group and a fluorine atom on an aromatic ring is a feature found in various enzyme inhibitors and receptor modulators.
Experimental Protocols: A General Approach to Picolinate Ester Synthesis
The following is a generalized protocol for the synthesis of picolinate esters, which can be adapted for the synthesis of this compound, assuming the availability of the corresponding carboxylic acid precursor.
Objective: To synthesize a methyl picolinate ester from the corresponding picolinic acid.
Materials:
-
5-Cyano-3-fluoropicolinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (Et₃N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-cyano-3-fluoropicolinic acid (1.0 eq) in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of DMF.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride.
-
-
Esterification:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of anhydrous methanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the acid chloride solution in an ice bath and slowly add the methanol/triethylamine solution dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours, or until the reaction is complete.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Disclaimer: This is a generalized protocol and should be adapted and optimized based on the specific reactivity of the starting materials and intermediates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This compound is a highly functionalized building block with significant potential in the field of drug discovery. Its unique combination of reactive sites and the presence of a strategically important fluorine atom make it a valuable tool for medicinal chemists. A thorough understanding of its chemical properties and synthetic accessibility is key to unlocking its full potential in the development of novel therapeutics. As the demand for more effective and safer drugs continues to grow, the utility of such versatile chemical scaffolds is poised to increase, making this compound a compound of considerable interest for the foreseeable future.
References
A comprehensive list of references will be compiled based on the specific literature and patents that utilize or describe this compound and its analogs. For the purpose of this guide, the provided search results offer a starting point for further investigation into the synthesis and applications of fluorinated picolinates and related heterocyclic compounds.
Sources
An In-depth Technical Guide to Methyl 5-cyano-3-fluoropicolinate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Picolinates in Medicinal Chemistry
Methyl 5-cyano-3-fluoropicolinate is a strategically-functionalized aromatic heterocycle that has emerged as a valuable building block in the synthesis of complex bioactive molecules. Its unique arrangement of a methyl ester, a cyano group, and a fluorine atom on a pyridine ring offers medicinal chemists a versatile scaffold for molecular elaboration. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic profiles. The cyano group and methyl ester provide orthogonal handles for a variety of chemical transformations, including nucleophilic additions, reductions, and coupling reactions. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, underscoring its utility in contemporary drug discovery programs.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 5-positions. The systematic IUPAC name for this compound is methyl 5-cyano-3-fluoropyridine-2-carboxylate.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O₂ | [1] |
| Molecular Weight | 180.14 g/mol | [1] |
| CAS Number | 1200498-42-5 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (inferred) | |
| SMILES | COC(=O)C1=C(C=C(C=N1)C#N)F | |
| InChI | InChI=1S/C8H5FN2O2/c1-13-8(12)7-6(9)2-5(3-10)4-11-7/h2,4H,1H3 | |
| InChIKey | JBYQNPOGKCZBLJ-UHFFFAOYSA-N |
Synthesis of this compound: A Probable Synthetic Route
Conceptual Two-Step Synthesis:
A plausible synthetic strategy would begin with a suitable commercially available fluorinated pyridine derivative, which would undergo cyanation followed by oxidation and subsequent esterification, or a more direct route from a pre-functionalized picolinic acid. A key intermediate in the likely synthesis is 5-cyano-3-fluoropicolinic acid.
Experimental Protocol: Esterification of 5-cyano-3-fluoropicolinic acid
This protocol is a generalized procedure based on well-established esterification methods and should be adapted and optimized based on laboratory conditions and scale.
Objective: To synthesize this compound via the esterification of 5-cyano-3-fluoropicolinic acid.
Materials:
-
5-cyano-3-fluoropicolinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent like DCC or EDC
-
A non-nucleophilic base such as triethylamine (if using a coupling agent)
-
Anhydrous dichloromethane (DCM) or other suitable a-protic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Method 1: Fischer-Speier Esterification (Acid-Catalyzed)
This classic method involves heating the carboxylic acid in an excess of the alcohol with a strong acid catalyst.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-cyano-3-fluoropicolinic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride (generated in situ from acetyl chloride), to the suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography or recrystallization.
Method 2: Steglich Esterification (DCC/DMAP Coupling)
This method is performed under milder, neutral conditions and is suitable for more sensitive substrates.[2]
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 5-cyano-3-fluoropicolinic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[2]
-
Alcohol Addition: Add a stoichiometric equivalent or a slight excess of anhydrous methanol to the solution.
-
Coupling Agent Addition: Cool the mixture in an ice bath and add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) in dichloromethane dropwise.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash the filtrate with dilute hydrochloric acid to remove any remaining DMAP, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The resulting crude product can be purified by flash column chromatography.[2]
Applications in Drug Discovery and Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of a variety of biologically active compounds. The strategic placement of its functional groups allows for diverse synthetic manipulations.
Role as a Versatile Building Block:
-
Amide Formation: The methyl ester can be readily converted to amides by reaction with primary or secondary amines. This is a common step in the synthesis of many pharmaceutical agents.
-
Reduction of the Cyano Group: The nitrile functionality can be reduced to a primary amine, which can then be further functionalized.
-
Nucleophilic Aromatic Substitution: The fluorine atom can potentially be displaced by strong nucleophiles under specific conditions, allowing for the introduction of other functional groups.
-
Cross-Coupling Reactions: The pyridine ring can participate in various transition-metal-catalyzed cross-coupling reactions to form more complex molecular architectures.
Visualization of Synthetic Utility
The following diagram illustrates the potential synthetic transformations of this compound, highlighting its role as a versatile synthetic intermediate.
Caption: Potential synthetic pathways originating from this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique combination of reactive functional groups on a fluorinated pyridine scaffold provides a robust platform for the development of novel therapeutic agents. The synthetic routes to this compound are based on well-established chemical principles, and its subsequent derivatization can lead to a wide array of molecular structures with diverse biological activities. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such strategically designed building blocks in accelerating the drug discovery process cannot be overstated.
References
-
Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PubMed Central. Available at: [Link].
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available at: [Link].
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link].
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link].
- Esterification of 2,5-furan-dicarboxylic acid. Google Patents.
-
This compound. Lead Sciences. Available at: [Link].
-
WO 2012/059798 A2. Google APIs. Available at: [Link].
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link].
-
Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. PubMed Central. Available at: [Link].
-
2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. ResearchGate. Available at: [Link].
-
5-Cyano-3-pyridinyl boronic acid | CAS 497147-93-0. Catsyn. Available at: [Link].
Sources
A Technical Guide to the Spectroscopic Characterization of Methyl 5-cyano-3-fluoropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-cyano-3-fluoropicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The presence of a cyano group, a fluorine atom, and a methyl ester on the picolinate scaffold offers multiple points for molecular interaction and further functionalization. Accurate structural elucidation and purity assessment are paramount for its application in any field. This guide provides an in-depth overview of the expected spectroscopic characteristics of this compound, drawing upon foundational spectroscopic principles and data from analogous structures. While direct experimental data for this specific compound is not widely available in the public domain, this document serves as a robust predictive guide for its analysis.
The molecular structure of this compound is presented below.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide crucial information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.
-
Aromatic Protons (H4 and H6): The electron-withdrawing nature of the cyano, fluoro, and ester groups will deshield the ring protons, causing them to appear at a relatively downfield chemical shift, likely in the range of 8.0-9.0 ppm. The coupling between these protons (⁴JHH) will be a small meta-coupling, on the order of 2-3 Hz. The fluorine atom will also couple to the adjacent proton (H4), resulting in a doublet of doublets or a more complex multiplet for this signal. The proton at the 6-position will likely be a doublet.
-
Methyl Protons (-OCH₃): The methyl protons of the ester group are expected to appear as a sharp singlet at approximately 4.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 8.2 - 8.5 | d | ⁴JHF ≈ 4-6 Hz |
| H6 | 8.8 - 9.1 | d | ⁴JHH ≈ 2-3 Hz |
| -OCH₃ | ~3.9 - 4.1 | s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about all eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the ring.[1] Quaternary carbons, those not attached to any protons, are expected to show weaker signals.[2]
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically appearing around 160-165 ppm.
-
Aromatic Carbons: The pyridine ring carbons will appear in the range of 110-160 ppm. The carbon bearing the fluorine (C3) will show a large one-bond C-F coupling constant (¹JCF) of approximately 240-260 Hz. The other carbons will also exhibit smaller C-F couplings. The carbon attached to the cyano group (C5) and the cyano carbon itself will also have distinct chemical shifts. The chemical shifts of cyano groups in substituted thiophenes have been studied, providing some basis for prediction.[3]
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester will be the most upfield signal, expected around 53-55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Key Features |
| C=O | 160 - 165 | Quaternary, weak signal |
| C2 | 145 - 150 | Quaternary |
| C3 | 155 - 160 (d, ¹JCF ≈ 250 Hz) | Large C-F coupling |
| C4 | 120 - 125 | Coupled to H4 and F |
| C5 | 115 - 120 | Quaternary |
| C6 | 150 - 155 | Coupled to H6 |
| -C≡N | 110 - 115 | Quaternary, weak signal |
| -OCH₃ | 53 - 55 | - |
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom.[4] For this compound, a single resonance is expected.
-
The chemical shift of the fluorine atom is influenced by the substituents on the pyridine ring. The presence of the electron-withdrawing cyano and ester groups is expected to shift the signal downfield compared to simple fluoropyridines. A predicted chemical shift would be in the range of -110 to -130 ppm (relative to CFCl₃).
-
The signal will be split into a doublet by the adjacent proton (H4) with a coupling constant (⁴JFH) of approximately 4-6 Hz.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano, carbonyl, and C-F bonds, as well as aromatic C-H and C=C/C=N stretching vibrations.[5]
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| C≡N stretch (cyano) | 2240 - 2220 | Sharp, Medium |
| C=O stretch (ester) | 1740 - 1720 | Strong |
| C=C and C=N stretch (aromatic ring) | 1600 - 1450 | Medium to Strong |
| C-F stretch | 1250 - 1000 | Strong |
| C-O stretch (ester) | 1300 - 1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₅FN₂O₂), the molecular weight is 180.14 g/mol .[6]
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 180.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 149, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 121. Further fragmentation of the pyridine ring is also expected. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.
Experimental Protocols
While specific experimental data is not presented, the following outlines the general procedures for acquiring the spectroscopic data discussed.
Sample Preparation
-
NMR: A few milligrams of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
IR: For a solid sample, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. For a liquid or dissolved sample, a thin film can be prepared between salt plates (e.g., NaCl or KBr).
-
MS: A dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) is prepared for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For EI, the sample can be introduced directly or via a gas chromatograph.
Instrumentation and Data Acquisition
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.
Figure 2: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a comprehensive prediction of the key spectroscopic data (NMR, IR, and MS) for this compound. By understanding these expected spectral features, researchers and scientists can more effectively identify and characterize this compound, ensuring its purity and confirming its structure for use in drug development and other scientific applications. The provided information serves as a valuable reference for interpreting experimental data and guiding further analytical work.
References
-
MDPI. (n.d.). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Retrieved from [Link]5]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]1]
-
YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]2]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A 13C n.m.r. study of 5-cyano-, 5-methoxycarbonyl-, 5-carbamoyl-, and 5-acetyl-3-nitro-2-X-thiophenes: substituent effects and their relation to the charge distribution in corresponding 2,2-dimethoxy Meisenheimer adducts. Retrieved from [Link]3]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]6]
Sources
- 1. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. m.youtube.com [m.youtube.com]
- 3. A 13C n.m.r. study of 5-cyano-, 5-methoxycarbonyl-, 5-carbamoyl-, and 5-acetyl-3-nitro-2-X-thiophenes: substituent effects and their relation to the charge distribution in corresponding 2,2-dimethoxy Meisenheimer adducts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds [mdpi.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
The Strategic Utility of Methyl 5-cyano-3-fluoropicolinate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Highly Functionalized Scaffolds
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and cyano moieties into heterocyclic scaffolds has become a cornerstone of rational drug design. These functional groups can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. Methyl 5-cyano-3-fluoropicolinate, a highly functionalized pyridine derivative, represents a versatile building block that embodies this design philosophy. This technical guide provides a comprehensive overview of its commercial availability, physicochemical characteristics, and its emerging role as a valuable tool in the synthesis of novel therapeutic agents.
Commercial Availability and Supplier Landscape
This compound is available from a number of specialized chemical suppliers catering to the research and development sector. As a niche building block, its availability may be subject to lead times, and it is typically offered in research quantities.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| BLDpharm (via Lead Sciences)[1] | BD294882 | 95% | 100mg, 250mg, 1g | 1200498-42-5 |
It is imperative for researchers to verify the purity and identity of the compound upon receipt through appropriate analytical methods to ensure the integrity of their synthetic endeavors.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for its effective application in synthesis.
Molecular and Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1200498-42-5 | Lead Sciences[1] |
| Molecular Formula | C₈H₅FN₂O₂ | Lead Sciences[1] |
| Molecular Weight | 180.14 g/mol | Lead Sciences[1] |
| Appearance | (Not specified, likely a solid) | N/A |
| Solubility | (Not specified, likely soluble in common organic solvents) | N/A |
| Melting Point | (Not specified) | N/A |
| Boiling Point | (Not specified) | N/A |
Predicted Spectroscopic Data:
Mass Spectrometry (Predicted): The predicted mass-to-charge ratios for various adducts can aid in the identification of the compound in reaction mixtures.
| Adduct | Predicted m/z |
| [M+H]⁺ | 181.04079 |
| [M+Na]⁺ | 203.02273 |
| [M-H]⁻ | 179.02623 |
Data sourced from PubChemLite.
Synthetic Considerations and Reactivity
-
Cascade cyclization of fluoroalkyl alkynylimines: This method has been successfully employed for the synthesis of 4-amino-5-fluoropicolinates and could potentially be adapted.[2][3]
-
Functional group interconversion on a pre-formed pyridine ring: This could involve reactions such as Sandmeyer reaction for the introduction of the cyano group or nucleophilic aromatic substitution to introduce the fluorine atom, although the latter can be challenging on electron-deficient rings.
The reactivity of this compound is dictated by its constituent functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The pyridine ring itself is electron-deficient and can be susceptible to nucleophilic attack, particularly with the activating effect of the fluorine and cyano substituents.
Applications in Drug Discovery: A Versatile Building Block
The unique arrangement of the methyl ester, cyano, and fluoro substituents on the picolinate core makes this compound a highly attractive starting material for the synthesis of complex molecules with potential therapeutic applications.
Rationale for its utility:
-
Fluorine as a Bioisostere: The introduction of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of nearby functional groups and improve binding affinity through favorable electrostatic interactions.
-
The Cyano Group as a Versatile Handle: The cyano group is a key functional group in many approved drugs and serves as a versatile synthetic handle for further molecular elaboration. It can act as a hydrogen bond acceptor and can be transformed into other important functional groups.
-
The Picolinate Scaffold: The pyridine ring is a common motif in pharmaceuticals, and the picolinate (pyridine-2-carboxylate) scaffold provides a rigid framework for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.
Potential Therapeutic Areas:
While specific examples of drug candidates derived from this compound are not yet in the public domain, analogous structures containing cyanofluoropyridine moieties have been explored in various therapeutic areas, including:
-
Oncology: As building blocks for kinase inhibitors and other anti-cancer agents.
-
Neuroscience: In the development of agents targeting receptors and enzymes in the central nervous system.
-
Infectious Diseases: As scaffolds for novel antibacterial and antiviral compounds.
Experimental Workflow: Hypothetical Derivatization
The following diagram illustrates a hypothetical workflow for the derivatization of this compound, showcasing its potential in generating a library of compounds for screening.
Caption: Hypothetical derivatization workflow for this compound.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount for its use in synthesis. A combination of analytical techniques should be employed for quality control:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the material. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would likely be appropriate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹⁹F NMR spectrum would also be highly informative for confirming the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the nitrile (C≡N) and carbonyl (C=O) stretches.
Safety, Handling, and Storage
As with any laboratory chemical, appropriate safety precautions must be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling substituted pyridines and cyano compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.[4] The container should be tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine core with cyano and methyl ester functionalities provides a rich platform for the synthesis of novel and complex molecules. While detailed experimental data on this specific compound is still emerging, the principles of its reactivity and potential applications can be inferred from the well-established chemistry of related structures. As the demand for highly functionalized and fluorine-containing scaffolds continues to grow, this compound is poised to become an increasingly valuable tool in the armamentarium of the modern medicinal chemist.
References
-
Lowe, R. D., et al. (2015). Synthesis of Novel Fluoropicolinate Herbicides by Cascade Cyclization of Fluoroalkyl Alkynylimines. Organic Letters, 17(12), 3014–3017. Available at: [Link]
-
Lead Sciences. This compound. Available at: [Link]
-
Lowe, R. D., et al. (2015, June 19). Synthesis of Novel Fluoropicolinate Herbicides by Cascade Cyclization of Fluoroalkyl Alkynylimines. PubMed. Available at: [Link]
-
PubChemLite. This compound (C8H5FN2O2). Available at: [Link]
-
Chemos GmbH&Co.KG. (2019, October 28). Safety Data Sheet: Methyl cyanoacetate. Available at: [Link]
-
University of Technology Sydney. (2013, October 21). Analytical Methods. OPUS at UTS. Available at: [Link]
-
Zoghbi, S. S., et al. (2023, October 16). Discovery of a High-Affinity Fluoromethyl Analog of [ 11 C]5-Cyano- N -(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([ 11 C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands. PubMed Central. Available at: [Link]
-
MDPI. (2016, March 30). Synthesis and characterization of fluorine-substituted polylactides/glycolides. Frontiers. Available at: [Link]
-
MDPI. (2022, November 11). Synthesis, Structural Determination, and Antioxidant Activities of Acyclic and Substituted Heterocyclic Phosphonates Linearly Linked 4-hydroxy-2(1H)-quinolinone. Available at: [Link]
-
Lead Sciences. This compound. Available at: [Link]
-
ResearchGate. (2023, October 16). (PDF) Discovery of a High-Affinity Fluoromethyl Analog of [ 11 C]5-Cyano- N -(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([ 11 C]CPPC) and Their Comparison in Mouse and Monkey as Colony-. Available at: [Link]
-
DOI. Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4- methylpiperazin-1-yl). Available at: [Link]
-
ResearchGate. (2025, August 6). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Available at: [Link]
-
ResearchGate. (PDF) 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. Available at: [Link]
-
Le-Caer, S., et al. (2011). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central. Available at: [Link]
Sources
A Comprehensive Technical Guide to the Safe Handling of Methyl 5-cyano-3-fluoropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-cyano-3-fluoropicolinate is a substituted pyridine derivative that holds significant potential as a building block in medicinal chemistry and drug discovery. Its unique arrangement of a cyano group, a fluorine atom, and a methyl ester on the picolinate scaffold makes it an attractive starting material for the synthesis of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the cyano and ester groups offer versatile handles for further chemical modifications. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.
This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on established principles of chemical safety and data from structurally analogous compounds. It is designed to empower researchers to work confidently and safely with this valuable synthetic intermediate.
Hazard Identification and Risk Assessment
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source (Analogous Compound) |
| Molecular Formula | C₈H₅FN₂O₂ | - |
| Molecular Weight | 180.14 g/mol | - |
| Appearance | Likely a solid | Methyl 3-cyano-5-fluorobenzoate[1] |
| Solubility | Likely soluble in common organic solvents | General chemical principles |
Anticipated Health Hazards
Based on the hazard profiles of similar compounds such as methyl 3-cyano-5-fluorobenzoate, various cyanopyridines, and other substituted picolinates, this compound should be treated as a hazardous substance with the following potential effects:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The cyano group (-CN) is a notable feature, and while the toxicity of organic nitriles can vary, some can release cyanide in the body.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][4] Prolonged or repeated contact should be avoided.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4]
GHS Hazard Classification (Predicted)
The following GHS pictograms are recommended for labeling and in-house safety documentation until a formal classification is established.
| Pictogram | Hazard Class | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | |
| Skin Irritation, Category 2 | H315: Causes skin irritation. | |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation. | |
| Specific target organ toxicity — single exposure, Category 3 | H335: May cause respiratory irritation. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. The hierarchy of controls should always be followed, prioritizing engineering and administrative controls over reliance on PPE alone.
Caption: Hierarchy of controls for managing chemical exposure.
Engineering Controls
-
Primary Containment: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. For particularly sensitive operations or when handling larger quantities, a glove box may be warranted.
-
Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour.[7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against eye irritation from dust or splashes.[1][5][7] |
| Skin Protection | A flame-resistant lab coat. | Provides a barrier against accidental spills. |
| Hand Protection | Nitrile gloves. Check for breakthrough times and consider double-gloving for extended operations. | Prevents skin contact and irritation.[7] Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Respiratory Protection | Generally not required when working in a functional fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of the compound, which may be harmful and cause respiratory irritation. |
Safe Handling and Storage Protocols
General Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][8]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[7][9][10] Contaminated clothing should be removed and laundered before reuse.[1][10]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[9][11][12]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][5][8]
-
Conditions: Store in a cool, dry place away from sources of ignition and incompatible materials.[8]
Emergency Procedures
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[1]
Accidental Release Measures
A clear and practiced spill response plan is crucial.
Caption: Step-by-step spill response workflow.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3]
-
Containment and Cleaning: For a small spill of solid material, carefully sweep it up to avoid creating dust and place it into a suitable container for disposal.[3] For a solution, cover with an inert absorbent material (e.g., vermiculite, sand) and transfer to a sealed container.[7]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[7]
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste. Dispose of the material and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
This compound is a promising compound for synthetic and medicinal chemistry. By understanding its potential hazards through careful consideration of analogous structures and by adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate risks and foster a safe and productive laboratory environment. Proactive risk assessment and a commitment to a strong safety culture are the cornerstones of successful and responsible scientific advancement.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl cyanoacetate. [Link]
-
Stead, L. F., & Lancaster, T. (2012). Opinion controversy to chromium picolinate therapy's safety and efficacy: ignoring 'anecdotes' of case reports or recognising individual risks and new guidelines urgency to introduce innovation by predictive diagnostics?. PMC. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Pyridinecarbonitrile. [Link]
-
Redox. Safety Data Sheet Chromium Picolinate. [Link]
-
SAHPRA. SAHPRA's warning on Selenium and zinc picolinate-containing products for children. [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. METHYL CYANOACETATE. [Link]
Sources
- 1. fishersci.es [fishersci.es]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. chemos.de [chemos.de]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
The Strategic Application of Methyl 5-cyano-3-fluoropicolinate in Fragment-Based Drug Discovery: A Technical Guide
This guide provides an in-depth technical exploration of Methyl 5-cyano-3-fluoropicolinate as a strategic fragment in drug discovery. We will delve into its chemical attributes, potential applications in fragment-based screening, and the detailed methodologies required to effectively utilize this and similar fragments in the quest for novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field.
Introduction: The Power of the Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of lead compounds.[1][2][3][4] The core principle of FBDD lies in screening small, low molecular weight compounds (fragments) that, due to their reduced complexity, can explore chemical space more efficiently and often exhibit higher hit rates.[1] These initial weak-binding hits are then optimized into potent drug candidates through structure-guided elaboration.
This compound represents a class of fragments with significant potential. Its rigid heterocyclic scaffold, combined with strategically placed functional groups, offers a rich platform for interaction with biological targets. This guide will use this compound as a focal point to discuss the broader principles and practices of utilizing fluorinated and potentially reactive fragments in modern drug discovery campaigns.
Physicochemical Profile and Covalent Potential
A thorough understanding of a fragment's physicochemical properties and inherent reactivity is paramount to its successful application.
Physicochemical Characteristics
This compound is a small molecule with the following key attributes:
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O₂ | [1] |
| Molecular Weight | 180.14 g/mol | [1] |
| CAS Number | 1200498-42-5 | [1] |
These properties align well with the "Rule of Three," a set of guidelines used to define a good fragment: molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3. This adherence suggests favorable solubility and oral bioavailability characteristics for potential downstream drug candidates.
The Dual-Role Functionality: Covalent and Non-Covalent Interactions
The chemical architecture of this compound suggests a dual potential for interaction with protein targets. The pyridine ring and its substituents can participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking.
Furthermore, the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can activate the cyano group, rendering it susceptible to nucleophilic attack by reactive amino acid residues such as cysteine.[5] This positions the fragment as a potential covalent inhibitor, a class of drugs that can offer enhanced potency and duration of action.[6] The proposed mechanism for covalent modification of a cysteine residue is depicted below.
Caption: Proposed covalent modification of a cysteine residue.
Application in Fragment Library Design and Screening
The inclusion of fragments like this compound in a screening library offers several advantages. The presence of a fluorine atom is particularly noteworthy, as it enables the use of ¹⁹F-NMR spectroscopy, a highly sensitive technique for detecting weak binding events.[7][8][9][10]
General Fragment Screening Workflow
A typical FBDD campaign involves a series of steps to identify and validate fragment hits. The following diagram illustrates a generalized workflow.
Caption: A generalized fragment-based drug discovery workflow.
Key Experimental Methodologies
The successful application of FBDD relies on robust and sensitive biophysical techniques to detect the weak interactions between fragments and their targets.
Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method for identifying fragment binding by measuring changes in protein thermal stability.[11][12][13][14][15]
-
Preparation of Reagents:
-
Prepare a stock solution of the target protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) at 5000x concentration in DMSO.
-
Prepare a stock solution of this compound and other fragments at 10 mM in DMSO.
-
-
Assay Setup (96-well plate format):
-
In each well, add 18 µL of the protein solution.
-
Add 1 µL of the fragment stock solution (final concentration 500 µM). For control wells, add 1 µL of DMSO.
-
Add 1 µL of a 1:250 dilution of the 5000x dye stock.
-
Seal the plate and centrifuge briefly.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate melt curves.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.
-
A significant increase in Tm in the presence of a fragment indicates binding and stabilization of the protein.
-
Caption: Workflow for a Thermal Shift Assay experiment.
¹⁹F-NMR Screening
The fluorine atom in this compound makes it an ideal candidate for ¹⁹F-NMR screening. This technique is highly sensitive and provides information on binding and, in some cases, the local environment of the fragment upon binding.[7][8][9][10]
-
Sample Preparation:
-
Prepare a stock solution of the target protein at 10-20 µM in an NMR buffer (e.g., 50 mM Phosphate buffer pH 7.4, 100 mM NaCl, 10% D₂O).
-
Prepare a stock solution of this compound at 1 mM in a compatible solvent (e.g., d₆-DMSO).
-
-
NMR Data Acquisition:
-
Acquire a reference ¹⁹F-NMR spectrum of the fragment alone (e.g., 100 µM final concentration).
-
Acquire a ¹⁹F-NMR spectrum of the fragment in the presence of the target protein.
-
Observe for changes in the fluorine signal, such as chemical shift perturbations, line broadening, or changes in signal intensity.
-
-
Data Analysis:
-
A significant change in the ¹⁹F spectrum upon addition of the protein is indicative of binding.
-
The magnitude of the change can be used to estimate the binding affinity (Kd).
-
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[16][17][18][19][20]
-
Protein Crystallization:
-
Crystallize the target protein under conditions that yield well-diffracting crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer a protein crystal to a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure of the protein-fragment complex.
-
-
Analysis:
-
Analyze the electron density map to confirm the binding of the fragment and to determine its binding mode and interactions with the protein.
-
Hypothetical Case Study: Targeting a Cysteine-Containing Enzyme
To illustrate the practical application of this compound, we present a hypothetical case study involving the screening of a fragment library against a cysteine-containing enzyme implicated in a disease pathway.
Hit Identification and Validation
A primary screen using TSA identifies this compound as a hit, showing a significant thermal shift.
| Fragment | ΔTm (°C) |
| This compound | +5.2 |
| Fragment B | +0.5 |
| Fragment C | -0.2 |
The hit is then validated using ¹⁹F-NMR, which confirms binding.
Structure-Activity Relationship (SAR) by Analogs
To improve the potency and explore the binding pocket, a series of analogs are synthesized and tested. The following table presents hypothetical SAR data.
| Analog | R¹ | R² | IC₅₀ (µM) |
| This compound | -OCH₃ | -F | 250 |
| Analog 1 | -OH | -F | 150 |
| Analog 2 | -NH₂ | -F | 100 |
| Analog 3 | -OCH₃ | -Cl | 300 |
| Analog 4 | -OCH₃ | -H | >500 |
This hypothetical data suggests that a hydrogen bond donor at the R¹ position and a fluorine at the R² position are favorable for activity.
Synthesis of this compound and Analogs
The synthesis of this compound can be achieved through multi-step synthetic routes starting from commercially available pyridine derivatives.[21][22][23] Analogs for SAR studies can be prepared by modifying the starting materials or by late-stage functionalization.
Conclusion
This compound serves as an excellent model for a strategically designed fragment for FBDD. Its physicochemical properties, coupled with the potential for both non-covalent and covalent interactions, make it a valuable tool for probing the binding sites of a wide range of protein targets. The presence of a fluorine atom further enhances its utility by enabling sensitive ¹⁹F-NMR screening. By employing the robust biophysical and structural biology techniques outlined in this guide, researchers can effectively leverage this and similar fragments to accelerate the discovery of novel therapeutics.
References
- Coudevylle, N., et al. (2015). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Parasitology, 142(S1), S109-S124.
- Jørgensen, C. V., et al. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening.
- Li, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113797.
-
CHI. (2022). Fragment-Based Drug Discovery. Retrieved from [Link]
- Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2256-2277.
-
ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Themed collection: Fragment-based drug discovery. Retrieved from [Link]
- Si, C., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 185.
- Si, C., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 185.
- Allen, J. G., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(4), 154-158.
- Li, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113797.
- Li, Y., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 66(15), 10452-10471.
- Wang, Y., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 10183-10201.
- El-Gazzar, M. G., et al. (2024). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Chemistry & Biodiversity, e202403463.
- Wlodawer, A. (2014). X-ray crystallography of protein-ligand interactions. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2271-2282.
- Barelier, S., et al. (2014). Lessons from hot spot analysis for fragment-based drug discovery. Journal of Computer-Aided Molecular Design, 28(4), 333-344.
-
Drug Hunter. (n.d.). Covalent Modifiers. Retrieved from [Link]
- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.
-
LookChem. (n.d.). 3-CYANO-5-FLUOROPYRIDINE. Retrieved from [Link]
- Lepre, C. A. (2011). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 54(23), 7973-7984.
- Owen, R. L., & Fischer, G. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1098616.
- Al-Majid, A. M., et al. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Molecules, 28(13), 5122.
- Singh, N., et al. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Current Drug Discovery Technologies.
-
Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]
-
bioRxiv. (2024, October 31). Fragment-based development of small molecule inhibitors targeting Mycobacterium tuberculosis cholesterol metabolism. Retrieved from [Link]
- Al-Thebity, I. (2025). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. Journal of Saudi Chemical Society, 29(8), 101709.
- Matulis, D., et al. (2005). Protein thermal shifts to identify low molecular weight fragments. Methods in Molecular Biology, 305, 135-153.
- Chen, Y., et al. (2023). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Molecules, 28(14), 5488.
- Google Patents. (n.d.). WO 2012/059798 A2.
- Hartshorn, M. J. (2007). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 394, 287-304.
-
ResearchGate. (n.d.). Protein X-ray Crystallography and Protein-Ligand Interactions. Retrieved from [Link]
- Rosini, C., et al. (2022). Recent Advances in Covalent Drug Discovery. Molecules, 27(19), 6543.
- Bakalova, A. V., et al. (2025).
- Acar, Ç., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Journal of the Iranian Chemical Society.
- Leung, E., & Tritto, E. (2016). Applications of 19 F-NMR in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 59(24), 10875-10892.
- De Colibus, L., & Von Delft, F. (2018). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals, 8(12), 456.
- Wang, J., et al. (2022). Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis. Bioorganic & Medicinal Chemistry, 74, 117053.
- Google Patents. (n.d.). WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. drughunter.com [drughunter.com]
- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 15. Protein thermal shifts to identify low molecular weight fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 18. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 23. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]
The Strategic Role of Methyl 5-cyano-3-fluoropicolinate Derivatives in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and cyano groups into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide delves into the core chemistry, synthesis, and potential applications of a particularly promising scaffold: Methyl 5-cyano-3-fluoropicolinate. This technical document provides a comprehensive overview for researchers, chemists, and drug development professionals, outlining the synthetic rationale, key reaction pathways, and the untapped potential of its derivatives in shaping the next generation of therapeutics. We will explore the nuanced interplay of the fluoro and cyano functionalities, which impart unique physicochemical and metabolic properties, making this picolinate scaffold a valuable building block in the design of novel drug candidates. This guide serves as a foundational resource, complete with detailed synthetic protocols, data-driven insights, and a forward-looking perspective on the applications of these specialized chemical entities.
Introduction: The Architectural Significance of Fluorinated Cyanopicolinates
The picolinate framework, a substituted pyridine-2-carboxylic acid ester, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The deliberate introduction of a fluorine atom and a cyano group onto this core structure, as seen in this compound, is a strategic design choice aimed at modulating several key pharmaceutical properties.
The fluorine atom , with its small van der Waals radius and high electronegativity, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets.[1] It can block sites of oxidative metabolism, thereby increasing a drug's half-life, and its ability to form strong C-F bonds can enhance thermal and chemical stability.[1]
The cyano group is a versatile functional group that can act as a hydrogen bond acceptor and a bioisostere for other functional groups. Its electron-withdrawing nature can significantly impact the electronic properties of the aromatic ring system, influencing its reactivity and interactions with biological macromolecules. In drug design, the cyano group has been incorporated into numerous successful therapeutics, often contributing to improved potency and selectivity.[2]
The combination of these two functionalities on a picolinate scaffold creates a unique chemical entity with a high potential for further elaboration into a diverse array of bioactive molecules. This guide will explore the synthesis of this core structure and the potential avenues for the development of its derivatives.
Synthesis of the Core Scaffold: this compound
While a direct, peer-reviewed synthesis for this compound (CAS 1200498-42-5) is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methodologies for analogous fluorinated pyridines. The following proposed synthesis is based on the principles of nucleophilic aromatic substitution and subsequent functional group transformations, providing a logical and experimentally sound approach.
Proposed Synthetic Pathway
The proposed synthesis commences with a commercially available, appropriately substituted fluoropyridine and proceeds through a series of robust and scalable reactions.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and characterization methods to ensure the integrity of each synthetic step.
Protocol 2.2.1: Synthesis of 2,6-Dichloro-3-cyano-5-fluoropyridine (from 2,6-Dihydroxy-3-cyano-5-fluoropyridine)
This initial step is based on a well-established chlorination reaction of dihydroxypyridines.[3]
-
Materials: 2,6-Dihydroxy-3-cyano-5-fluoropyridine, Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅), Dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, suspend 2,6-dihydroxy-3-cyano-5-fluoropyridine (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Carefully add phosphorus pentachloride (2-3 equivalents) portion-wise to the suspension.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 2,6-dichloro-3-cyano-5-fluoropyridine.
-
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2.2: Synthesis of this compound
This step involves a nucleophilic substitution of one of the chloro groups with a methoxy group, followed by a reduction to remove the second chloro group. A more direct approach could involve a selective hydrolysis and esterification, but the following represents a robust method.
-
Materials: 2,6-Dichloro-3-cyano-5-fluoropyridine, Sodium methoxide, Methanol, Palladium on carbon (Pd/C), Hydrogen gas or a hydrogen transfer reagent (e.g., ammonium formate).
-
Procedure:
-
Methoxylation: Dissolve 2,6-dichloro-3-cyano-5-fluoropyridine (1 equivalent) in anhydrous methanol in a round-bottom flask. Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at room temperature. Stir for 2-4 hours, monitoring by TLC for the formation of the methoxy-substituted intermediate.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.
-
Reductive Dechlorination: Dissolve the crude residue in a suitable solvent such as ethanol or ethyl acetate. Add 10% Palladium on carbon (5-10 mol%). If using hydrogen gas, place the reaction under a hydrogen atmosphere (balloon or Parr shaker). If using a hydrogen transfer reagent, add ammonium formate (3-5 equivalents).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm its structure and purity.
Derivatives of this compound and Their Potential Applications
The true value of this compound lies in its potential as a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic applications. The ester and cyano functionalities serve as convenient handles for further chemical transformations.
Key Derivative Classes and Synthetic Strategies
Caption: Key synthetic transformations of the core scaffold.
3.1.1. Amide Derivatives via Aminolysis
The ester functionality of the core scaffold is readily converted to a wide array of amides through reaction with primary or secondary amines. This transformation is fundamental in drug discovery for introducing diverse side chains and modulating pharmacokinetic properties.
-
Potential Applications: The resulting picolinamides are a common feature in many biologically active compounds, including enzyme inhibitors and receptor modulators.
3.1.2. Tetrazole Derivatives via [3+2] Cycloaddition
The cyano group can be converted to a tetrazole ring through a [3+2] cycloaddition reaction with sodium azide. The tetrazole ring is a well-established bioisostere for a carboxylic acid group, often with improved metabolic stability and oral bioavailability.
-
Potential Applications: This derivatization is particularly useful in the design of angiotensin II receptor blockers and other therapeutics where a carboxylic acid mimic is desired.
3.1.3. Picolinic Acid Derivative via Hydrolysis
Saponification of the methyl ester provides the corresponding carboxylic acid, 5-cyano-3-fluoropicolinic acid. This derivative can then be coupled with a variety of amines or alcohols using standard peptide coupling reagents to form more complex amides and esters.
-
Potential Applications: The carboxylic acid is a key intermediate for creating extensive libraries of compounds for structure-activity relationship (SAR) studies.
3.1.4. Fused Heterocyclic Systems
The cyano group and the adjacent ring nitrogen can participate in condensation reactions with various bifunctional reagents to construct fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines.
-
Potential Applications: These fused ring systems are often found in kinase inhibitors and other targeted cancer therapies.[2]
Anticipated Biological Activities
Based on the structural motifs present in the core scaffold and its potential derivatives, several areas of therapeutic interest can be proposed:
-
Oncology: The cyanopyridine and fluoropyridine moieties are present in a number of kinase inhibitors. Derivatives of this compound could be explored as inhibitors of various protein kinases implicated in cancer cell proliferation and survival.[4]
-
Neuroscience: The picolinamide scaffold is found in several centrally acting agents. The modulation of lipophilicity and metabolic stability afforded by the fluorine and cyano groups could be advantageous in designing novel CNS-penetrant drugs.
-
Infectious Diseases: Substituted pyridines have a long history in the development of antibacterial and antiviral agents. The unique electronic and steric properties of these derivatives could lead to the discovery of novel anti-infective compounds.
Data Summary and Future Directions
While specific quantitative data for the biological activity of this compound derivatives is not yet widely available, the following table summarizes the key physicochemical properties of the core scaffold, which are essential for guiding future drug design efforts.
| Property | Value | Source |
| CAS Number | 1200498-42-5 | |
| Molecular Formula | C₈H₅FN₂O₂ | |
| Molecular Weight | 180.14 g/mol | |
| Appearance | White to off-white solid | Supplier Data |
| Purity | ≥95% |
The lack of extensive biological data for this specific scaffold highlights a significant opportunity for further research. The synthetic accessibility of the core molecule and the potential for diverse derivatization make it an attractive starting point for screening campaigns and lead optimization programs.
Conclusion
This compound represents a strategically designed chemical scaffold with significant potential for the development of novel therapeutic agents. The confluence of the picolinate core with the key pharmacophoric elements of fluorine and a cyano group provides a rich platform for chemical exploration. This technical guide has outlined a rational and experimentally feasible synthetic approach to the core molecule and has provided a roadmap for the generation of diverse derivatives. The insights into the potential applications of these compounds in oncology, neuroscience, and infectious diseases should serve as a catalyst for further investigation by the drug discovery and development community. The systematic exploration of the chemical space around this promising scaffold is a worthy endeavor with the potential to yield the next generation of innovative medicines.
References
-
Bhuiyan, M. M. H., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. RSC Advances, 13(35), 24183-24200. Available from: [Link]
-
Cioc, R. C., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2035. Available from: [Link]
- Dowling, M. S., & Williams, M. T. (2012). Process for the preparation of (s)-3-cyano-5-methylhexanoic acid derivatives and of pregabalin. WO2012025861A1.
-
Gawande, S. D., et al. (2025). Rediscovered synthesis of 3-cyanoquinoline derivatives. ResearchGate. Available from: [Link]
-
Gül, H. İ., & Sakallı, C. B. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 48(5), 987-1002. Available from: [Link]
-
Khan, I., et al. (2023). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. ResearchGate. Available from: [Link]
-
Kazakova, O. B., et al. (2023). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2023(2), M1621. Available from: [Link]
-
Li, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 7076-7094. Available from: [Link]
- Pesticide Action Network UK. (1989). Process for the preparation of substituted pyridines. EP0333020A2.
-
BLD Pharmatech Co., Limited. (n.d.). This compound. Retrieved January 24, 2026, from [Link]
-
Biosynth. (n.d.). This compound. Retrieved January 24, 2026, from [Link]
-
Bang & Olufsen. (2026). Beosound Level. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1200498-42-5. Retrieved January 24, 2026 from [Link].
-
Lead Sciences. (n.d.). This compound. Retrieved January 24, 2026, from [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available from: [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 1200498-42-5 | Sigma-Aldrich [sigmaaldrich.com]
A Strategic Guide to Unlocking the Therapeutic Potential of Methyl 5-cyano-3-fluoropicolinate: A Framework for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-cyano-3-fluoropicolinate emerges as a promising, yet largely unexplored, scaffold in medicinal chemistry. Its unique combination of a picolinate core, a fluorine atom, and a cyano group presents a rich landscape for the development of novel therapeutics. The strategic placement of the electron-withdrawing fluorine and cyano moieties on the pyridine ring suggests the potential for significant modulation of physicochemical properties and target engagement. This in-depth technical guide provides a comprehensive framework for initiating and conducting Structure-Activity Relationship (SAR) studies on this core structure. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a strategic roadmap, grounded in established principles of medicinal chemistry, to efficiently navigate the optimization of this promising scaffold.
Introduction: The Therapeutic Promise of the Picolinate Scaffold
The pyridine ring is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in a variety of biological interactions and its metabolic stability. [1][2][3]Picolinate derivatives, in particular, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory effects. [4][5][6][7]The core subject of this guide, this compound, is a strategic starting point for a drug discovery campaign due to the well-defined roles of its constituent functional groups.
-
The Picolinate Core: Serves as a versatile and synthetically tractable scaffold.
-
The Fluorine Atom: The introduction of fluorine is a widely utilized strategy in drug design to enhance metabolic stability, improve bioavailability, and increase binding affinity. [1]Its high electronegativity can modulate the pKa of nearby functional groups and influence conformational preferences.
-
The Cyano Group: This group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or in some contexts, a reactive "warhead" for covalent inhibition. [8]Its electron-withdrawing nature further influences the electronic properties of the pyridine ring.
This guide will systematically deconstruct the this compound molecule and propose a logical, iterative approach to its derivatization and biological evaluation.
Deconstructing the Core: A Strategic Approach to SAR
A successful SAR campaign hinges on a systematic exploration of the chemical space around a core scaffold. For this compound, we can delineate three primary vectors for modification: the ester group, the cyano group, and the pyridine ring itself.
Vector 1: The Ester Moiety - Modulating Pharmacokinetics and Target Engagement
The methyl ester of the parent compound is a logical starting point for modification. Esters are susceptible to in vivo hydrolysis, which can be both a liability (rapid clearance) and an asset (prodrug strategy). Exploring bioisosteric replacements for the ester is a critical first step in optimizing the pharmacokinetic profile and potentially discovering novel binding interactions. [9][10] Key Bioisosteric Replacements for the Methyl Ester:
| Bioisostere | Rationale | Potential Advantages |
| Amides (Primary, Secondary, Tertiary) | Introduces hydrogen bond donor/acceptor capabilities. | Increased metabolic stability, potential for new hydrogen bonding interactions with the target. |
| Oxadiazoles | Mimics the electronic and steric properties of the ester. | Significantly enhanced metabolic stability compared to esters. [9][10] |
| Tetrazoles | Acts as a non-classical bioisostere of a carboxylic acid (upon hydrolysis of the ester). | Can improve metabolic stability and introduce new ionic interactions. [11] |
| Small Alkyl or Fluoroalkyl Groups | Explores the necessity of the carbonyl group for activity. | Can improve lipophilicity and metabolic stability. |
Experimental Workflow for Vector 1 Modification:
Caption: Synthetic workflow for ester modification.
Vector 2: The Cyano Group - A Locus for Potency and Selectivity
The cyano group at the 5-position significantly influences the electronic landscape of the pyridine ring. Its replacement with other electron-withdrawing or neutral groups can fine-tune the molecule's properties. Furthermore, exploring the bioisosterism between fluorine and the cyano group could yield valuable insights. [8][12] Key Bioisosteric Replacements for the Cyano Group:
| Bioisostere | Rationale | Potential Advantages |
| Halogens (Cl, Br) | Modulates electronics and lipophilicity. | Can form halogen bonds with the target. |
| Trifluoromethyl (CF3) | Strong electron-withdrawing group, increases lipophilicity. | Enhanced metabolic stability and membrane permeability. |
| Small Amides (e.g., CONH2) | Introduces hydrogen bonding capabilities. | Potential for new interactions with the target. |
| Nitro (NO2) | Potent electron-withdrawing group. | Can significantly alter electronic properties. |
Vector 3: The Pyridine Ring - Exploring Uncharted Territory
Substitution at the remaining open positions of the pyridine ring (positions 4 and 6) offers an opportunity to introduce functionalities that can probe for additional binding pockets, improve solubility, or block potential sites of metabolism.
Proposed Modifications to the Pyridine Ring:
-
Position 4: Introduction of small alkyl groups, halogens, or hydroxyl groups.
-
Position 6: Introduction of amino, alkylamino, or small alkoxy groups.
Experimental Protocols: A Self-Validating System
The integrity of an SAR study relies on robust and reproducible experimental protocols. The following sections outline standardized procedures for the synthesis of analogs and their subsequent biological evaluation.
General Synthetic Protocol: Amide Formation
-
Hydrolysis of the Ester: To a solution of this compound (1.0 eq) in a mixture of THF and water (2:1) is added LiOH (1.5 eq). The reaction is stirred at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material. The reaction is then acidified with 1N HCl and the product is extracted with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated under reduced pressure to yield the carboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF are added the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). The reaction is stirred at room temperature for 12-18 hours. The reaction mixture is then diluted with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography.
Primary Biological Screening: A Tiered Approach
Given the novelty of the scaffold, a broad initial screen is recommended to identify potential therapeutic areas. A tiered approach ensures efficient use of resources.
Tier 1: Broad Phenotypic Screening
-
Objective: To identify any general biological activity.
-
Assays:
-
Cytotoxicity Assay: Against a panel of cancer cell lines (e.g., NCI-60).
-
Antimicrobial Assay: Against a panel of bacterial and fungal strains.
-
Anti-inflammatory Assay: Measurement of cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
-
Tier 2: Target-Based Screening (Hypothesis-Driven)
-
Objective: To investigate activity against specific molecular targets based on the structural class (picolinates are known kinase inhibitors).
-
Assays:
-
Kinase Inhibition Panel: Screening against a broad panel of kinases.
-
GPCR Binding Assays: For targets where pyridine-containing ligands are known to be active.
-
Data Interpretation and Iteration:
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
Methodological & Application
"Methyl 5-cyano-3-fluoropicolinate" amide coupling reaction conditions
An In-Depth Guide to Amide Coupling Reactions of Methyl 5-cyano-3-fluoropicolinate
Introduction: The Significance of the Picolinamide Scaffold
The picolinamide framework is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous top-selling pharmaceuticals and functional molecules.[1] Its derivatives exhibit a wide range of biological activities, from antibacterial to anticancer agents.[2] this compound (MCFP) is a highly functionalized and valuable building block for accessing novel picolinamide analogues. The presence of electron-withdrawing fluoro and cyano groups on the pyridine ring significantly modulates the electronic properties of the molecule, presenting both unique opportunities for molecular design and specific challenges for chemical synthesis.
This technical guide provides a comprehensive overview of the amide coupling strategies for this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind protocol selection, offer field-tested experimental procedures, and provide troubleshooting insights to empower researchers in their synthetic endeavors.
Part 1: Strategic Considerations for an Electron-Deficient Substrate
Direct aminolysis of the methyl ester in MCFP is generally not a viable synthetic strategy. The ester carbonyl is deactivated by the electron-withdrawing nature of the fluorinated, cyano-substituted pyridine ring, making it insufficiently electrophilic to react with most amine nucleophiles under standard conditions.
Therefore, a robust and broadly applicable two-step approach is the industry-standard methodology:
-
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-cyano-3-fluoropicolinic acid.
-
Amide Coupling: Activation of the carboxylic acid with a suitable coupling reagent, followed by reaction with the desired amine.
This two-step sequence ensures efficient and high-yielding formation of the target amide bond, even with challenging or weakly nucleophilic amines.
Part 2: The Saponification Step - Unmasking the Carboxylic Acid
The initial hydrolysis of the methyl ester is a critical first step. The choice of base and reaction conditions is key to achieving clean conversion without side reactions.
Protocol 1: Standard Saponification of this compound
Objective: To quantitatively convert the methyl ester to the corresponding carboxylate salt.
Reagents & Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) monohydrate (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Step-by-Step Procedure:
-
Dissolve this compound in a mixture of THF and water (typically 3:1 to 2:1 v/v).
-
Add LiOH monohydrate to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1N HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-cyano-3-fluoropicolinic acid, which is often used in the next step without further purification.
Causality Corner: Why LiOH in THF/Water?
-
LiOH: Lithium hydroxide is often preferred over NaOH or KOH for ester saponification as it can offer better solubility in mixed organic-aqueous solvent systems and sometimes leads to cleaner reactions.
-
THF/Water: This solvent system ensures the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide nucleophile, facilitating an efficient reaction.
Part 3: The Core Reaction - Amide Bond Formation
The formation of an amide bond requires the activation of the carboxylic acid's hydroxyl group to turn it into a good leaving group.[3] This is achieved using coupling reagents. We will detail two of the most reliable and widely used protocols in medicinal chemistry.[1][4]
Workflow: Two-Step Saponification and Amide Coupling
The overall process from the starting ester to the final amide product is visualized below.
Caption: General workflow for picolinamide synthesis.
Method A: Carbodiimide-Mediated Coupling (EDC/HOBt)
This is a classic, cost-effective, and reliable method for many substrates. The reaction proceeds by forming an O-acylisourea intermediate, which can be intercepted by an amine.[3]
Mechanism Overview: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid.[5] 1-Hydroxybenzotriazole (HOBt) is used as an additive to form an active HOBt-ester, which increases efficiency and, crucially, suppresses potential racemization if chiral amines or acids are used.[6][7] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize the HCl salt of EDC and the HOBt, and to deprotonate the ammonium salt of the amine coupling partner.
Caption: Simplified EDC/HOBt coupling mechanism.
Protocol 2: EDC/HOBt Coupling with a Primary Amine
Objective: To couple 5-cyano-3-fluoropicolinic acid with a representative primary amine.
Reagents & Materials:
-
5-cyano-3-fluoropicolinic acid (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt·H₂O (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Procedure:
-
To a solution of 5-cyano-3-fluoropicolinic acid in anhydrous DCM, add the primary amine, HOBt·H₂O, and DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise over 5-10 minutes.[5]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired picolinamide.[8]
Method B: Uronium Salt-Mediated Coupling (HATU)
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient and powerful coupling reagent, often succeeding where other methods fail, particularly with electron-deficient amines or sterically hindered substrates.[7][9][10]
Mechanism Overview: The reaction proceeds via the formation of a highly reactive OAt-active ester.[11][12] The presence of the nitrogen atom in the HOAt ring (compared to HOBt) accelerates the coupling reaction and further reduces side reactions.[13] A non-nucleophilic base is required.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. hepatochem.com [hepatochem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Substituted Picolinates from Methyl 5-cyano-3-fluoropicolinate
Introduction
Substituted picolinates are a cornerstone in modern medicinal chemistry and agrochemical research, forming the structural core of numerous pharmaceuticals and herbicides.[1][2] Their prevalence stems from the versatile chemical nature of the pyridine ring, which can be strategically functionalized to modulate biological activity, physicochemical properties, and metabolic stability. Methyl 5-cyano-3-fluoropicolinate has emerged as a particularly valuable and versatile starting material for the synthesis of a diverse array of substituted picolinates. The electron-withdrawing nature of the cyano and fluoro groups activates the pyridine ring towards nucleophilic aromatic substitution, while the fluorine atom can also serve as a handle for cross-coupling reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted picolinates utilizing this key intermediate. We will delve into the mechanistic underpinnings of the primary synthetic routes, provide detailed, field-tested protocols, and offer insights into experimental design and optimization.
Key Synthetic Strategies
The strategic location of the fluoro and cyano groups on the picolinate ring allows for two primary, highly efficient synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for introducing a wide range of nucleophiles onto the pyridine ring.[3][4] In the case of this compound, the strong electron-withdrawing effects of the cyano group and the ester functionality, combined with the electronegativity of the fluorine atom, render the C3 position highly susceptible to nucleophilic attack. This reaction typically proceeds via a two-step addition-elimination mechanism, forming a stable Meisenheimer intermediate.[3]
A variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the fluoride ion, leading to the formation of 3-substituted-5-cyanopicolinates. The choice of solvent and base is critical for the success of these reactions, with polar aprotic solvents like DMSO, DMF, or acetonitrile being commonly employed to facilitate the reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heterocyclic compounds.[5][6] The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or pseudohalide, is a prominent example.[7] In the context of this compound, the fluorine atom can be leveraged as a leaving group in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This allows for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups at the 3-position of the picolinate ring. The success of these reactions is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the synthesis of methyl 3-amino-5-cyanopicolinates.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.1-1.5 eq).
-
Add anhydrous DMSO or DMF to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add the base (K₂CO₃ or DIPEA, 2-3 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 3-amino-5-cyanopicolinate.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of methyl 3-aryl-5-cyanopicolinates.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Nitrogen or Argon gas supply
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Condenser
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 3-aryl-5-cyanopicolinate.
Data Presentation
Table 1: Representative Examples of SNAr Reactions with this compound
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 80 | 4 | 92 |
| Piperidine | DIPEA | DMF | 60 | 6 | 88 |
| Sodium methoxide | N/A | Methanol | RT | 2 | 95 |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 12 | 75 |
Table 2: Representative Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 110 | 6 | 90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 100 | 12 | 78 |
| Thiophene-2-boronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 82 |
Visualizations
SNAr Reaction Workflow
Caption: Workflow for Nucleophilic Aromatic Substitution.
Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted picolinates. The methodologies of Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling provide efficient and reliable routes to novel compounds with potential applications in drug discovery and agrochemical development. The protocols and data presented herein serve as a practical guide for researchers to harness the full synthetic potential of this important intermediate.
References
- Lisowski, V.; Robba, M.; Rault, S. J. Org. Chem. 2000, 65, 4193.
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available from: [Link]
- Crampton, M. R. Nucleophilic Aromatic Substitution. In Organic Reaction Mechanisms 2002; John Wiley & Sons, Ltd, 2005; pp 153–173.
-
National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Available from: [Link]
-
ResearchGate. 6-hydroxy-4-methyl-3-cyano-2-pyridones from ethyl 3-oxo-2-(substituted phenylazo)butanoates. Available from: [Link]
- Google Patents. Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
-
ResearchGate. Structures of various picolinic acid auxin herbicides and... Available from: [Link]
-
MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Available from: [Link]
- Google Patents. Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin.
-
ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Available from: [Link]
- Google Patents. Process for the preparation of substituted pyridines.
-
SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available from: [Link]
-
ORCA - Cardiff University. Morpholin-4-ium [5-cyano-6-(4-methylphenyl) -. Available from: [Link]
-
SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Available from: [Link]
-
PubChem. Methyl 5-cyano-2-methylpentanoate. Available from: [Link]
-
ResearchGate. Proposed mechanism for the synthesis of picolinate and picolinic acid... Available from: [Link]
-
MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Available from: [Link]
-
MDPI. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Available from: [Link]
-
National Center for Biotechnology Information. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Available from: [Link].nih.gov/pmc/articles/PMC8037302/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. scispace.com [scispace.com]
The Suzuki-Miyaura Cross-Coupling of Methyl 5-cyano-3-fluoropicolinate with Arylboronic Acids: A Detailed Guide for Researchers
Introduction: The Strategic Importance of Arylated Fluoropyridines
In the landscape of modern drug discovery and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged heterocycle. The introduction of aryl substituents onto the pyridine ring via C-C bond formation is a critical strategy for modulating biological activity, tuning physicochemical properties, and exploring new chemical space. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[1][2]
This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of Methyl 5-cyano-3-fluoropicolinate with various arylboronic acids. This particular substrate is of significant interest due to the presence of three key functional groups: a fluorine atom, a cyano group, and a methyl ester. The electron-withdrawing nature of the fluoro and cyano substituents presents unique challenges and opportunities in the cross-coupling reaction, influencing the reactivity of the C-F bond and the overall electronic character of the resulting arylated picolinate. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (in this case, C-F) of the this compound. This is often the rate-determining step and is influenced by the strength of the C-X bond and the electronic nature of the pyridine ring. The electron-withdrawing cyano and fluoro groups on the picolinate substrate are expected to facilitate this step.[3]
-
Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic moieties (the picolinate and the aryl group) on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent are all critical for the efficiency of this cycle and will be discussed in detail in the experimental protocol section.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Sources
Application Notes and Protocols: Methyl 5-Cyano-3-Fluoropicolinate in the Synthesis of Bio-relevant Pyrido[2,3-d]pyrimidines
Introduction: The Strategic Importance of Methyl 5-Cyano-3-Fluoropicolinate
In the landscape of modern medicinal chemistry and drug development, the quest for novel heterocyclic scaffolds remains a cornerstone of innovation. These molecular frameworks are the bedrock of a vast array of therapeutic agents. Among these, the pyrido[2,3-d]pyrimidine core is of particular significance, featuring in a number of approved drugs and clinical candidates.[1] The strategic synthesis of these complex heterocycles necessitates the use of highly functionalized and reactive starting materials. This compound emerges as a preeminent building block in this context. Its unique electronic and steric properties, characterized by an electron-deficient pyridine ring substituted with a cyano group, a fluorine atom, and a methyl ester, render it an exceptionally versatile precursor for the construction of fused heterocyclic systems.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of 4-aminopyrido[2,3-d]pyrimidin-7(8H)-ones, a class of compounds with significant biological potential. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and present a comprehensive overview of the expected outcomes, thereby equipping researchers and drug development professionals with the necessary knowledge to leverage this powerful synthetic tool.
Chemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₈H₅FN₂O₂. Its structure is characterized by a pyridine ring bearing three key functional groups that dictate its reactivity:
-
Methyl Ester at C2: This group can participate in cyclization reactions, acting as an electrophilic site for intramolecular condensation.
-
Fluorine Atom at C3: Fluorine, being the most electronegative element, significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. Furthermore, the C-F bond can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a property that is often exploited in the synthesis of complex molecules.[2]
-
Cyano Group at C5: The strongly electron-withdrawing nature of the cyano group further activates the pyridine ring towards nucleophilic attack. It can also be a versatile handle for further chemical transformations.
The convergence of these functionalities within a single molecule makes this compound a highly valuable and reactive intermediate for the construction of diverse heterocyclic libraries.
Synthetic Application: Synthesis of 4-Amino-5-fluoro-6-cyanopyrido[2,3-d]pyrimidin-7(8H)-one
A prime application of this compound is its use as a precursor for the synthesis of pyrido[2,3-d]pyrimidines. The following section outlines a robust and efficient protocol for the synthesis of 4-Amino-5-fluoro-6-cyanopyrido[2,3-d]pyrimidin-7(8H)-one, a scaffold of interest in medicinal chemistry.
Reaction Scheme
Caption: Proposed synthesis of a pyrido[2,3-d]pyrimidine derivative.
Mechanistic Insights
The synthesis of the pyrido[2,3-d]pyrimidine core from this compound and guanidine is a two-step process involving an initial nucleophilic aromatic substitution followed by an intramolecular cyclocondensation.
-
Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the deprotonation of guanidine by a strong base, such as sodium hydride (NaH), to generate a potent nucleophile. This nucleophile then attacks the electron-deficient pyridine ring of this compound. The fluorine atom at the 3-position, activated by the electron-withdrawing cyano and ester groups, serves as a good leaving group. This SNAr reaction is a well-established method for the functionalization of electron-poor aromatic systems.[2]
-
Intramolecular Cyclocondensation: The intermediate formed from the SNAr reaction undergoes a subsequent intramolecular cyclization. The amino group of the newly introduced guanidinyl moiety attacks the carbonyl carbon of the methyl ester. This is followed by the elimination of methanol to form the fused pyrimidine ring. This type of cyclocondensation is a common strategy for the synthesis of fused heterocyclic systems.[3]
Caption: Simplified workflow of the proposed reaction mechanism.
Detailed Experimental Protocol
Materials:
-
This compound (Reagent grade, >98%)
-
Guanidine hydrochloride (Reagent grade, >99%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (ACS grade)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Silica gel (for column chromatography)
Instrumentation:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Preparation of Sodium Guanidinate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add guanidine hydrochloride (1.2 eq). Add anhydrous THF to the flask. To this suspension, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.
-
Reaction with this compound: To the freshly prepared sodium guanidinate suspension, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Data Summary and Expected Outcomes
| Parameter | Expected Value/Observation |
| Reaction Time | 12 - 24 hours |
| Yield | 60 - 80% (based on analogous reactions) |
| Appearance | White to off-white solid |
| ¹H NMR | Characteristic peaks for the aromatic protons and the amino group |
| ¹³C NMR | Signals corresponding to the fused heterocyclic core |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom on the pyridine ring |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product |
Note: The exact reaction conditions and purification methods may need to be optimized for specific substrates and scales.
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
TLC Monitoring: Regular analysis of the reaction mixture by TLC will allow for the visualization of the consumption of the starting material and the formation of the product, ensuring the reaction proceeds as expected.
-
Spectroscopic Analysis: Comprehensive spectroscopic characterization (NMR and MS) of the purified product is essential to confirm its identity and purity, leaving no ambiguity about the outcome of the synthesis.
-
Reproducibility: The use of well-defined reaction conditions and high-purity reagents will ensure the reproducibility of the protocol.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its unique combination of functional groups allows for the efficient construction of fused ring systems, such as the medicinally relevant pyrido[2,3-d]pyrimidines. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable reagent in their drug discovery and development endeavors.
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (URL: [Link])
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (URL: [Link])
-
Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. (URL: [Link])
-
Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (URL: [Link])
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (URL: [Link])
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (URL: [Link])
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (URL: [Link])
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions of Methyl 5-cyano-3-fluoropicolinate
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving Methyl 5-cyano-3-fluoropicolinate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and explain the fundamental principles behind our recommendations to ensure the success of your experiments.
Introduction to the Challenge
This compound is an electron-deficient heterocyclic halide, a substrate class that can present unique challenges in Suzuki-Miyaura cross-coupling reactions. The presence of both a fluorine and a cyano group significantly influences the electronic properties of the pyridine ring, impacting the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.
This guide provides a structured approach to troubleshooting and optimizing these reactions, moving from common issues to more nuanced problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no conversion is one of the most common issues encountered. The root cause often lies in the efficiency of the catalytic cycle.
Troubleshooting Guide: Low Conversion
1. Catalyst and Ligand Selection:
-
The Problem: The electron-withdrawing nature of the fluoro and cyano groups facilitates the oxidative addition step, which is often rate-limiting for electron-rich aryl halides. However, the subsequent reductive elimination step can be slow. Your choice of catalyst and ligand system is critical to balance these steps.
-
The Solution:
-
Catalyst Precursor: While Pd(PPh₃)₄ can be effective, pre-formed Pd(0) sources like Pd₂(dba)₃ are often more reliable as they don't require in-situ reduction, which can sometimes be inefficient.[1] If using a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your conditions effectively generate the active Pd(0) species.[2]
-
Ligands: For electron-deficient halides, bulky and electron-rich phosphine ligands are generally preferred.[3][4] These ligands accelerate both oxidative addition and, crucially, the reductive elimination step. Consider ligands such as SPhos or XPhos, which have proven highly effective for challenging couplings.[4]
-
2. Inadequate Base Activity:
-
The Problem: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5][6] An inappropriate base or insufficient amount can stall the catalytic cycle.
-
The Solution:
-
Base Strength and Type: A common starting point is an aqueous solution of K₂CO₃.[1] However, for challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate the formation of the more reactive boronate species.[2][4]
-
Anhydrous Conditions: If you observe significant protodeboronation (see FAQ 3), switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[1]
-
3. Solvent System and Solubility:
-
The Problem: Poor solubility of any of the reactants (the picolinate, boronic acid, or catalyst) can lead to a sluggish or incomplete reaction.
-
The Solution:
-
Solvent Choice: Dioxane is a traditional solvent for Suzuki couplings, but alternatives like 2-methyltetrahydrofuran (MeTHF) or toluene can offer better solubility and higher boiling points for reactions requiring more forcing conditions.[1] For polar substrates, acetonitrile (MeCN) can be a good choice.[1] A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.
-
4. Reaction Temperature and Time:
-
The Problem: The reaction may simply be too slow at the current temperature.
-
The Solution:
-
Temperature: If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to the reflux temperature of your chosen solvent.
-
Time: Monitor the reaction by TLC or LC-MS to determine if it is progressing, albeit slowly. Some challenging couplings may require extended reaction times (12-24 hours).
-
FAQ 2: I am observing significant formation of homocoupled byproducts. How can I minimize this?
Homocoupling, the reaction of two molecules of the boronic acid to form a biaryl byproduct, is a common side reaction.
Troubleshooting Guide: Homocoupling
1. Oxygen Contamination:
-
The Problem: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[7]
-
The Solution:
-
Degassing: Thoroughly degas your solvent and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.
-
2. Catalyst Choice and Ligand Effects:
-
The Problem: The choice of palladium source and ligand can influence the propensity for homocoupling.
-
The Solution:
-
Pd(0) Source: Using a Pd(0) precursor like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources.
-
Bulky Ligands: Employing bulky phosphine ligands can sterically hinder the formation of the homocoupled product.[1]
-
3. Boronic Acid Quality:
-
The Problem: Impurities in the boronic acid can sometimes contribute to side reactions, including homocoupling.[8]
-
The Solution:
-
Purity: Use high-purity boronic acid. If the purity is questionable, consider recrystallizing it before use.
-
FAQ 3: My desired product is formed, but I also see a significant amount of the deboronated starting material. What is causing this and how can I prevent it?
Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a particularly common issue with electron-deficient or heteroaryl boronic acids.[6][7]
Troubleshooting Guide: Protodeboronation
1. Reaction Conditions:
-
The Problem: Harsh reaction conditions, such as high temperatures and prolonged reaction times in the presence of water and a strong base, can promote protodeboronation.
-
The Solution:
-
Milder Base: If using a strong base like K₃PO₄, consider switching to a milder base such as K₂CO₃ or even NaHCO₃ if the reaction still proceeds at a reasonable rate.[1]
-
Anhydrous Conditions: As mentioned earlier, using anhydrous conditions with a base like K₃PO₄ can significantly reduce protodeboronation.[1]
-
Temperature and Time: Try to run the reaction at the lowest temperature that gives a reasonable conversion rate and avoid unnecessarily long reaction times.
-
2. Boronic Acid Stability:
-
The Problem: Some boronic acids are inherently less stable than others.
-
The Solution:
FAQ 4: I am struggling with the purification of my final product. Are there any common impurities I should be aware of?
Beyond the byproducts already discussed, other impurities can complicate the purification process.
Troubleshooting Guide: Purification Challenges
1. Dehalogenation of the Starting Material:
-
The Problem: In some cases, the starting this compound can undergo dehalogenation (loss of the halogen atom), leading to the formation of methyl 5-cyanopicolinate.
-
The Solution: This is often a result of side reactions involving the palladium catalyst. Optimizing the reaction conditions to favor the desired cross-coupling pathway, as detailed in the previous sections, is the best way to minimize this impurity.
2. Residual Palladium:
-
The Problem: Palladium residues can be difficult to remove and may be undesirable in the final product, especially in a pharmaceutical context.
-
The Solution:
-
Filtration: Passing the crude reaction mixture through a plug of celite or silica gel can help remove some of the palladium.
-
Scavengers: There are commercially available palladium scavengers that can be added to the reaction workup to bind and remove residual palladium.
-
Experimental Protocols and Data
General Optimized Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for your optimization efforts.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Degassed 1,4-Dioxane/Water (e.g., 4:1 v/v)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining degassed dioxane and water.
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Parameter Optimization Summary Table
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pre-formed Pd(0) can be more active; Pd(II) requires in-situ reduction. |
| Ligand | None | PPh₃ (4-8 mol%) | SPhos (4-8 mol%) | Electron-rich, bulky ligands accelerate reductive elimination.[4] |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (3 equiv) | Cs₂CO₃ (2 equiv) | Stronger bases can increase the rate of transmetalation.[2][4] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | 2-MeTHF/H₂O (10:1) | Higher boiling points allow for higher reaction temperatures; solvent choice can impact solubility.[1] |
| Temperature | 80 °C | 100 °C | Reflux | Higher temperatures can increase reaction rates, but may also promote side reactions. |
Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A stepwise approach to troubleshooting low conversion in Suzuki couplings.
Conclusion
Optimizing the Suzuki-Miyaura coupling of this compound requires a systematic approach that considers the interplay between the catalyst, ligand, base, and solvent. By understanding the underlying mechanistic principles and carefully troubleshooting common issues such as low conversion, homocoupling, and protodeboronation, researchers can significantly improve the efficiency and reliability of this important transformation. This guide serves as a starting point for developing a robust and optimized protocol for your specific application.
References
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Various Authors. (2021). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
D. G. P. and A. K. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Various Authors. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
-
Various Authors. (2022). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health. [Link]
-
Leadbeater, N. E., & Marco, M. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2020). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
Barham, J. P., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
Chemistry-Made-Easy. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Royal Society of Chemistry. (2019). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
"Methyl 5-cyano-3-fluoropicolinate" reaction byproducts and impurities
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for Methyl 5-cyano-3-fluoropicolinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key heterocyclic building block. We will explore the causality behind the formation of common byproducts and impurities, providing actionable troubleshooting advice and detailed protocols to enhance reaction outcomes.
Section 1: Understanding the Chemistry - Plausible Synthesis & Impurity Origins
This compound is a highly functionalized pyridine derivative. Its synthesis requires careful control of reaction conditions to achieve high purity and yield. While multiple synthetic routes exist, a common strategy involves the construction of the substituted pyridine ring followed by functional group interconversion. Understanding the likely points of failure in such a sequence is the first step in effective troubleshooting.
A plausible synthetic pathway often starts from a pre-functionalized pyridine ring. For instance, a multi-halogenated picolinate ester could be a key starting material, where subsequent nucleophilic aromatic substitution (SNAr) reactions introduce the cyano and fluoro groups with regiochemical control.
Caption: Plausible synthetic route and points of impurity introduction.
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis and purification in a question-and-answer format.
Question 1: My post-workup NMR analysis shows a new peak in the aromatic region and the disappearance of the methyl ester singlet. What is the likely cause?
Answer: This is a classic sign of ester hydrolysis. The methyl ester of your picolinate is susceptible to cleavage under either acidic or basic conditions, especially in the presence of water, to form the corresponding carboxylic acid (5-cyano-3-fluoropicolinic acid).
-
Causality: Picolinic esters can be more labile than other aromatic esters due to the influence of the ring nitrogen. During an aqueous workup, if the pH is not carefully controlled (i.e., too acidic or basic), or if the reaction mixture is heated for an extended period with water present, hydrolysis will occur.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, especially in the steps leading up to the final product.
-
Neutral Workup: During the workup, use a saturated sodium chloride (brine) solution and aim to keep the aqueous layer as close to neutral pH as possible. If an acid or base wash is necessary, perform it quickly and at low temperatures (0-5 °C).
-
Azeotropic Removal of Water: If trace amounts of water are suspected in your isolated product/solvent, co-evaporation with an anhydrous solvent like toluene can sometimes help remove it.
-
Question 2: I've isolated a significant byproduct that has a lower molecular weight and appears to have lost the entire methoxycarbonyl group. What could this be?
Answer: You are likely observing the product of decarboxylation: 5-cyano-3-fluoropyridine. Picolinic acids (pyridine-2-carboxylic acids) and their esters are known to undergo decarboxylation, often thermally.
-
Causality: The mechanism of decarboxylation for picolinic acids is well-documented and can proceed through a zwitterionic intermediate.[1] Although esters are more stable than the free acid, this pathway can still be activated under high heat, especially if trace acid or metal catalysts are present. This process is sometimes referred to as the Hammick reaction.[1] Water can also play a critical role in facilitating the decarboxylation of the picolinate anion, should any hydrolysis occur first.[2]
-
Preventative Measures:
-
Temperature Control: Avoid excessive temperatures during the reaction, distillation, or even when drying the product under vacuum. If the reaction requires heat, determine the minimum effective temperature through optimization studies.
-
Inert Atmosphere: Running reactions under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate degradative side reactions.
-
Purification Method: If decarboxylation is a persistent issue, opt for purification methods that do not require high heat, such as column chromatography over distillation.
-
Question 3: My LCMS results show two isomeric products with the same mass. How can I identify and prevent the formation of the undesired isomer?
Answer: The formation of a positional isomer (e.g., Methyl 3-cyano-5-fluoropicolinate) points to a lack of complete regioselectivity in one of your substitution steps.
-
Causality: In a precursor with two reactive sites (e.g., two different halogen atoms), the incoming nucleophile (fluoride or cyanide) may not exclusively attack the desired position. The regioselectivity of SNAr reactions on heterocyclic rings is governed by a combination of electronic and steric factors. The conditions of the reaction (temperature, solvent, catalyst) can heavily influence the outcome. For instance, in late-stage C-H functionalization, achieving perfect selectivity can be challenging.[3]
-
Preventative Measures:
-
Precursor Choice: The most robust solution is to design the synthesis using a starting material where the regiochemistry is already unambiguously set.
-
Reaction Optimization: If you must proceed with a non-selective step, a thorough Design of Experiments (DoE) approach is recommended. Screen different solvents, temperatures, catalysts, and reagent equivalents to find a window where the formation of the desired isomer is maximized.
-
Steric Hindrance: Sometimes, a bulkier catalyst or reagent can be used to favor substitution at the less sterically hindered position.
-
Question 4: What are the best practices for purifying the final product away from these common impurities?
Answer: A multi-step purification strategy is often necessary.
-
Aqueous Wash: A carefully controlled wash with a dilute sodium bicarbonate solution can remove the acidic hydrolysis byproduct (5-cyano-3-fluoropicolinic acid). Be cautious to avoid basic conditions that could hydrolyze the ester.
-
Column Chromatography: This is the most effective method for separating the desired product from non-polar impurities (like the decarboxylation product) and isomeric byproducts. A gradient elution from a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) is typically effective.
-
Recrystallization: If a solid product is obtained with high purity (>95%) after chromatography, recrystallization can be an excellent final step to remove trace impurities and obtain a crystalline, easy-to-handle solid.
Section 3: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Diagnostic & Corrective Actions |
| Low or No Product Yield | 1. Incomplete reaction.2. Deactivated catalyst (for cyanation).3. Wrong reaction temperature.4. Product degradation (see FAQs). | 1. Diagnose: Monitor reaction progress by TLC or LCMS. Check for the presence of starting material.2. Act: Increase reaction time or temperature cautiously. For catalytic steps, use fresh catalyst and ensure anhydrous/anaerobic conditions. |
| Product is a Dark Oil or Solid | 1. High-temperature degradation.2. Impure starting materials or reagents.3. Residual palladium catalyst (black color). | 1. Diagnose: Check for byproducts via LCMS.2. Act: Re-purify starting materials. Lower reaction temperature. For palladium removal, try filtering the crude product solution through a pad of Celite® or a dedicated metal scavenger. |
| Inconsistent Results Batch-to-Batch | 1. Variable reagent quality (especially water content).2. Inconsistent temperature control.3. Atmospheric leaks (moisture/oxygen). | 1. Diagnose: Qualify new batches of reagents and solvents. Use a temperature probe to monitor internal reaction temperature.2. Act: Standardize all procedures. Use rigorously dried solvents. Ensure a positive pressure of inert gas. |
| Presence of Amide Impurity | 1. Partial hydrolysis of the nitrile group. | 1. Diagnose: Look for a characteristic M+18 peak in the LCMS and broad N-H peaks in the NMR.2. Act: This is often caused by harsh acidic or basic conditions during workup. Keep the workup neutral and brief. Ensure all solvents are anhydrous. |
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for In-Process Reaction Monitoring by LCMS
-
Objective: To accurately track the consumption of starting material and the formation of the product and byproducts.
-
Procedure:
-
Carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe or glass capillary.
-
Quench the aliquot immediately in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and dilutes the sample.
-
Vortex the vial thoroughly.
-
If the reaction mixture contains solids, filter the diluted sample through a 0.22 µm syringe filter into a clean LCMS vial.
-
Analyze using a standard reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid. Monitor the masses corresponding to the starting material, product, and suspected impurities (hydrolyzed, decarboxylated, etc.).
-
Protocol 2: Optimized Workup to Minimize Hydrolysis
-
Objective: To isolate the crude product while minimizing the risk of ester or nitrile hydrolysis.
-
Procedure:
-
Once the reaction is deemed complete, cool the mixture to room temperature.
-
If applicable, filter off any solid catalysts or salts (e.g., through Celite®).
-
Transfer the filtrate to a separatory funnel and dilute with a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the organic layer sequentially with:
-
1x portion of water.
-
1x portion of saturated aqueous sodium chloride (brine).
-
-
Avoid strong acid or base washes unless absolutely necessary to remove a specific impurity. If required, perform these washes at 0-5 °C and work quickly.
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent in vacuo at a moderate temperature (<40 °C) to prevent thermal degradation.
-
Caption: Optimized aqueous workup workflow.
References
-
Hammick, D. L., & Dyson, P. (1939). The mechanism of decarboxylation. Journal of the Chemical Society, 172. Available at: [Link]
-
Brown, E. V. (1975). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Journal of the American Chemical Society, 97(15), 4435-4438. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. Available at: [Link]
- WO2012025861A1 - Process for the preparation of (s) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin. Google Patents.
Sources
Preventing hydrolysis of "Methyl 5-cyano-3-fluoropicolinate" during reactions.
Welcome to the technical support hub for Methyl 5-cyano-3-fluoropicolinate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address the primary challenge encountered during its application: the prevention of unwanted hydrolysis of the methyl ester and cyano functional groups during chemical transformations. This document provides in-depth, field-tested solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to hydrolysis?
A1: this compound possesses two functional groups that are susceptible to hydrolysis: the methyl ester and the cyano (nitrile) group.
-
Methyl Ester: This is the more labile of the two groups. The pyridine ring, particularly when substituted with electron-withdrawing groups like fluorine and cyano, increases the electrophilicity of the ester's carbonyl carbon. This makes it highly susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.[1]
-
Cyano Group (Nitrile): The nitrile group can also be hydrolyzed to a carboxamide and subsequently to a carboxylic acid.[2] This process typically requires more forcing conditions (harsher pH, higher temperatures) than ester hydrolysis.[3] However, under prolonged exposure to strong acids or bases, concurrent hydrolysis of both groups can occur.
The key takeaway is that the electronic nature of the substituted pyridine ring activates the ester group, making its hydrolysis a primary concern even under moderately non-anhydrous or slightly basic/acidic conditions.
Q2: I am observing significant hydrolysis of the ester group during my Suzuki-Miyaura coupling reaction. How can I mitigate this?
A2: This is a very common issue. Standard Suzuki-Miyaura conditions often employ aqueous bases that can readily hydrolyze sensitive esters. The goal is to create an environment that facilitates the catalytic cycle of the palladium catalyst without providing the necessary components for hydrolysis.
Here is a decision-making workflow to troubleshoot this specific problem:
Caption: Troubleshooting workflow for Suzuki coupling.
Key Recommendations:
-
Choice of Base: This is the most critical parameter. Avoid strong, aqueous bases. Opt for milder, non-nucleophilic, or sterically hindered bases.[4]
-
Solvent System: Rigorous exclusion of water is paramount.[5]
-
Temperature Management: Lower temperatures slow the rate of hydrolysis more significantly than they affect the catalytic turnover rate in many modern catalyst systems.
Q3: During an aminolysis reaction to form an amide, my primary byproduct is the carboxylic acid. What is the likely cause?
A3: The formation of the carboxylic acid byproduct during aminolysis points directly to water contamination. The amine is intended to be the nucleophile, attacking the ester to form the amide.[6] If water is present, it competes with the amine, leading to the hydrolyzed acid.
Troubleshooting Steps:
-
Dry Your Amine: Amines can be hygroscopic. Ensure your amine is dry. If it is a liquid, consider drying it over KOH or CaH₂ followed by distillation. If it is a solid, dry it under a high vacuum.
-
Use Anhydrous Solvents: Use freshly dried, anhydrous solvents. Solvents like Toluene, THF, or Dioxane are preferable.
-
Consider a Lewis Acid Catalyst: In some cases, a mild Lewis acid catalyst can activate the ester towards aminolysis, potentially allowing the reaction to proceed at a lower temperature where the background hydrolysis rate is negligible.[7]
-
Amine Basicity: If you are using an amine salt (e.g., a hydrochloride salt), a stoichiometric amount of a non-nucleophilic base (like triethylamine or DIPEA) is required to free the amine. Ensure this base is also anhydrous.
Q4: How can I design a reaction workup to minimize the risk of hydrolysis?
A4: The workup phase is a common point of failure where hydrolysis can occur, even if the reaction itself was successful. Contact with acidic or basic aqueous layers must be minimized.[8]
Optimized Workup Protocol:
-
Quenching: Cool the reaction mixture to room temperature or 0 °C. Instead of quenching with water or acid, consider pouring the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered solution is weakly acidic and helps to neutralize any basic reagents without creating harsh pH conditions.
-
Extraction: Promptly extract your product into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Do not let the biphasic mixture stir for extended periods.
-
Washing:
-
Wash the combined organic layers with saturated aqueous NaHCO₃ only if the reaction was run under acidic conditions and needs neutralization.
-
Follow with a wash using saturated aqueous NaCl (brine). The brine wash helps to remove the bulk of dissolved water from the organic phase, a process known as "salting out".[8]
-
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a moderate temperature (e.g., < 40°C).
Troubleshooting Guide: Hydrolysis Issues
| Symptom Observed | Potential Cause | Recommended Solution(s) |
| Low yield of desired product; TLC/LCMS shows a more polar byproduct. | Ester hydrolysis to the carboxylic acid. | 1. Verify Anhydrous Conditions: Use freshly distilled/packaged anhydrous solvents. Dry all reagents. Run under an inert atmosphere (N₂, Ar). 2. Re-evaluate Base: If a base is used, switch to a non-aqueous, non-nucleophilic base (see table below). |
| Product isolated, but NMR shows loss of the methyl ester singlet (~3.9 ppm). | Hydrolysis occurred during reaction or, more likely, during aqueous workup. | 1. Review Workup Protocol: Minimize contact time with aqueous layers. Use buffered washes (e.g., sat. NH₄Cl). 2. Use Brine Wash: Always perform a final wash with saturated NaCl to remove dissolved water before drying.[8] |
| Both ester and cyano groups are hydrolyzed. | Reaction conditions are too harsh (e.g., strong acid/base, high heat, prolonged reaction time). | 1. Reduce Temperature: Attempt the reaction at the lowest possible temperature that provides a reasonable rate. 2. Reduce Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed. 3. Avoid Strong Acids/Bases: Use milder reagents (e.g., organic bases, weaker acids). |
Recommended Reagents for Preventing Hydrolysis
The following table provides a comparison of bases commonly used in cross-coupling reactions, highlighting their suitability for reactions with hydrolysis-sensitive substrates like this compound.
| Base | Typical Conditions | Hydrolysis Risk | Rationale & Recommendation |
| NaOH, KOH | Aqueous solutions | Very High | Strong, highly soluble bases that provide a high concentration of hydroxide ions. Not recommended. |
| K₂CO₃, Cs₂CO₃ | Often used with water as a co-solvent | High | While effective for coupling, the aqueous conditions are detrimental. If used, must be in a strictly anhydrous solvent system. |
| K₃PO₄ | Anhydrous THF, Toluene, Dioxane | Moderate | A solid, moderately strong base. Its heterogeneous nature can limit hydrolysis. A good first choice for optimization. |
| KF | Anhydrous THF, Dioxane | Low | A mild base that can activate boronic acids for transmetalation while being gentle on base-labile groups.[4] Highly recommended for sensitive substrates. |
| Organic Bases (e.g., Et₃N, DIPEA) | Anhydrous solvents | Very Low | Generally too weak to be effective for Suzuki coupling, but ideal for neutralizing acid byproducts in other reaction types. |
Experimental Protocol: Hydrolysis-Averse Suzuki-Miyaura Coupling
This protocol is a starting point for coupling an aryl boronic acid with a derivative of this compound containing a halide (e.g., Br, Cl) or triflate leaving group.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. carbodiimide.com [carbodiimide.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in "Methyl 5-cyano-3-fluoropicolinate" Coupling Reactions
Welcome to the technical support center for coupling reactions involving Methyl 5-cyano-3-fluoropicolinate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high yields in their synthetic routes. As a Senior Application Scientist, I have compiled this resource based on established organometallic principles and field-proven troubleshooting strategies to help you navigate the complexities of working with this electron-deficient pyridine derivative.
The unique electronic nature of this compound, characterized by a pyridine ring substituted with two strong electron-withdrawing groups (cyano and fluoro), presents specific challenges in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This guide provides in-depth, question-and-answer-based troubleshooting protocols to address these issues systematically.
Part 1: General FAQs for Coupling Reactions with this compound
This section addresses overarching issues that are common to various coupling reactions involving this substrate.
Question 1: Why are my coupling reactions with this compound consistently showing low yields?
Answer: Low yields with this substrate often stem from a combination of factors related to its inherent chemical properties:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively poisoning the catalytic cycle.[1][2]
-
Substrate-Specific Challenges: The presence of both a cyano and a fluoro group makes the pyridine ring highly electron-deficient. While this can accelerate the initial oxidative addition step in the catalytic cycle, it can also influence the stability of intermediates and the rate of subsequent steps.
-
Side Reactions: Several side reactions can compete with the desired coupling reaction, leading to reduced yields of the target product. These include hydrolysis of the methyl ester, dehalogenation of the starting material, and protodeboronation of the boronic acid/ester in Suzuki-Miyaura reactions.[3][4][5]
-
Suboptimal Reaction Conditions: Cross-coupling reactions are highly sensitive to the choice of ligand, base, solvent, and temperature. A "one-size-fits-all" approach is rarely successful, and optimization is crucial.
Question 2: I observe significant amounts of dehalogenated starting material in my reaction mixture. What causes this and how can I prevent it?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl halides.[3][4] It can occur through several mechanisms, including:
-
Hydrodehalogenation: This can be caused by the presence of trace amounts of water or other proton sources in the reaction mixture, which can react with palladium-hydride species generated in situ.
-
Reductive Dehalogenation: This can occur if the palladium(0) catalyst reacts with the aryl halide and the resulting intermediate undergoes a reaction that regenerates the palladium(0) without completing the cross-coupling cycle.
Troubleshooting Strategies for Dehalogenation:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried. Use of freshly distilled solvents and oven-dried glassware is recommended.
-
Optimize the Base: A weaker base or a non-hydroxide base (e.g., CsF, K₃PO₄) may reduce the extent of dehalogenation.
-
Ligand Selection: Employing bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation by accelerating the reductive elimination step.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions.
Part 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, its application to substrates like this compound requires careful optimization.
Question 3: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is sluggish and gives a low yield. What are the likely causes?
Answer: In addition to the general issues mentioned above, low yields in Suzuki-Miyaura couplings of this substrate can be attributed to:
-
Slow Transmetalation: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, can be rate-limiting, especially with electron-deficient heteroaryl halides.[6]
-
Protodeboronation: The boronic acid coupling partner can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of the corresponding arene and reducing the amount of nucleophile available for the coupling reaction.[5]
-
Inappropriate Base/Solvent Combination: The choice of base and solvent is critical for the efficiency of the transmetalation step.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Systematic Optimization of Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to optimize the reaction conditions. It is recommended to perform these optimizations in parallel on a small scale.
1. Catalyst and Ligand Screening:
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Pd Source | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (5 mol%) |
| Ligand | None | XPhos (10 mol%) | SPhos (10 mol%) | RuPhos (10 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (4:1) | Toluene/H₂O (4:1) | Toluene/H₂O (4:1) | Toluene/H₂O (4:1) |
| Temperature | 90 °C | 90 °C | 90 °C | 90 °C |
2. Base and Solvent Optimization (using the best catalyst/ligand combination from step 1):
| Parameter | Condition E | Condition F | Condition G | Condition H |
| Base | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | CsF (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | THF/H₂O (4:1) | 2-MeTHF/H₂O (4:1) |
| Temperature | 90 °C | 90 °C | 65 °C | 80 °C |
Question 4: I suspect the methyl ester on my picolinate is being hydrolyzed during the reaction. How can I confirm this and prevent it?
Answer: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a possibility, especially with strong bases and prolonged reaction times at elevated temperatures.[7][8]
-
Confirmation: You can monitor the reaction by LC-MS or TLC. The hydrolyzed product will have a different retention time and a molecular weight corresponding to the carboxylic acid.
-
Prevention:
-
Use a Milder Base: Switching from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃ or K₃PO₄ can reduce the rate of hydrolysis.
-
Lower Reaction Temperature: If the coupling reaction proceeds at a reasonable rate at a lower temperature, this can minimize ester hydrolysis.
-
Shorter Reaction Time: Monitor the reaction progress and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Protecting Group Strategy: If hydrolysis remains a significant issue, consider performing the coupling on a substrate with a more robust ester (e.g., t-butyl ester) or protecting the carboxylic acid in a different form, though this adds steps to the synthesis.
-
Part 3: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. When using this compound, specific considerations are necessary.
Question 5: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is giving low conversion. What should I investigate?
Answer: Low conversion in this reaction is often linked to the catalyst system and reaction conditions.
-
Catalyst Deactivation: As with Suzuki couplings, the pyridine nitrogen can inhibit the palladium catalyst.
-
Ligand Choice: The choice of phosphine ligand is critical for the success of Buchwald-Hartwig aminations. Bulky, electron-rich ligands are generally required to promote the reductive elimination step.[9]
-
Base Strength: The strength of the base is crucial for the deprotonation of the amine and for facilitating the catalytic cycle. Strong, non-nucleophilic bases are typically used.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Experimental Protocol: Systematic Optimization of Buchwald-Hartwig Amination
1. Catalyst and Base Screening:
| Parameter | Condition I | Condition J | Condition K | Condition L |
| Pd Source/Ligand | Pd₂(dba)₃ / XPhos | XPhos Pd G3 | Pd₂(dba)₃ / RuPhos | RuPhos Pd G3 |
| Base | NaOtBu (1.5 equiv) | NaOtBu (1.5 equiv) | LHMDS (1.5 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene | Toluene | Toluene | Toluene |
| Temperature | 100 °C | 100 °C | 100 °C | 100 °C |
2. Solvent and Temperature Optimization (using the best catalyst/base combination from step 1):
| Parameter | Condition M | Condition N | Condition O |
| Solvent | Dioxane | THF | 2-MeTHF |
| Temperature | 100 °C | 65 °C | 80 °C |
Question 6: Can the cyano group on the pyridine ring interfere with the Buchwald-Hartwig reaction?
Answer: The cyano group is generally a robust functional group in palladium-catalyzed cross-coupling reactions. However, under certain conditions, particularly with highly reactive catalyst systems or at very high temperatures, there is a potential for side reactions involving the cyano group, although this is less common. More likely, the strong electron-withdrawing nature of the cyano group will primarily influence the electronics of the pyridine ring and the reactivity of the C-X bond.[10][11] It is always advisable to monitor for any unexpected byproducts.
References
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047–1062.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
- Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
- Ji, Y., Sweeney, J., & Zoglio, J. (2011). Base-Catalyzed Methyl Transfer from Dimethylcarbonate to Carboxylic Acids: A Mild and Selective Esterification Method. The Journal of Organic Chemistry, 76(23), 9898-9905.
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Guild, C., & Zhang, S. (2019). Recent advances in transition-metal-catalyzed C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 17(11), 2829-2843.
- Spring, D. R., et al. (2010). A mild and selective method for the reductive cleavage of picolinic amides. Tetrahedron Letters, 51(4), 654-656.
- Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743.
- Riefer, J., et al. (2023). Pyridine Adducts of Tricyano‐ and Dicyanoboranes. Chemistry – A European Journal, 29(17), e202203498.
- U.S. Patent No. 4,185,027. (1980). Hydrolysis of methyl esters.
- Chen, Y., et al. (2012). Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices.
- Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964.
- Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Cross-Coupling Reaction in the Pharmaceutical Industry. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-34). The Royal Society of Chemistry.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 4(1), 16-32.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- WuXi AppTec. (2022, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube.
- OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
- Cheng, G.-J., et al. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.
- Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(3), 1959-1964.
- Chemistry LibreTexts. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Dehalogenation Side Reactions in "Methyl 5-cyano-3-fluoropicolinate" Couplings
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with Methyl 5-cyano-3-fluoropicolinate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with dehalogenation, specifically defluorination, as a side reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic routes and maximize your yields of the desired coupled products.
The insights provided are grounded in established mechanistic principles of palladium-catalyzed cross-coupling reactions and tailored to the specific reactivity of this electron-deficient, fluorinated heterocyclic substrate.
Troubleshooting Guide: Minimizing Defluorination
This section addresses specific experimental issues with detailed, actionable solutions.
Question 1: I'm observing a significant amount of the defluorinated byproduct, Methyl 5-cyanopicolinate, in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix this?
Answer:
The observation of hydrodefluorination in the Suzuki-Miyaura coupling of this compound points to a competitive reaction pathway where the C-F bond is cleaved and replaced by a C-H bond. This is a common issue with electron-deficient aryl fluorides. The primary causes can be broken down into several factors related to the catalytic cycle.
Pillar of Expertise: Understanding the Mechanism
The generally accepted mechanism for Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the desired product.[1][2] Hydrodefluorination can occur at different stages, but a key pathway involves the formation of a palladium-hydride species (Pd-H). This can arise from various sources, including β-hydride elimination from alkoxide bases, impurities in reagents, or the solvent itself. This Pd-H species can then either directly reduce the C-F bond of the starting material or participate in a competing catalytic cycle.
Visualizing the Competing Pathways
Caption: Competing Suzuki coupling and defluorination pathways.
Actionable Solutions:
-
Choice of Base: Strong inorganic bases, particularly those with β-hydrogens like sodium tert-butoxide (NaOtBu), can be a source of palladium hydrides.[3][4]
-
Recommendation: Switch to a weaker, non-nucleophilic base that is less prone to β-hydride elimination. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often excellent choices.[5]
-
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of the desired coupling versus side reactions.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands can promote the reductive elimination step of the desired product and sterically hinder the approach of hydride sources to the palladium center. Ligands like SPhos, XPhos, or RuPhos are often effective in minimizing dehalogenation.[6]
-
-
Solvent and Water Content: The presence of water or other protic sources can facilitate protonolysis of the organopalladium intermediate, leading to hydrodefluorination.[7][8]
-
Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.
-
Recommendation: Screen lower reaction temperatures. A well-chosen catalyst system (ligand and palladium precursor) should allow the reaction to proceed at a lower temperature, thereby disfavoring the dehalogenation pathway.
-
Troubleshooting Experiment Protocol: Base and Ligand Screening
| Parameter | Condition A (Control) | Condition B | Condition C | Condition D |
| Base | NaOtBu | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Ligand | PPh₃ | SPhos | XPhos | RuPhos |
| Solvent | Dioxane (anhydrous) | Dioxane (anhydrous) | Dioxane (anhydrous) | Dioxane (anhydrous) |
| Temperature | 100 °C | 80 °C | 80 °C | 80 °C |
Procedure:
-
Set up four parallel reactions with this compound, your boronic acid derivative, and a palladium precursor (e.g., Pd₂(dba)₃).
-
To each reaction, add the corresponding base and ligand from the table above.
-
Run the reactions for a set amount of time (e.g., 12 hours).
-
Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the ratio of the desired product to the defluorinated byproduct.
Question 2: My Buchwald-Hartwig amination of this compound is giving me low yields and a significant amount of the defluorinated starting material. What should I try?
Answer:
Defluorination in Buchwald-Hartwig amination is also a common challenge, particularly with electron-deficient substrates.[9] The mechanism shares similarities with Suzuki coupling, and the formation of palladium hydride species is a key culprit.
Pillar of Expertise: Causality in Buchwald-Hartwig Reactions
In the Buchwald-Hartwig catalytic cycle, a Pd(0) complex undergoes oxidative addition into the C-F bond. The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium amide complex. Reductive elimination from this complex furnishes the desired C-N coupled product. Hydrodefluorination can compete with the amination step. Strong bases are typically required for these reactions, which can exacerbate the formation of Pd-H species.[10]
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Actionable Solutions:
-
Base Selection: While strong bases are often necessary, their choice is critical.
-
Recommendation: Use a hindered alkoxide base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium hexamethyldisilazide (KHMDS). These bases are less prone to β-hydride elimination. Alternatively, a strong, non-nucleophilic inorganic base like cesium carbonate can sometimes be effective, although it may require higher temperatures.
-
-
Palladium Precatalyst and Ligand: The choice of catalyst system is paramount for activating the strong C-F bond while suppressing side reactions.
-
Recommendation: Use a well-defined palladium precatalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3). These are often more efficient and lead to cleaner reactions than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃. For C-F amination, ligands such as BrettPhos and its derivatives have shown promise.[11]
-
-
Amine Nucleophilicity: A less reactive amine may require harsher conditions, which can favor dehalogenation.
-
Recommendation: If possible, consider the relative nucleophilicity of your amine. For less nucleophilic amines, a more active catalyst system (precatalyst and ligand) is crucial to enable the reaction under milder conditions.
-
-
Solvent: The solvent can influence the solubility of the base and the stability of the catalytic species.
-
Recommendation: Toluene and dioxane are common solvents. If solubility of the base is an issue, a more polar aprotic solvent like CPME (cyclopentyl methyl ether) could be explored.
-
Frequently Asked Questions (FAQs)
Q1: Why is the C-F bond in this compound susceptible to cleavage in these reactions?
The C-F bond is the strongest single bond to carbon, making its cleavage challenging. However, in this compound, several electronic factors converge to activate this bond towards cleavage by a low-valent metal catalyst like Pd(0):
-
Electron-Withdrawing Groups: The pyridine ring nitrogen, the cyano group at the 5-position, and the methyl ester at the 2-position are all electron-withdrawing.[12] This makes the aromatic ring electron-deficient, which facilitates the oxidative addition of the C-F bond to the electron-rich Pd(0) center.[13]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to the palladium center, which can further promote the oxidative addition step.
Q2: Can I use a nickel catalyst instead of palladium to avoid defluorination?
Nickel catalysts are known to be effective for the cross-coupling of aryl fluorides and can sometimes offer different selectivity compared to palladium.[13] Nickel catalysis often proceeds through different mechanistic pathways, which may or may not be less prone to hydrodefluorination depending on the specific reaction conditions. It is a viable alternative to explore, particularly if palladium-based systems are consistently yielding the dehalogenated byproduct.
Q3: How can I reliably quantify the amount of defluorinated byproduct?
Accurate quantification is key to optimizing your reaction.
-
¹H NMR Spectroscopy: This is often the most straightforward method. By integrating the signals corresponding to a unique proton on the desired product and the defluorinated byproduct, and comparing them to an internal standard with a known concentration, you can determine the relative amounts of each.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for separating the components of the reaction mixture and can provide quantitative data if calibrated with pure standards of the product and the byproduct.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If your compounds are sufficiently volatile and thermally stable, GC-MS can also be a powerful quantitative tool.
Q4: Are there any general "best practices" to prevent dehalogenation in cross-coupling reactions?
Yes, several principles apply broadly to minimizing this side reaction:
-
Use High-Purity Reagents: Impurities can be a source of protons or hydrides that lead to dehalogenation.
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen and moisture, as they can degrade the catalyst and reagents, leading to side reactions.
-
Optimize Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading can improve the rate of the desired reaction relative to the dehalogenation pathway, leading to a cleaner product profile. However, this should be carefully screened.
-
Consider the Order of Addition: In some cases, the order in which reagents are added can influence the outcome. For example, adding the base last after the other components are mixed at room temperature can sometimes be beneficial.
By systematically addressing the factors of base, ligand, solvent, and temperature, and with a clear understanding of the underlying mechanistic principles, you can effectively troubleshoot and minimize dehalogenation side reactions in your couplings with this compound.
References
-
Tsui, G. C. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. Available at: [Link]
-
University of South Dakota. ELECTRON DEFICIENT FLUOROARENES: BRIDGING DEOXYFLUORINATION AND ANION-π INTERACTIONS TO PRODUCE NEW FLUORINATION REAGENTS. USD RED. Available at: [Link]
-
ResearchGate. (PDF) Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons. Available at: [Link]
-
MDPI. Recent Advances of Pd/C-Catalyzed Reactions. Available at: [Link]
-
ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]
-
National Institutes of Health. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
National Institutes of Health. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. PMC. Available at: [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
ACS Publications. Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters. Available at: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Available at: [Link]
-
MDPI. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Available at: [Link]
-
MDPI. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Available at: [Link]
-
Royal Society of Chemistry. A cross-coupling-annulation cascade from peri-dibromonaphthalimide to pseudo-rylene bisimides. Organic Chemistry Frontiers. Available at: [Link]
-
MDPI. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available at: [Link]
-
ACS Publications. Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. Available at: [Link]
-
PubMed. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Available at: [Link]
-
Royal Society of Chemistry. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available at: [Link]
-
ResearchGate. Palladium‐Catalyzed CF Bond Formation via Directed CH Activation. Available at: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
PubMed. Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. Available at: [Link]
-
ChemRxiv. Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Available at: [Link]
-
DSpace@MIT. Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. Available at: [Link]
-
MDPI. Advances in Cross-Coupling Reactions. Available at: [Link]
-
ACS Publications. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. Pd0-mediated rapid cross-coupling reactions, the rapid C-[11C]methylations, revolutionarily advancing the syntheses of short-lived PET molecular probes. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 4. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. "ELECTRON DEFICIENT FLUOROARENES: BRIDGING DEOXYFLUORINATION AND ANION-" by Jordan Houston Kramer [red.library.usd.edu]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl 5-cyano-3-fluoropicolinate
Welcome to the technical support center for optimizing cross-coupling reactions involving Methyl 5-cyano-3-fluoropicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this electron-deficient, multifunctional substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance your reaction rates and yields.
Introduction to the Challenges
This compound is a challenging substrate for palladium-catalyzed cross-coupling reactions due to a combination of electronic and steric factors. The pyridine nitrogen can act as a Lewis base, potentially coordinating to the palladium catalyst and inhibiting its activity.[1][2] Furthermore, the strong electron-withdrawing effects of both the 3-fluoro and 5-cyano substituents significantly decrease the electron density of the pyridine ring. This can hinder the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3]
This guide will provide practical solutions to overcome these challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound and its derivatives.
Problem 1: Low or No Product Formation
Symptom: UPLC-MS or TLC analysis shows primarily unreacted starting materials.
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: The electron-deficient nature of the substrate may require a more active catalyst system.
-
Solution: Employ electron-rich and sterically hindered phosphine ligands. For Suzuki-Miyaura reactions, ligands like SPhos and XPhos have shown success with electron-deficient heteroaryl halides.[4] For Buchwald-Hartwig aminations, consider using RuPhos or BrettPhos, which are effective for coupling with challenging 3-halo-2-aminopyridines.[2][5] The use of pre-catalysts can also ensure the efficient generation of the active Pd(0) species.[6]
-
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step (in Suzuki) or deprotonation of the amine (in Buchwald-Hartwig). Conversely, a base that is too strong could lead to decomposition of the starting material or product, especially given the presence of the ester and cyano groups.
-
Solution: For Suzuki-Miyaura couplings, screen a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[6] For substrates with base-sensitive functional groups, milder bases like KF can be effective.[7] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often necessary, but weaker bases like Cs₂CO₃ or K₃PO₄ should be screened if substrate decomposition is observed.[6]
-
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1]
-
Solution: The use of bulky biaryl phosphine ligands can disfavor the binding of the pyridine nitrogen. Additionally, increasing the catalyst loading slightly may be necessary to compensate for some level of inhibition.
-
Problem 2: Significant Side Product Formation
Symptom: UPLC-MS or NMR analysis reveals the presence of significant impurities alongside the desired product.
Common Side Reactions and Mitigation Strategies:
-
Protodeboronation (Suzuki-Miyaura): This is the cleavage of the C-B bond of the boronic acid or ester, replacing it with a hydrogen atom. This side reaction is particularly prevalent with electron-rich or heteroaryl boronic acids, especially in the presence of water and a strong base.[9][10]
-
Dehalogenation: The replacement of the halide on the picolinate with a hydrogen atom is a common side reaction. This can occur via a competing reaction pathway where a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.[11][12]
-
Mitigation:
-
Ensure strictly anhydrous and anaerobic reaction conditions to minimize the formation of palladium-hydride species.
-
Choose ligands that promote rapid reductive elimination of the desired product.
-
The choice of base can also influence the rate of dehalogenation.
-
-
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can occur.
-
Mitigation:
-
For Suzuki reactions, ensure efficient oxidative addition and transmetalation to outcompete the homocoupling pathway.
-
For Sonogashira reactions, slow addition of the alkyne can sometimes minimize homocoupling.
-
-
Problem 3: Reaction Stalls or is Sluggish
Symptom: The reaction proceeds initially but then slows down or stops before reaching completion.
Possible Causes and Solutions:
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, indicating decomposition to an inactive form.
-
Solution: This is often due to an inappropriate ligand-to-metal ratio or the presence of impurities. The use of robust ligands and pre-catalysts can enhance catalyst stability. Ensure all reagents and solvents are of high purity and are properly degassed.
-
-
Product Inhibition: The product, being a substituted pyridine, can also coordinate to the palladium catalyst and inhibit its activity, especially at higher concentrations.
-
Solution: If product inhibition is suspected, running the reaction at a higher dilution may be beneficial, although this can also decrease the overall reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: Which halide (Cl, Br, or I) on the picolinate is best for these couplings?
A1: The reactivity of the C-X bond generally follows the order I > Br > Cl.[3] For initial attempts and to maximize the chances of a successful reaction, starting with the iodo- or bromo-substituted picolinate is recommended. Aryl chlorides are less reactive and often require more specialized and highly active catalyst systems.[7]
Q2: How does the 3-fluoro substituent affect the reaction?
A2: The fluorine atom is a strong electron-withdrawing group, which will decrease the electron density of the pyridine ring. This can make the oxidative addition of the palladium catalyst to the C-X bond more challenging. However, once the oxidative addition has occurred, the electron-withdrawing nature of the fluorine may facilitate the reductive elimination step.
Q3: Can the cyano group interfere with the reaction?
A3: Yes, the cyano group can potentially coordinate to the palladium catalyst, although this is generally less of an issue than with the pyridine nitrogen. More significantly, under harsh basic conditions, the cyano group could be susceptible to hydrolysis. It is therefore important to carefully select the base and reaction temperature.[6]
Q4: What is the best way to monitor the reaction progress?
A4: UPLC-MS is an excellent technique for monitoring these reactions.[10] It allows for the rapid and sensitive detection of starting materials, the desired product, and any side products. This enables you to determine the optimal reaction time and to identify any potential issues early on. Regular sampling (e.g., every 1-2 hours) is recommended, especially during reaction optimization.
Q5: I have a complex mixture of products after the reaction. What are the best purification strategies?
A5: The purification of polar, nitrogen-containing compounds can be challenging.
-
Silica Gel Chromatography: This is the most common method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of a basic modifier like triethylamine to the mobile phase can help to reduce tailing of the pyridine-containing compounds.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient may be more effective.
-
Acid-Base Extraction: An initial workup with an acidic wash (e.g., dilute HCl) can help to remove basic impurities. However, be cautious as your product is also basic and may be extracted into the aqueous layer. Back-extraction with a base and an organic solvent would then be necessary.
Recommended Starting Conditions for Screening
The following tables provide recommended starting points for optimizing Suzuki-Miyaura and Buchwald-Hartwig couplings of this compound derivatives.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Halide | Bromo- or Iodo-picolinate | Higher reactivity than the chloro-derivative. |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) | A reliable Pd(0) source. |
| Ligand | SPhos or XPhos (5-10 mol%) | Bulky, electron-rich ligands effective for electron-deficient heteroaryl halides.[4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Effective bases for Suzuki couplings with a range of functional group tolerance.[6] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Good for solubilizing both organic and inorganic reagents. |
| Temperature | 80-110 °C | A typical temperature range for Suzuki couplings. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Halide | Bromo-picolinate | Good balance of reactivity and availability. |
| Catalyst | RuPhos-Pd-G3 or BrettPhos-Pd-G3 (2-5 mol%) | Pre-catalysts that are highly active for challenging aminations.[2][5] |
| Base | NaOtBu or LHMDS (1.5-2 equiv.) | Strong, non-nucleophilic bases often required for aminations.[6] |
| Solvent | Toluene or 1,4-Dioxane | Common solvents for Buchwald-Hartwig aminations.[7] |
| Temperature | 80-110 °C | A standard temperature range for these reactions. |
Visualizing the Troubleshooting Process
The following workflow diagram can guide your troubleshooting efforts when encountering low yields in your cross-coupling reactions.
Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling Screening
This protocol provides a starting point for the Suzuki-Miyaura coupling of a halo-picolinate with a boronic acid.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-picolinate (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Degassing: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the palladium catalyst and ligand under a positive pressure of inert gas. Then, add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by UPLC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
-
ACS Publications. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (2014). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]
-
National Institutes of Health. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
National Institutes of Health. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
ACS Publications. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
National Institutes of Health. (2013). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved from [Link]
-
National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
PubMed. (2019). An azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. Retrieved from [Link]
-
PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Retrieved from [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed. (2023). The Asymmetric Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
National Institutes of Health. (2018). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
-
National Institutes of Health. (2023). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
-
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]
-
National Institutes of Health. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]
-
MDPI. (2023). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Coupling Droplet Microfluidics with Mass Spectrometry for Ultrahigh-Throughput Analysis of Complex Mixtures up to and above 30 Hz. Retrieved from [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
RSC Publishing. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]
-
ACS Publications. (2022). Well-Defined Pdn Clusters for Cross-Coupling and Hydrogenation Catalysis: New Opportunities for Catalyst Design. Retrieved from [Link]
-
ACS Publications. (2026). Mechanistic Insights into AsIII S-Adenosylmethionine Methyltransferase with Selenoimidazolium-Based Methylating Agents. Retrieved from [Link]
-
ACS Publications. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Retrieved from [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
ACS Publications. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling with Methyl 5-cyano-3-fluoropicolinate
Welcome to the technical support center for catalyst selection and troubleshooting for cross-coupling reactions involving Methyl 5-cyano-3-fluoropicolinate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling with this challenging, electron-deficient heterocyclic substrate. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.
Introduction to the Substrate: A Unique Challenge
This compound is an electron-deficient pyridine derivative. Its reactivity in cross-coupling reactions is governed by several key features:
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]
-
Electron-Withdrawing Groups: The cyano (-CN) and fluoro (-F) substituents make the pyridine ring highly electron-poor. This facilitates the oxidative addition step, which is often rate-determining, but can complicate other steps in the catalytic cycle, such as reductive elimination.[2][3]
-
Steric Hindrance: Substituents on the pyridine ring can influence the approach of the catalyst and coupling partners.
This guide will address common questions and troubleshooting scenarios for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this substrate or its halogenated precursors (e.g., Methyl 5-bromo-3-fluoropicolinate).
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for an electron-deficient substrate like this compound?
A1: The electronic nature of the substrate directly impacts the kinetics of the catalytic cycle.[4][5] For an electron-deficient system, the oxidative addition of a palladium(0) complex into the C-X (X = Br, I, OTf) bond is generally faster. However, the subsequent steps, particularly reductive elimination to form the product, can be challenging. An overly electron-rich catalyst might facilitate oxidative addition but hinder reductive elimination. Conversely, a less electron-donating catalyst might struggle with the initial activation. Therefore, a well-balanced catalyst system, particularly the choice of ligand, is crucial to harmonize all steps of the catalytic cycle for optimal yield.[3][6]
Q2: My reaction is sluggish or fails completely. Could the pyridine nitrogen be "poisoning" my palladium catalyst?
A2: Yes, this is a very common issue with pyridine-containing substrates.[1] The lone pair on the nitrogen can bind strongly to the palladium center, forming off-cycle, inactive complexes. This sequestration of the catalyst prevents it from participating in the desired cross-coupling reaction.
-
Solution: The choice of ligand is your primary tool to mitigate this. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[2][3] Their steric bulk can disfavor the binding of the pyridine nitrogen to the palladium center, keeping the catalyst active and in the catalytic cycle. For Suzuki couplings under anhydrous conditions, the addition of a Lewis acid like B(OMe)₃ has been shown to bind to the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[1]
Q3: What is the role of the base in these reactions, and how do I choose the right one?
A3: The base plays multiple critical roles in palladium-catalyzed cross-coupling, and its choice is substrate-dependent.
-
In Suzuki-Miyaura Coupling: The base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[7] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) can be effective.[7]
-
In Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile, allowing it to coordinate to the palladium complex and participate in the C-N bond-forming reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher reaction temperatures.[8]
-
In Sonogashira Coupling: A base, typically an amine like triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to quench the HX generated during the reaction and to facilitate the formation of the copper(I) acetylide intermediate.[5][9]
Q4: Should I use a pre-catalyst or generate the active catalyst in situ?
A4: While generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand is a classic approach, modern palladium pre-catalysts are often superior for challenging substrates.[1][2] Pre-catalysts are stable Pd(II) complexes that are designed to efficiently generate the active, monoligated Pd(0) species under the reaction conditions. This process is often cleaner and more reliable than in situ reduction of Pd(II) sources, which can be inefficient and lead to catalyst deactivation.[1] Buchwald's G3 and G4 pre-catalysts are excellent examples for Buchwald-Hartwig and other cross-couplings.
Troubleshooting Guide
Scenario 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Problem: I am trying to couple an arylboronic acid with Methyl 5-bromo-3-fluoropicolinate, but I am seeing mostly starting material and some debromination/protodeboronation.
| Potential Cause | Explanation & Solution |
| Catalyst Poisoning | The pyridine nitrogen is likely inhibiting your catalyst. Solution: Switch to a catalyst system with a bulky, electron-rich biarylphosphine ligand. For example, use a pre-catalyst like SPhos Pd G3 or XPhos Pd G3. These ligands create a sterically hindered environment around the palladium, which discourages pyridine coordination.[1] |
| Inefficient Transmetalation | The transfer of the organic group from boron to palladium is slow. This can be due to an inappropriate base or the stability of the boronic acid. Solution: Ensure your base is strong enough to form the boronate "ate" complex. K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. Running the reaction in a protic solvent mixture (e.g., dioxane/water) can also facilitate this step.[7][10] |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially at high temperatures or with prolonged reaction times. Solution: Use the corresponding pinacol boronate ester, which is more stable. Use rigorously degassed solvents to minimize oxidative degradation. |
| Poor Catalyst Activation | If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient. Solution: Switch to a Pd(0) source like Pd₂(dba)₃ or, preferably, use a modern pre-catalyst that cleanly generates the active species.[1][2] |
Scenario 2: Side Product Formation in Buchwald-Hartwig Amination
Problem: I am attempting to couple a primary amine with Methyl 5-bromo-3-fluoropicolinate, but I'm observing significant hydrodebromination (replacement of Br with H) of my starting material.
| Potential Cause | Explanation & Solution |
| Slow C-N Reductive Elimination | If the final C-N bond-forming step is slow, the palladium-amido intermediate can undergo side reactions. For electron-deficient substrates, reductive elimination can be challenging. Solution: The choice of ligand is critical. Ligands with a large bite angle and steric bulk, like Xantphos or specific Buchwald ligands (e.g., RuPhos for primary amines), are known to promote reductive elimination.[2] |
| β-Hydride Elimination | If your amine has β-hydrogens, the palladium-amido intermediate can undergo β-hydride elimination, leading to catalyst decomposition and byproducts. Solution: This is less common with aryl amines but can be an issue with aliphatic amines. Using bulky ligands that favor reductive elimination over β-hydride elimination is key. |
| Reaction Temperature Too High | Excessive heat can lead to catalyst decomposition and side reactions. Solution: Screen lower temperatures. Modern catalyst systems are often highly active and may not require the high temperatures of older methods. |
Catalyst & Ligand Selection Tables
The selection of the catalyst system is paramount for success. The following tables provide a starting point for various cross-coupling reactions with a halogenated precursor to this compound.
Table 1: Recommended Systems for Suzuki-Miyaura Coupling
(Reaction: Methyl 5-bromo-3-fluoropicolinate + Arylboronic Acid)
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Typical Temp. (°C) | Notes |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | A robust system for electron-deficient heteroaryl halides. |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | RuPhos is excellent for promoting oxidative addition. |
| XPhos Pd G3 | (XPhos) | K₃PO₄ | t-BuOH/H₂O | 80-100 | Pre-catalyst provides reliable activation and high turnover.[2] |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | A classic, effective catalyst, especially for heteroaryl couplings.[10] |
Table 2: Recommended Systems for Buchwald-Hartwig Amination
(Reaction: Methyl 5-bromo-3-fluoropicolinate + Amine/Amide)
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Typical Temp. (°C) | Notes |
| BrettPhos Pd G3 | (BrettPhos) | NaOtBu | Toluene | 80-110 | Excellent for a wide range of primary and secondary amines. |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | Wide bite angle ligand, good for preventing catalyst inhibition. |
| Pd(OAc)₂ | RuPhos | LHMDS | THF | 60-80 | RuPhos is often a good choice for coupling with primary amines.[2] |
| AdBippyPhos/[Pd(allyl)Cl]₂ | (AdBippyPhos) | KOPh | Toluene | 100 | A milder base system, useful if the substrate has base-sensitive groups.[8] |
Table 3: Recommended Systems for Sonogashira Coupling
(Reaction: Methyl 5-bromo-3-fluoropicolinate + Terminal Alkyne)
| Pd Catalyst | Ligand | Cu Co-catalyst | Base | Solvent | Typical Temp. (°C) | Notes |
| Pd(PPh₃)₂Cl₂ | (PPh₃) | CuI | Et₃N / iPr₂NH | THF or DMF | 25-60 | The classic Sonogashira conditions; effective for many substrates.[9][11] |
| Pd(OAc)₂ | XPhos | None | Cs₂CO₃ | Acetonitrile | 80 | Copper-free conditions can prevent alkyne homocoupling. |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | Conditions reported to be effective for 2-amino-3-bromopyridines. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific substrate combination.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add Methyl 5-bromo-3-fluoropicolinate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%). Add the pre-catalyst to the reaction vial.
-
Solvent Addition & Degassing: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1). The reaction mixture should be thoroughly degassed by bubbling with nitrogen or argon for 10-15 minutes.
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).
-
Monitoring: Stir the reaction for the intended duration (e.g., 4-24 hours). Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of a Related Substrate
This procedure is adapted from a reported method for the coupling of 5-bromo-3-fluoro-2-cyanopyridine and can serve as an excellent starting point.[8]
-
Reaction Setup: To a flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Reagents: Add degassed solvent (e.g., THF), followed by the base (e.g., iPr₂NH, 2.0 equiv). Add the terminal alkyne (1.1 equiv) and stir for 5 minutes.
-
Substrate Addition: Add a solution of Methyl 5-bromo-3-fluoropicolinate (1.0 equiv) in the reaction solvent.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Visual Diagrams
Catalytic Cycle for Palladium Cross-Coupling
The diagram below illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. Understanding this cycle is key to troubleshooting your experiments.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Decision Workflow for Catalyst Selection
This workflow provides a simplified decision-making process for selecting a suitable catalyst system for your cross-coupling reaction.
Caption: Decision workflow for initial catalyst system selection.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]
-
Li, J., et al. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 5(2), 25-36. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
PubMed. Synthesis of Novel Fluoropicolinate Herbicides by Cascade Cyclization of Fluoroalkyl Alkynylimines. [Link]
-
Buchwald, S. L., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]
-
Chemical Communications. Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. [Link]
-
Organic Letters. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
PubMed. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. [Link]
-
Baran, P. S., et al. (2015). Functionalized olefin cross-coupling to construct carbon–carbon bonds. Nature. [Link]
-
ACS Publications. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Reddit. Brainstorming a Buchwald-Hartwig coupling. [Link]
-
American Chemical Society. Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. [Link]
-
ResearchGate. Polymerization Reactions via Cross Coupling. [Link]
-
YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
-
ResearchGate. Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. [Link]
-
Sci-Hub. Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acids. [Link]
-
ResearchGate. Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. [Link]
-
MDPI. Advances in Cross-Coupling Reactions. [Link]
-
YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
-
PubMed. Synthesis of Highly Functionalized Decalins via Metallacycle-Mediated Cross-Coupling. [Link]
-
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. [Link]
Sources
- 1. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 2. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]
- 3. broadinstitute.org [broadinstitute.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed substitution of (coumarinyl)methyl acetates with C-, N-, and S-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]
- 8. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Palladium-Catalysed Synthesis and Transformation of Quinolones | MDPI [mdpi.com]
Technical Support Center: "Methyl 5-cyano-3-fluoropicolinate" Reaction Work-up
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with Methyl 5-cyano-3-fluoropicolinate. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its reaction work-up, ensuring the integrity and purity of your final product. The protocols and insights provided herein are synthesized from established chemical principles and best practices in the field of heterocyclic chemistry.
I. Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific issues that may arise during the isolation and purification of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: Emulsion Formation During Aqueous Work-up
Question: I'm observing a persistent emulsion at the aqueous-organic interface during the extractive work-up of my reaction mixture containing this compound. How can I break this emulsion and achieve clean phase separation?
Answer: Emulsion formation is a common challenge when working with pyridine derivatives due to their ability to act as surfactants, especially if residual starting materials or byproducts with both polar and non-polar characteristics are present. Here’s a systematic approach to resolving this issue:
Causality: The pyridine nitrogen can be protonated or exist as a free base, and in combination with other polar functional groups (cyano, ester) and the aromatic ring, it can stabilize the interface between aqueous and organic layers.
Step-by-Step Resolution:
-
Brine Wash: The first and often most effective step is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase makes it more polar, which helps to "salt out" the organic components and destabilize the emulsion.
-
Solvent Modification:
-
If the primary extraction solvent is dichloromethane (DCM), consider switching to or adding ethyl acetate, which is less dense than water and often forms less stable emulsions.
-
Adding a small amount of a less polar co-solvent like hexanes to the organic phase can sometimes disrupt the emulsion.
-
-
pH Adjustment: Carefully adjust the pH of the aqueous layer.
-
If the reaction was conducted under basic conditions, a mild acidification with dilute HCl can protonate the pyridine nitrogen, increasing its aqueous solubility and potentially breaking the emulsion. Be cautious not to hydrolyze the ester.
-
Conversely, if the reaction was acidic, a gentle basification with a weak base like sodium bicarbonate can deprotonate any pyridinium salts.
-
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the microscopic droplets causing the emulsion.
-
Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the phases.
Workflow for Emulsion Breaking:
Caption: Troubleshooting workflow for emulsion breaking during work-up.
Issue 2: Low Recovery of the Product After Extraction
Question: My final yield of this compound is significantly lower than expected after aqueous extraction. What could be the cause, and how can I improve my recovery?
Answer: Low recovery can stem from several factors, including incomplete extraction, product degradation, or partitioning into the aqueous layer.
Potential Causes & Solutions:
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Product Partitioning into Aqueous Phase | The pyridine nitrogen can be protonated, especially in acidic media, forming a salt that is highly soluble in water. The ester and cyano groups also contribute some polarity. | Ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8) before extraction to keep the pyridine nitrogen as a free base, maximizing its solubility in the organic solvent. Use a weak base like sodium bicarbonate for this adjustment to avoid ester hydrolysis. |
| Incomplete Extraction | The product may have moderate polarity, requiring multiple extractions for complete transfer to the organic phase. | Increase the number of extractions with the organic solvent (e.g., instead of 1 x 100 mL, use 3 x 35 mL). This is more efficient at recovering dissolved solutes. |
| Ester Hydrolysis | Prolonged exposure to strongly acidic or basic conditions during work-up can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid will be deprotonated in basic solutions and remain in the aqueous layer. | Minimize the time the product is in contact with acidic or basic aqueous solutions. Use mild acids (e.g., dilute citric acid) and bases (e.g., sodium bicarbonate) for washes. If hydrolysis is suspected, acidify the aqueous layer after the initial extraction and re-extract to recover the carboxylic acid byproduct. |
| Volatile Product | While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if the product is not a high-boiling solid. | Use a rotary evaporator at a moderate temperature and pressure. Once the bulk of the solvent is removed, use a high-vacuum pump for a shorter duration to remove residual solvent. |
Issue 3: Product Contamination with Starting Materials or Byproducts
Question: After purification by column chromatography, my this compound is still impure. What are common impurities, and how can I improve my purification strategy?
Answer: Impurities often arise from incomplete reactions or side reactions. Understanding the potential byproducts is key to optimizing purification.
Common Impurities and Purification Strategies:
-
Unreacted Starting Materials: Depending on the synthesis route, these could be polar or non-polar.
-
Hydrolyzed Product (5-cyano-3-fluoropicolinic acid): This is a common and highly polar impurity.
-
Side-Reaction Products: The nature of these depends on the specific reaction. For instance, in reactions involving nucleophilic substitution, regioisomers might form.
Enhanced Purification Protocol:
-
Acid-Base Wash Before Chromatography: An effective pre-purification step is an acid-base wash of the crude product dissolved in an organic solvent.
-
Acid Wash: A wash with dilute acid (e.g., 1M HCl) will protonate the desired product and other basic pyridine-containing impurities, pulling them into the aqueous layer. The desired product can then be recovered by basifying the aqueous layer and re-extracting. Non-basic impurities will remain in the organic layer.
-
Base Wash: A wash with a weak base (e.g., saturated sodium bicarbonate solution) will remove any acidic impurities, such as the hydrolyzed carboxylic acid.
-
-
Optimized Column Chromatography:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will first elute non-polar impurities, followed by your product, leaving highly polar impurities at the baseline.
-
Silica Gel: Ensure the silica gel is properly packed and of an appropriate mesh size for good separation. For closely eluting spots, a finer mesh silica may be necessary.
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step. Common solvent systems for pyridine derivatives include ethyl acetate/hexanes, ethanol/water, or toluene.
Purification Workflow:
Caption: A comprehensive workflow for the purification of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound under typical work-up and storage conditions?
A1: this compound is generally stable under standard laboratory conditions. However, it is susceptible to hydrolysis of the methyl ester group under strongly acidic or basic conditions, especially at elevated temperatures. The cyano group is relatively stable but can be hydrolyzed to a carboxylic acid or amide under harsh conditions (e.g., concentrated acid or base with heating), which are typically avoided in a standard work-up. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation.[1]
Q2: What are the key safety precautions to take during the work-up of reactions involving this compound?
A2: As with any chemical procedure, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is essential. Work should be conducted in a well-ventilated fume hood. While specific toxicity data for this exact compound may be limited, related cyanopyridines and fluorinated aromatics can be harmful if inhaled, ingested, or absorbed through the skin.[2] Avoid creating dust if the product is a solid. In case of accidental contact, wash the affected area thoroughly with water.
Q3: Can I use distillation for the final purification of this compound?
A3: Distillation can be a viable purification method if the product is a liquid or a low-melting solid and is thermally stable. A high-vacuum distillation (Kugelrohr or short-path) is recommended to minimize the required temperature and prevent potential decomposition. However, if non-volatile impurities are present, column chromatography is generally a more effective method for achieving high purity. A simple method for purifying pyridine derivatives involves distillation after treatment with an alkali metal compound.[3]
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your product and any impurities. The spots can be visualized under UV light (due to the aromatic ring) and/or by staining with potassium permanganate. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) are the preferred methods. Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are also essential for confirming the structure and assessing the purity of the final product.
III. Standard Experimental Protocol: Extractive Work-up
This protocol outlines a general procedure for the extractive work-up of a reaction mixture assumed to be in an organic solvent.
Materials and Reagents:
-
Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate, THF)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Step-by-Step Procedure:
-
Quenching (if necessary): If the reaction contains reactive reagents (e.g., strong bases or acids), cool the reaction mixture in an ice bath and slowly add a quenching agent (e.g., water, saturated ammonium chloride, or dilute acid) until the reaction is neutralized.
-
Solvent Removal (optional): If the reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it under reduced pressure using a rotary evaporator. Re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Aqueous Wash - Neutralization: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Aqueous Wash - Base: Add an equal volume of saturated NaHCO₃ solution to the organic layer. Shake gently, venting frequently to release any CO₂ gas that may form. This step neutralizes any residual acid and removes acidic byproducts. Separate and discard the aqueous layer.
-
Aqueous Wash - Brine: Add an equal volume of brine to the organic layer. This wash helps to remove residual water from the organic phase and break any minor emulsions. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further Purification: The crude product can then be purified by column chromatography or recrystallization as described in the troubleshooting section.
IV. References
-
Lead Sciences. This compound. [Link]
-
PubChem. 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid. [Link]
-
Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
Sources
Validation & Comparative
A-Scientist's Comparative Guide to the Reactivity of Methyl 5-cyano-3-fluoropicolinate and Methyl 5-bromo-3-fluoropicolinate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. Substituted pyridines are a cornerstone of this field, and among them, Methyl 5-cyano-3-fluoropicolinate and Methyl 5-bromo-3-fluoropicolinate represent two highly valuable, yet functionally distinct, intermediates. This guide provides an in-depth comparison of their reactivity profiles, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Structural and Electronic Overview
At first glance, the two molecules are remarkably similar. Both possess a pyridine ring activated by two electron-withdrawing groups: a fluorine atom at the 3-position and a methyl ester at the 2-position (picolinate scaffold). This inherent electronic deficiency makes the pyridine core susceptible to certain transformations. The key differentiator lies at the 5-position: a cyano (-CN) group versus a bromo (-Br) group. This single atomic substitution fundamentally dictates the primary reaction pathways each molecule will preferentially undergo.
| Compound | Structure | Molar Mass ( g/mol ) | Key Functional Group |
| This compound | ![]() | 180.14 | Cyano (-C≡N) |
| Methyl 5-bromo-3-fluoropicolinate | ![]() | 234.02[1] | Bromo (-Br) |
The fluorine and methyl ester groups work in concert to withdraw electron density from the pyridine ring, enhancing its electrophilicity. The primary distinction arises from the electronic nature of the C5 substituent.
-
Bromo Group: Exerts a strong -I (inductive) effect and a weaker +M (mesomeric) effect. Overall, it is deactivating and acts as an excellent leaving group in transition metal-catalyzed reactions.
-
Cyano Group: Exerts powerful -I and -M effects, making it one of the strongest electron-withdrawing groups. This significantly influences the reactivity of the entire ring system and provides a synthetic handle for transformations unique to the nitrile functionality.[2]
Caption: Electronic influence of substituents on the pyridine ring.
Comparative Reactivity Profiles
The divergent reactivity of these two compounds is best illustrated by examining their performance in key synthetic transformations.
The C-Br bond is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional reliability and scope.[3][4] Methyl 5-bromo-3-fluoropicolinate is an ideal substrate for these reactions. In contrast, the C-CN bond is generally unreactive under these conditions and does not participate in oxidative addition to Palladium(0) catalysts.
Common Cross-Coupling Reactions for Methyl 5-bromo-3-fluoropicolinate:
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/Heteroaryl Picolinates |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI | Alkynyl Picolinates |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃, XPhos/RuPhos | Amino Picolinates |
| Stille | Organostannanes | Pd(PPh₃)₄ | Aryl/Vinyl Picolinates |
| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Alkenyl Picolinates |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative method for the arylation of Methyl 5-bromo-3-fluoropicolinate. The choice of base, solvent, and ligand is critical and may require optimization for different boronic acids.
Objective: To synthesize Methyl 3-fluoro-5-phenylpicolinate.
Materials:
-
Methyl 5-bromo-3-fluoropicolinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Methyl 5-bromo-3-fluoropicolinate, phenylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the dioxane/water solvent.
-
Add the catalyst pre-mixture to the Schlenk flask, followed by the remainder of the solvent.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
While inert to cross-coupling, the cyano group of this compound is a versatile functional handle for a variety of valuable transformations.[2][5] This opens up synthetic avenues completely inaccessible to the bromo-analogue.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. This allows for the creation of di-acid or amide-acid pyridine scaffolds.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as catalytic hydrogenation (H₂/Pd, H₂/Raney Ni) or chemical hydrides (LiAlH₄, BH₃).[6][7][8] This provides access to key pharmacophores like aminomethyl-pyridines.
-
Cycloadditions: The nitrile can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles (using sodium azide).
Experimental Protocol: Nitrile Reduction to Primary Amine
This protocol details a standard catalytic hydrogenation for the reduction of the cyano group. This method is often preferred for its functional group tolerance compared to aggressive hydrides like LiAlH₄.
Objective: To synthesize Methyl 5-(aminomethyl)-3-fluoropicolinate.
Materials:
-
This compound (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, 10 mol %)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl, conc.)
Procedure:
-
Dissolve this compound in methanol in a high-pressure hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Acidify the mixture with a few drops of concentrated HCl to prevent catalyst poisoning by the product amine.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 16-24 hours.
-
Monitor the reaction by LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The product will be obtained as its hydrochloride salt.
-
If the free base is required, the salt can be neutralized with a suitable base (e.g., NaHCO₃ solution) and extracted into an organic solvent.
Both molecules are activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing groups (-F, -CO₂Me, and -CN/-Br) make the pyridine ring highly electrophilic. In these substrates, the fluorine atom at the C3 position is the most likely site for substitution, as attack at C3 is less favorable due to the inability to delocalize the negative charge onto the ring nitrogen.[9][10] However, the substitution of the C3-F is generally difficult on pyridines. A more common SNAr pathway on such activated systems would involve displacement of a leaving group at the C2 or C4 positions.[10][11]
In a direct comparison of leaving group ability at the C5 position, bromide is a far superior leaving group to cyanide under typical SNAr conditions. However, the primary role of both the cyano and bromo groups in these specific molecules is to activate the ring, rather than to act as leaving groups themselves. The cyano group's superior electron-withdrawing ability makes the ring of this compound slightly more electron-deficient and potentially more reactive towards SNAr at other positions, should a suitable leaving group be present.
Summary and Strategic Recommendations
The choice between this compound and Methyl 5-bromo-3-fluoropicolinate is dictated entirely by the desired synthetic outcome.
| Feature / Reaction Type | Methyl 5-bromo-3-fluoropicolinate | This compound | Rationale |
| Palladium Cross-Coupling | Excellent Substrate | Unreactive | The C-Br bond readily undergoes oxidative addition to Pd(0); the C-CN bond does not. |
| Nitrile Hydrolysis | Not Applicable | Yes (to -COOH or -CONH₂) | Provides access to carboxylic acid or amide derivatives. |
| Nitrile Reduction | Not Applicable | Yes (to -CH₂NH₂) | A key transformation to introduce a primary amine. |
| Nucleophilic Aromatic Sub. | Good Ring Activator | Excellent Ring Activator | The cyano group is a stronger electron-withdrawing group. |
| Synthetic Goal | C-C / C-N bond formation at C5 | Derivatization of the C5 position via the nitrile group | The functional group defines the subsequent chemistry. |
Strategic Recommendations:
-
Choose Methyl 5-bromo-3-fluoropicolinate when your synthetic plan requires the introduction of an aryl, heteroaryl, vinyl, alkynyl, or amino substituent at the 5-position of the pyridine ring. It is the quintessential precursor for building molecular complexity through cross-coupling.
-
Choose this compound when your target molecule requires a carboxylic acid, amide, or aminomethyl group at the 5-position. Its value lies in the rich chemistry of the nitrile functional group.
By understanding these fundamental differences in reactivity, researchers can strategically leverage the unique chemical properties of each building block to design more efficient and effective synthetic routes toward complex molecular targets.
References
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link][6]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link][3][4]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health. [Link][12]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link][13]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link][2]
-
Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. ResearchGate. [Link][9]
-
Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link][5]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link][10]
Sources
- 1. Methyl 5-bromo-3-fluoropicolinate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 5. chempanda.com [chempanda.com]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
A Technical Guide to Picolinate Building Blocks: Spotlight on Methyl 5-cyano-3-fluoropicolinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone scaffold, integral to a vast array of functional molecules.[1] Among the diverse range of pyridine-based building blocks, substituted picolinates offer a versatile platform for molecular elaboration. This guide provides a comparative analysis of Methyl 5-cyano-3-fluoropicolinate against other common picolinate building blocks, offering insights into its unique reactivity and potential applications. We will delve into the electronic and steric influences of its substituents and provide a framework for its strategic deployment in synthetic campaigns.
The Picolinate Scaffold: A Privileged Motif
Picolinates, esters of picolinic acid (pyridine-2-carboxylic acid), are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] The nitrogen atom within the pyridine ring not only influences the molecule's basicity and solubility but also provides a handle for coordination to metal centers and participation in hydrogen bonding. The ester functionality at the 2-position serves as a versatile anchor for various chemical transformations, most notably amide bond formation. The true synthetic utility of picolinates, however, is unlocked through the introduction of additional substituents on the pyridine ring, which modulate the molecule's reactivity and physicochemical properties.
This compound: A Unique Combination of Electron-Withdrawing Groups
This compound is a highly functionalized building block characterized by the presence of two potent electron-withdrawing groups: a cyano group at the 5-position and a fluorine atom at the 3-position. This unique substitution pattern imbues the molecule with distinct chemical properties that set it apart from other picolinate derivatives.
Electronic Profile:
-
Cyano Group (-CN): The cyano group is a strong electron-withdrawing group through both inductive and resonance effects.[3] Its presence significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.
-
Fluorine Atom (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[4] While it can also participate in resonance donation, its inductive effect typically dominates, further depleting the electron density of the aromatic system.
The synergistic effect of these two groups renders the pyridine ring of this compound exceptionally electron-deficient. This has profound implications for its reactivity in key synthetic transformations.
Comparative Reactivity Analysis
To understand the unique advantages of this compound, we will compare its anticipated performance in several common synthetic operations against other frequently used picolinate building blocks: Methyl 5-bromopicolinate, Methyl 5-nitropicolinate, and the parent Methyl picolinate.
Physicochemical Properties
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Anticipated Polarity | Anticipated Boiling/Melting Point |
| Methyl picolinate | C₇H₇NO₂ | 137.14 | Moderate | Moderate |
| Methyl 5-bromopicolinate | C₇H₆BrNO₂ | 216.03 | Moderate | Higher |
| Methyl 5-nitropicolinate | C₇H₆N₂O₄ | 182.13 | High | Higher |
| This compound | C₈H₅FN₂O₂ | 180.14 | High | Highest |
Data for Methyl picolinate and related compounds are sourced from publicly available databases. Properties for this compound are predicted based on the physicochemical effects of the cyano and fluoro groups.[5][6]
The strong electron-withdrawing nature of the cyano and fluoro groups in this compound is expected to result in a highly polar molecule with a correspondingly high melting or boiling point.
Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[7] The reactivity of the picolinate building block in this reaction is largely governed by the nature of the leaving group at the coupling position.
In the case of halo-substituted picolinates, the reactivity generally follows the trend I > Br > Cl >> F. Therefore, Methyl 5-bromopicolinate is a common and effective substrate for Suzuki-Miyaura coupling.
While the fluorine atom of this compound is generally unreactive as a leaving group in palladium-catalyzed cross-coupling reactions under standard conditions, the electron-deficient nature of the ring can influence the oxidative addition step. However, for practical cross-coupling applications, a halogen at the coupling site is preferred. The true value of the cyano and fluoro substituents in this context lies in their electronic modulation of the resulting biaryl product.
Conceptual Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings.[8] The rate of this reaction is highly dependent on the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.[4]
This is where this compound is expected to exhibit exceptional reactivity. The fluorine atom at the 3-position, activated by the powerful electron-withdrawing cyano group at the 5-position and the ester at the 2-position, should be an excellent leaving group in SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles at the 3-position.
Comparative Reactivity in SNAr:
-
This compound: Highly reactive. The fluorine is activated by two strong electron-withdrawing groups (cyano and ester) in positions that can stabilize the negative charge of the Meisenheimer intermediate.
-
Methyl 5-nitropicolinate: The nitro group is a very strong activating group. If a leaving group were present at the 3- or 6-position, this would be a highly reactive substrate.
-
Methyl 5-bromopicolinate: Bromine is a good leaving group, but without strong activation from other substituents, SNAr reactions are generally sluggish.
-
Methyl picolinate: Unreactive towards SNAr under normal conditions.
SNAr Reaction Mechanism
Caption: Simplified mechanism of nucleophilic aromatic substitution (SNAr).
Amide Bond Formation
The formation of an amide bond from the picolinate ester is a common and crucial transformation.[9][10] The reactivity of the ester towards aminolysis is influenced by the electronic nature of the pyridine ring. Electron-withdrawing substituents increase the electrophilicity of the ester carbonyl, thereby facilitating the attack by an amine.
Expected Reactivity in Amide Coupling:
-
This compound & Methyl 5-nitropicolinate: The presence of strong electron-withdrawing groups is expected to enhance the rate of amide bond formation compared to the unsubstituted analogue.[11]
-
Methyl 5-bromopicolinate: The bromo group is also electron-withdrawing and should lead to a moderate increase in reactivity.
-
Methyl picolinate: Serves as the baseline for reactivity.
This enhanced reactivity can potentially allow for milder reaction conditions and shorter reaction times.
Experimental Protocols
The following are detailed, representative protocols for key transformations involving picolinate building blocks. While these are generalized procedures, they provide a solid starting point for optimization with specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halogenated Picolinate
This protocol is adapted from general procedures for Suzuki-Miyaura reactions involving heteroaryl halides.[12]
Materials:
-
Methyl 5-bromopicolinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add Methyl 5-bromopicolinate, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Nucleophilic Aromatic Substitution on an Activated Fluoropicolinate
This protocol is a conceptual procedure for the SNAr of this compound with a generic amine nucleophile, based on similar transformations.[13]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.5 equiv)
-
Potassium carbonate or another suitable base (2.0 equiv)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound and the base.
-
Add the solvent (DMSO or DMF) and stir the mixture.
-
Add the amine to the reaction mixture.
-
Heat the reaction to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted picolinate.
Protocol 3: Amide Bond Formation from a Picolinate Ester
This protocol describes a general method for the direct amidation of a picolinate ester.[9]
Materials:
-
Methyl picolinate derivative (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Methanol or another suitable solvent
Procedure:
-
In a sealed tube or round-bottom flask, dissolve the methyl picolinate derivative in methanol.
-
Add the amine to the solution.
-
Heat the reaction mixture to reflux (or a suitable temperature for the specific substrates) for 12-48 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.
Conclusion
This compound stands out as a highly versatile and reactive building block in the picolinate family. Its unique electronic properties, stemming from the synergistic electron-withdrawing effects of the cyano and fluoro groups, make it an exceptional substrate for nucleophilic aromatic substitution reactions at the 3-position. Furthermore, its electron-deficient nature is anticipated to facilitate amide bond formation. While its direct use in cross-coupling reactions as a halide surrogate is limited, its incorporation into molecules via other means allows for the powerful electronic modulation of the final product. The strategic choice of a picolinate building block is a critical decision in the design of a synthetic route, and the distinct reactivity profile of this compound offers chemists a powerful tool for the construction of complex and novel molecular architectures.
References
-
Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. (2023). Journal of Organic and Inorganic Chemistry. [Link]
-
Bipolar cyano-substituted pyridine derivatives for applications in organic light-emitting devices. (n.d.). Journal of Materials Chemistry. [Link]
-
Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]
-
Formation of Amides From Esters. (n.d.). Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). Inorganica Chimica Acta. [Link]
-
Significantly enhancing the stereoselectivity of a regioselective nitrilase for the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method. (n.d.). Chemical Communications. [Link]
-
Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices. (n.d.). Journal of Materials Chemistry. [Link]
-
Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. (2021). International Journal of Molecular Sciences. [Link]
-
Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. (n.d.). Molbank. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). Molecules. [Link]
-
Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
-
Nickel-Catalyzed Amide Bond Formation from Methyl Esters. (2018). Journal of the American Chemical Society. [Link]
- The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles. (2015).
-
Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (n.d.). ChemRxiv. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction of 5-Bromo-2-methylpyridin-3-amine. (2017). Molecules. [Link]
- Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s). (2011).
-
Versatility of the Cyano Group in Intermolecular Interactions. (n.d.). Molecules. [Link]
-
Methyl 5-cyano-2-methylpentanoate. (n.d.). PubChem. [Link]
-
5-Cyano-3-methylpentanoic acid. (n.d.). PubChem. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). Catalysts. [Link]
- Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin. (2012).
-
Methyl 3-cyano-5-methylhexanoate. (n.d.). PubChem. [Link]
- Improved synthesis of optically pure (S) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (S)-pregabalin. (2012).
-
Polymerizable Gd(iii) building blocks for the synthesis of high relaxivity macromolecular MRI contrast agents. (2021). Dalton Transactions. [Link]
-
Research Core: Design and Synthesis of Functional Polymer Building Blocks. (n.d.). Klinger-Lab. [Link]
-
Effect of cyano substituent on the functional properties of blue emitting Imidazo[1,2-a]pyridine derivatives. (n.d.). ResearchGate. [Link]
Sources
- 1. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Versatility of the Cyano Group in Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2 [benchchem.com]
- 6. Methyl 3-cyano-5-fluorobenzoate, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 7. tcichemicals.com [tcichemicals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 13. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternatives for Methyl 5-cyano-3-fluoropicolinate in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Methyl 5-cyano-3-fluoropicolinate has emerged as a valuable scaffold, offering a unique combination of functionalities for constructing complex molecular architectures. However, a deep understanding of its strategic alternatives is paramount for optimizing synthetic routes and exploring diverse chemical space. This guide provides an in-depth, objective comparison of key alternatives to this compound, supported by experimental insights and protocols to empower informed decision-making in your research.
Introduction to this compound: A Privileged Scaffold
This compound is a polysubstituted pyridine derivative that has garnered significant attention in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups:
-
The Pyridine Core: A fundamental heterocyclic motif prevalent in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.
-
The Cyano Group: A versatile functional handle that can be transformed into a variety of other groups, including amines, amides, carboxylic acids, and tetrazoles. It also acts as an electron-withdrawing group, influencing the reactivity of the pyridine ring.
-
The Fluoro Substituent: Introduces metabolic stability and can modulate the electronic properties and basicity (pKa) of the pyridine nitrogen. Fluorine substitution is a common strategy in drug design to enhance binding affinity and improve pharmacokinetic profiles.[1]
-
The Methyl Ester: Provides a site for straightforward modification, such as hydrolysis to the corresponding carboxylic acid for amide bond formation or reduction to an alcohol.
The strategic placement of these functionalities makes this compound a powerful tool for late-stage functionalization and the construction of diverse compound libraries.
Strategic Alternatives and their Comparative Performance
The choice of a synthetic building block is often a balance between reactivity, stability, commercial availability, and the desired final structure. Here, we compare this compound with its most relevant alternatives, focusing on the functional group at the 5-position of the pyridine ring.
The Halogen Series: Bromo and Iodo Picolinates as Precursors for Cross-Coupling
Methyl 5-bromo-3-fluoropicolinate and its iodo-analogue are primary alternatives for transformations that rely on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Causality Behind Experimental Choices: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F, which is dictated by the bond dissociation energy of the carbon-halogen bond. The weaker C-I and C-Br bonds facilitate oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. While the cyano group can also participate in some cross-coupling reactions, it typically requires harsher conditions and is less general than the use of bromo or iodo substituents.
Comparative Performance in Suzuki-Miyaura Coupling:
While a direct head-to-head comparison in a single study is elusive, a survey of the literature on Suzuki-Miyaura reactions with various halopyridines and related heterocycles allows for a qualitative and semi-quantitative comparison.
| Feature | This compound | Methyl 5-bromo-3-fluoropicolinate | Methyl 5-iodo-3-fluoropicolinate |
| Reactivity in Suzuki Coupling | Lower, often requires harsher conditions or specific catalysts. | Good, a workhorse for Suzuki couplings. | Excellent, often proceeds under milder conditions and with lower catalyst loadings. |
| Typical Reaction Conditions | Higher temperatures, stronger bases, and more specialized phosphine ligands may be needed. | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), various bases (e.g., K₂CO₃, Cs₂CO₃), and solvents (e.g., dioxane, toluene, DMF). | Milder bases and lower temperatures can often be employed. |
| Substrate Scope | More limited. | Broad, compatible with a wide range of boronic acids and esters. | Very broad, often the substrate of choice for challenging couplings. |
| Side Reactions | Potential for catalyst poisoning by the cyanide group.[2] | Generally clean reactions with minimal side products. | Generally clean, but homocoupling of the boronic acid can sometimes be more pronounced. |
| Commercial Availability & Cost | Readily available. | Readily available, often more cost-effective than the iodo-analogue. | Generally more expensive than the bromo-analogue. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-halopicolinate with an arylboronic acid.
dot
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromo-3-fluoropicolinate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add dioxane (8 mL) and water (2 mL) via syringe.
-
Degas the resulting mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Trustworthiness: This protocol is a standard and widely validated procedure for Suzuki-Miyaura couplings. The use of a pre-catalyst or more advanced phosphine ligands can often improve yields and reaction times, especially for challenging substrates.
The Formyl Picolinate: A Gateway to Diverse Functionalities
Methyl 5-formyl-3-fluoropicolinate presents a compelling alternative when the synthetic goal involves the introduction of carbon-carbon double bonds, amines via reductive amination, or other functionalities derived from an aldehyde.
Causality Behind Experimental Choices: The aldehyde group is a versatile functional group that readily undergoes a wide range of transformations under relatively mild conditions. For instance, the Wittig and Horner-Wadsworth-Emmons reactions provide reliable methods for the stereoselective formation of alkenes. Reductive amination offers a direct and efficient route to secondary and tertiary amines, avoiding the over-alkylation issues often associated with the direct alkylation of amines.
Comparative Performance of Key Transformations:
| Transformation | Starting Material | Key Reagents | Typical Yields | Key Advantages |
| Olefin Synthesis | Methyl 5-formyl-3-fluoropicolinate | Phosphonium ylide (Wittig) or Phosphonate ester (HWE) | 60-95% | Stereoselective formation of C=C bonds. |
| Amine Synthesis | Methyl 5-formyl-3-fluoropicolinate | Primary or secondary amine, reducing agent (e.g., NaBH(OAc)₃) | 70-95% | Controlled mono- or di-alkylation of amines.[3][4] |
| Amine Synthesis | This compound | Reducing agent (e.g., H₂, Raney Ni; LiAlH₄) | 60-90% | Direct conversion to a primary amine. |
Experimental Protocol: Reductive Amination
This protocol outlines a general procedure for the synthesis of a secondary amine from Methyl 5-formyl-3-fluoropicolinate.
dot
Caption: General workflow for a reductive amination reaction.
Step-by-Step Methodology:
-
To a solution of Methyl 5-formyl-3-fluoropicolinate (1.0 mmol) in dichloroethane (10 mL) in a round-bottom flask, add the primary amine (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Trustworthiness: This is a widely used and reliable method for the synthesis of amines. The choice of reducing agent and solvent can be optimized depending on the specific substrates.
The Boronate Ester: A Versatile Intermediate for Suzuki and Beyond
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluoropicolinate (a boronate ester derivative) serves as a stable and versatile alternative for introducing the picolinate moiety in Suzuki-Miyaura cross-coupling reactions.
Causality Behind Experimental Choices: Boronate esters are generally more stable and easier to handle and purify than the corresponding boronic acids. They are widely used in Suzuki-Miyaura couplings and can also participate in other transformations, such as Chan-Lam and Liebeskind-Srogl couplings.
Comparative Performance:
| Feature | This compound | Methyl 5-boronato-3-fluoropicolinate |
| Role in Suzuki Coupling | Acts as the electrophile. | Acts as the nucleophile (after activation). |
| Versatility | Primarily a precursor for functional group transformations of the cyano group. | Can be coupled with a wide range of aryl and heteroaryl halides and triflates. |
| Stability | Generally stable. | Stable to chromatography and storage. |
| Synthesis | Typically synthesized from the corresponding bromo-picolinate via cyanation. | Can be prepared from the corresponding bromo- or iodo-picolinate via Miyaura borylation. |
Bioisosteric Considerations: The "Why" Behind the Choice
In drug discovery, the choice of a building block is often guided by the concept of bioisosterism, where one functional group is replaced by another to improve potency, selectivity, or pharmacokinetic properties while maintaining the desired biological activity.[5][6]
dot
Caption: Common bioisosteric replacements for a cyano group.
-
Cyano vs. Halogens: In the context of cross-coupling reactions, bromo and iodo groups are not bioisosteres of the cyano group but rather synthetic equivalents for introducing aryl or heteroaryl substituents. The choice is purely synthetic.
-
Cyano vs. Aldehyde: The aldehyde can be a precursor to functionalities that are bioisosteric to those derived from the cyano group. For example, a primary amine can be obtained from both, and an alkene from the aldehyde can be a bioisostere for a tetrazole derived from the nitrile.
-
Bioisosteres of the Cyano Group Itself: In a final drug molecule, the cyano group can often be replaced by other hydrogen bond acceptors like a carboxamide or a tetrazole to modulate properties like solubility and metabolic stability.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in organic synthesis. However, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist.
-
For palladium-catalyzed cross-coupling reactions , Methyl 5-bromo-3-fluoropicolinate and its iodo-analogue are generally superior alternatives due to their higher reactivity and broader substrate scope.
-
When the synthetic target requires the introduction of an alkene or a substituted amine, Methyl 5-formyl-3-fluoropicolinate offers a more direct and often more efficient synthetic route through reactions like the Wittig olefination or reductive amination.
-
From a medicinal chemistry perspective , the choice between these building blocks should also be guided by the principles of bioisosterism to optimize the properties of the final drug candidate.
The continued development of novel synthetic methodologies will undoubtedly expand the toolkit of the organic chemist, and a deep understanding of the reactivity and interplay of these fundamental building blocks will remain a cornerstone of successful molecular design and synthesis.
References
-
Ikram, H. M., et al. (2015). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 20(4), 5202–5214. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon-carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical Reviews, 107(1), 133-173. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Metathesis reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4490-4527. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). Molecules, 29(3), 576. [Link]
-
Unexpected Discovery of Saturated Pyridine Mimetics. (2023). ChemRxiv. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances, 13(28), 19343-19363. [Link]
-
Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal, 12(1), 44. [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Molecules, 25(20), 4771. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Missouri-St. Louis. [Link]
-
Horner–Wadsworth–Emmons reaction. (2023, December 2). In Wikipedia. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2012). Angewandte Chemie International Edition, 51(44), 11069-11072. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology, 10(23), 7884-7909. [Link]
-
Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. (2018). Russian Journal of General Chemistry, 88(2), 241-250. [Link]
-
Reductive amination of amines with formaldehyde ?. (2018, November 23). ResearchGate. [Link]
-
Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. (2021). Molecules, 26(11), 3326. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. drughunter.com [drughunter.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Methyl 5-cyano-3-fluoropicolinate Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are indispensable building blocks. Methyl 5-cyano-3-fluoropicolinate, with its strategically placed electron-withdrawing groups and a reactive fluorine atom, serves as a versatile precursor for a range of complex molecular architectures. However, the successful synthesis of derivatives from this starting material is contingent upon rigorous analytical confirmation. The presence of multiple reactive sites—the ester, the nitrile, and the fluorinated aromatic ring—necessitates a multi-faceted spectroscopic approach to unequivocally identify the desired product and distinguish it from potential byproducts or unreacted starting material.
This guide provides a comparative framework for the spectroscopic analysis of reaction products derived from this compound. We will move beyond rote procedural descriptions to explore the underlying chemical principles that govern the spectroscopic signatures of these molecules, empowering researchers to interpret their data with confidence. Our focus is on a holistic, self-validating analytical workflow that integrates Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
The Synthetic Landscape: A Representative Reaction Pathway
To establish a practical context, we will consider a common transformation in drug discovery: the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, amplified by the cyano and methyl ester groups, renders the fluorine atom susceptible to displacement by a suitable nucleophile. For this guide, we will use morpholine as a representative nucleophile.
This reaction is not merely a binary event of starting material to product. Several outcomes are plausible, including incomplete reaction, and side reactions such as hydrolysis of the ester or nitrile functionalities, particularly if reaction or workup conditions are not strictly controlled.
Caption: Plausible reaction pathways for this compound.
The Analytical Rationale: Choosing the Right Spectroscopic Tools
A robust analytical strategy relies on leveraging techniques that provide orthogonal, complementary information. For this chemical system, the combination of NMR, FT-IR, and Mass Spectrometry is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is the cornerstone for structural elucidation.
-
¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the aromatic and aliphatic protons and carbons. Changes in the chemical environment upon substitution are readily observed.
-
¹⁹F NMR is uniquely powerful for this system.[1][2] Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive probe.[1] The presence or absence of a signal in the ¹⁹F spectrum is a definitive indicator of the SNAr reaction's success. Computational methods can even be used to predict ¹⁹F NMR shifts, aiding in the identification of novel fluorinated products.[2]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and sensitive technique for identifying key functional groups.[3][4] The sharp, intense absorbance of the nitrile group (C≡N) and the strong absorbance of the ester carbonyl (C=O) are characteristic handles. Shifts in their positions or the appearance of new bands (e.g., an O-H stretch from a carboxylic acid) provide critical evidence of chemical transformation.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering the most direct confirmation of the product's elemental composition.[5] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, the fragmentation patterns observed can reveal structural information, particularly concerning the stability of the aromatic core and the nature of its substituents.[6][7]
Standardized Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are paramount.
Overall Analytical Workflow
Caption: Standard workflow for reaction workup and analysis.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[8]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a 30-45 degree pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) may be necessary.[8]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus. Use a common fluorine-containing standard (e.g., CFCl₃) for external referencing if precise chemical shift values are required.
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹. Collect a background spectrum of the clean, empty ATR crystal before running the sample.
Protocol 3: LC-MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Acquisition: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the product from any residual impurities.
-
Mass Spectrometry: Acquire data in positive ion mode. Perform a full scan over a relevant m/z range (e.g., 100-500 amu) to detect the molecular ion ([M+H]⁺). If possible, use high-resolution MS for accurate mass determination.
-
Comparative Data Analysis: Differentiating Products
The key to successful analysis lies in comparing the spectra of the reaction mixture components. The following tables summarize the expected spectroscopic signatures for our model SNAr reaction.
Table 1: Comparative ¹H and ¹⁹F NMR Data (400 MHz, CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | OCH₃ (δ, ppm) | Other Signals (δ, ppm) | ¹⁹F Signal (δ, ppm) |
| Starting Material | H-4: ~8.2 (d), H-6: ~8.8 (d) | ~4.0 (s) | - | ~ -110 to -130 |
| Main Product | H-4: ~7.5 (d), H-6: ~8.6 (d) (Upfield shift for H-4) | ~4.0 (s) | Morpholine protons: ~3.8 (t), ~3.3 (t) | Absent |
| Side Product 1 (Acid) | H-4: ~8.3 (d), H-6: ~8.9 (d) | Absent | Carboxylic acid OH: >10 (br s) | ~ -110 to -130 |
-
Expert Insight: The most telling change in the ¹H NMR spectrum for the main product is the significant upfield shift of the proton at the C-4 position. This is due to the replacement of the strongly electron-withdrawing fluorine atom with the more electron-donating morpholino group. The definitive proof of reaction, however, is the complete disappearance of the signal in the ¹⁹F NMR spectrum.
Table 2: Comparative FT-IR Data (cm⁻¹)
| Compound | C≡N Stretch | C=O Stretch (Ester) | C-F Stretch | Other Key Bands |
| Starting Material | ~2230 | ~1735 | ~1250-1300 | C-O stretch: ~1100-1200 |
| Main Product | ~2225 | ~1730 | Absent | C-N stretch: ~1115 (morpholine ether) |
| Side Product 1 (Acid) | ~2230 | Absent | ~1250-1300 | C=O (acid): ~1710, O-H (acid): 2500-3300 (broad) |
-
Expert Insight: In FT-IR, the disappearance of the C-F stretching band confirms the substitution. If hydrolysis to the carboxylic acid occurs, the ester C=O peak will be replaced by a slightly lower frequency acid C=O peak and a very characteristic broad O-H stretch.[9]
Table 3: Comparative Mass Spectrometry Data (ESI+)
| Compound | Molecular Formula | Calculated Exact Mass | Observed [M+H]⁺ (m/z) | Key Differentiator |
| Starting Material | C₈H₅FN₂O₂ | 180.0335 | 181.0408 | Base peak |
| Main Product | C₁₂H₁₃N₃O₃ | 247.0957 | 248.1030 | +67 Da shift from SM |
| Side Product 1 (Acid) | C₇H₃FN₂O₂ | 166.0179 | 167.0251 | -14 Da shift from SM |
-
Expert Insight: Mass spectrometry provides unambiguous confirmation of the atomic composition. The expected mass shift is a simple and powerful diagnostic. For the SNAr reaction, we expect the mass to increase by the mass of the morpholine fragment minus the mass of the fluorine atom (86.1 - 19.0 = 67.1 Da). For ester hydrolysis, the mass will decrease by the mass of a CH₂ group (14.0 Da). The presence of chlorine or bromine isotopes would lead to characteristic M+2 peaks, but fluorine is monoisotopic.[10]
Conclusion
The structural verification of reaction products from this compound demands a synergistic and rigorous analytical approach. A superficial analysis using a single technique is insufficient and risks misidentification of the final compound. By strategically combining ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Mass Spectrometry, researchers can create a self-validating system of analysis. The key to confident interpretation lies not just in observing peaks, but in understanding the expected changes based on the chemical transformation. The disappearance of the ¹⁹F NMR signal provides unequivocal evidence of fluorine displacement, the shifts in ¹H NMR signals reveal the altered electronic environment of the aromatic ring, the changes in IR frequencies confirm the transformation of functional groups, and the molecular ion peak in the mass spectrum validates the overall elemental composition. This comprehensive guide provides the protocols and comparative data necessary to navigate the analysis with expertise and precision, ensuring the integrity of downstream applications in drug development and materials science.
References
- WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - Google Patents. (n.d.).
-
Baimishev, B. S., et al. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2025(1), m1990. [Link]
- EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Methyl 5-cyano-2-methylpentanoate. PubChem. [Link]
-
Pike, R. Z., et al. (2018). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Organic Process Research & Development, 22(12), 1743-1753. [Link]
-
Aboul-Enein, H. Y., et al. (2006). FT-IR Spectrophotometric Analysis of Chromium (Tris) Picolinate and its Pharmaceutical Formulations. Analytical Letters, 39(7), 1401-1410. [Link]
-
McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]
-
Salabert, A. S., et al. (2021). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radiotracers. Journal of Medicinal Chemistry, 64(1), 583-602. [Link]
-
Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Kada, R., et al. (1980). The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. Collection of Czechoslovak Chemical Communications, 45(7), 1831-1836. [Link]
-
McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]
-
Kada, R., et al. (1981). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. Collection of Czechoslovak Chemical Communications, 46(10), 2562-2566. [Link]
-
Polyakova, A. A., et al. (1965). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Bulletin, 14(7), 1168-1175. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid. PubChem. [Link]
-
NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid;... (n.d.). ResearchGate. [Link]
-
Wang, Z., et al. (2020). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International, 312, 110313. [Link]
-
Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]
-
Milani, R., et al. (2015). Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study. Journal of Molecular Structure, 1084, 234-242. [Link]
- WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents. (n.d.).
-
Joyce, A. S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(51), 21626-21636. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Aboul-Enein, H. Y., et al. (2006). FT-IR Spectrophotometric Analysis of Chromium (Tris) Picolinate and its Pharmaceutical Formulations. Taylor & Francis Online. [Link]
-
Smith, B. C. (2022). Infrared Spectroscopy of Polymers, IX: Pendant Ester Polymers and Polycarbonates. Spectroscopy, 37(12), 22-26. [Link]
-
Kim, J.-G., et al. (2005). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. Bulletin of the Korean Chemical Society, 26(11), 1797-1800. [Link]
Sources
- 1. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Analysis of Synthesized "Methyl 5-cyano-3-fluoropicolinate" Derivatives
For researchers, medicinal chemists, and professionals in drug development, the meticulous synthesis of novel compounds like Methyl 5-cyano-3-fluoropicolinate and its derivatives represents only the initial step. The subsequent, and arguably more critical, phase is the rigorous confirmation of purity and the comprehensive profiling of any related impurities. The presence of even trace amounts of unintended substances can significantly impact the compound's biological activity, toxicity, and overall viability as a drug candidate.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of these synthesized fluorinated picolinates, offering field-proven insights and supporting experimental frameworks.
The unique structure of this compound—a heterocyclic aromatic ring substituted with a methyl ester, a cyano group, and a fluorine atom—presents a distinct set of analytical challenges. The selection of an appropriate analytical methodology is not a one-size-fits-all decision; it requires a nuanced understanding of the potential impurities, the physicochemical properties of the analyte, and the specific goals of the analysis.
The Analytical Gauntlet: An Overview of Purity Determination Workflow
The journey from a crude synthesized product to a well-characterized compound with a defined purity profile follows a structured workflow. This process is designed to be a self-validating system, where each step provides a layer of confidence in the final purity assessment.
Caption: Overall workflow for purity analysis of synthesized compounds.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is pivotal. Below is a comparative analysis of the most relevant methods for this compound derivatives, grounded in their fundamental principles and practical applications in pharmaceutical analysis.[3]
| Technique | Principle | Strengths for Fluoropicolinates | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution for separating structurally similar impurities; excellent for non-volatile and thermally labile compounds; quantitative accuracy.[4][5] | Requires chromophores for UV detection; method development can be time-consuming. | Primary choice for purity determination and impurity profiling. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | Superior for analyzing residual solvents and volatile impurities; often coupled with Mass Spectrometry (GC-MS) for definitive identification.[6][7] | Not suitable for non-volatile or thermally unstable compounds; derivatization may be needed for polar analytes. | Analysis of residual solvents and volatile by-products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. | Provides unambiguous structural elucidation of the main component and impurities; quantitative (qNMR) without the need for identical reference standards.[8][9][10] | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. | Structural confirmation and absolute quantification of the main component. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity for identifying unknown impurities when coupled with a separation technique (LC-MS, GC-MS).[11][12] | Typically not a standalone quantitative technique for purity; ionization efficiency can vary significantly between compounds. | Identification of unknown impurities and degradation products. |
Deep Dive: Experimental Protocols and Method Validation
To provide a practical framework, we present detailed experimental protocols for HPLC and GC, the workhorses of purity analysis. These protocols are designed to be robust starting points for method development.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Rationale: A reversed-phase HPLC method is the gold standard for separating a moderately polar compound like this compound from its likely non-polar and more polar impurities.[4][13] The method's validation is crucial to ensure its performance characteristics are suitable for its intended purpose.[14][15][16]
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector. A PDA detector is recommended for peak purity analysis.[14]
-
Column: C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size). This provides a good balance of efficiency and backpressure.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Rationale: The acidic mobile phase ensures the picolinate nitrogen is protonated, leading to better peak shape. Acetonitrile is a common organic modifier with good UV transparency.
-
-
Gradient Elution:
-
Start with a low percentage of organic phase (e.g., 30% B) to retain the analyte and elute highly polar impurities.
-
Ramp up to a higher percentage (e.g., 95% B) to elute non-polar impurities.
-
A typical gradient might be: 0-15 min, 30-95% B; 15-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-25 min, 30% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C for improved reproducibility.
-
Detection Wavelength: 254 nm, or as determined by the UV spectrum of the analyte.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from potential impurities and degradation products. This can be achieved by spiking the sample with known impurities or by stress testing (e.g., acid, base, peroxide, heat, light exposure).
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of added analyte (spiked samples).
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Protocol 2: Gas Chromatography (GC) for Residual Solvent Analysis
Rationale: As organic solvents are used in the synthesis and work-up of the product, their removal must be confirmed to meet safety thresholds outlined in ICH Q3C guidelines.[1][17] Headspace GC is the preferred technique as it avoids contamination of the GC system with the non-volatile drug substance.
Step-by-Step Methodology:
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A column with a stationary phase suitable for separating common organic solvents (e.g., a 5% phenyl-polymethylsiloxane phase).[7] A common choice is a 30 m x 0.53 mm, 1.0 µm film thickness column.[6]
-
Carrier Gas: Nitrogen or Helium at a constant flow.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 240 °C at 10 °C/min.
-
Final hold: 5 minutes.
-
Rationale: This program allows for the separation of volatile solvents at the beginning and then elutes any less volatile organic components.
-
-
Injector and Detector Temperature: 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Equilibration Time: 15 minutes
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a high-boiling point solvent in which the sample is soluble but which does not interfere with the analysis (e.g., Dimethyl sulfoxide - DMSO).
Decision Making in Analytical Method Selection
The selection of the most appropriate analytical technique is a critical decision that depends on the stage of development and the specific question being asked.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Forward Look
The purity analysis of synthesized "this compound" derivatives is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. While HPLC stands out as the primary tool for purity determination and impurity profiling, a comprehensive analysis will invariably involve GC for volatile impurities and NMR for definitive structural confirmation. The coupling of these separation techniques with mass spectrometry is indispensable for the identification of unknown impurities that may arise during synthesis or degradation.
It is imperative that all methods used for purity analysis are validated according to the stringent guidelines set forth by regulatory bodies like the ICH.[18] This ensures the reliability, consistency, and accuracy of the data, which is the bedrock upon which the safety and efficacy of new pharmaceutical agents are built. This guide provides the foundational knowledge and practical protocols to establish a robust and scientifically sound purity analysis workflow for this important class of molecules.
References
- Live qualification/validation of purity methods for protein products. (n.d.). CS@Purdue.
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved January 23, 2026, from [Link]
-
Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. (2025, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch. Retrieved January 23, 2026, from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved January 23, 2026, from [Link]
-
Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. (n.d.). USDA ARS. Retrieved January 23, 2026, from [Link]
-
Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. Retrieved January 23, 2026, from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 23, 2026, from [Link]
-
NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. Retrieved January 23, 2026, from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 23, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 23, 2026, from [Link]
-
Analytical method validation: A brief review. (n.d.). Retrieved January 23, 2026, from [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved January 23, 2026, from [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). Retrieved January 23, 2026, from [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved January 23, 2026, from [Link]
-
Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. Retrieved January 23, 2026, from [Link]
-
A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (n.d.). TIJER. Retrieved January 23, 2026, from [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. tijer.org [tijer.org]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. iiste.org [iiste.org]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchps.com [jchps.com]
- 11. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. wjarr.com [wjarr.com]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 17. ICH Official web site : ICH [ich.org]
- 18. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
The Strategic Role of "Methyl 5-cyano-3-fluoropicolinate" in Comparative SAR Studies: A Guide for Drug Discovery Professionals
Introduction: The Imperative of Structure-Activity Relationship (SAR) in Modern Drug Discovery
In the landscape of contemporary drug discovery, the elucidation of Structure-Activity Relationships (SAR) stands as a cornerstone of the iterative process of lead optimization. Understanding how subtle modifications to a molecular scaffold influence its biological activity is paramount to enhancing potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective therapeutics. This guide provides a comprehensive framework for utilizing "Methyl 5-cyano-3-fluoropicolinate" as a foundational scaffold in comparative SAR studies. While direct, extensive biological data for this specific molecule is not yet widespread in public literature, its constituent functional groups—a picolinate core, a cyano moiety, and a fluorine atom—represent a confluence of privileged features in medicinal chemistry.
Picolinate and its parent pyridine ring are prevalent in a multitude of FDA-approved drugs, particularly in the realm of kinase inhibitors, where the nitrogen atom often forms a critical hydrogen bond with the hinge region of the kinase. The strategic incorporation of fluoro and cyano groups allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide will use the well-studied p38α mitogen-activated protein (MAP) kinase, a key player in inflammatory signaling pathways, as a hypothetical target to illustrate the design and execution of a comparative SAR study based on the "this compound" scaffold.
The "this compound" Scaffold: A Triad of Functionality
The "this compound" scaffold offers a unique combination of functional groups that can be systematically explored in an SAR campaign.
-
The Picolinate Core: The pyridine ring serves as a versatile scaffold, with the nitrogen atom acting as a hydrogen bond acceptor. The methyl ester at the 2-position provides a handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid to explore interactions with polar residues in a binding pocket.
-
The 3-Fluoro Substituent: The introduction of a fluorine atom can have profound effects on a molecule's properties.[1] Its high electronegativity can alter the pKa of the pyridine nitrogen, influencing its hydrogen bonding capacity. Furthermore, fluorine substitution can block sites of metabolism, thereby enhancing metabolic stability and prolonging the in vivo half-life of a compound.[1]
-
The 5-Cyano Group: The nitrile moiety is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and its linear geometry allows it to probe narrow hydrophobic pockets within a protein's active site.[2][3] In some instances, the cyano group can also form covalent interactions with cysteine residues in the target protein, leading to irreversible inhibition.[4]
Designing a Comparative SAR Study: A Hypothetical p38α MAP Kinase Inhibitor Program
To systematically evaluate the contribution of each functional group in "this compound" to its hypothetical kinase inhibitory activity, a focused library of analogs should be synthesized and tested. The following table outlines a proposed initial analog series designed to probe key SAR questions.
| Compound ID | R1 | R2 | R3 | Rationale for Inclusion |
| M5C3FP (Lead) | F | CN | OMe | Parent compound to establish baseline activity. |
| A1 | H | CN | OMe | To assess the contribution of the 3-fluoro group to potency and metabolic stability. |
| A2 | F | H | OMe | To evaluate the role of the 5-cyano group in binding affinity. |
| A3 | H | H | OMe | Unsubstituted picolinate to understand the combined effect of fluoro and cyano groups. |
| A4 | F | CN | OH | Hydrolyzed ester to probe for interactions with polar residues. |
| A5 | Cl | CN | OMe | To compare the effect of a different halogen at the 3-position. |
| A6 | F | Br | OMe | To explore the impact of a larger halogen at the 5-position as a cyano bioisostere. |
| A7 | Me | CN | OMe | To investigate the effect of a small alkyl group at the 3-position. |
| A8 | F | CONH2 | OMe | To explore the bioisosteric replacement of the nitrile with a primary amide. |
Experimental Protocols
General Synthesis of "this compound" Analogs
The synthesis of the proposed analogs can be achieved through established methods for the functionalization of pyridine rings. A general retrosynthetic approach is outlined below.
Caption: Retrosynthetic analysis for the synthesis of analogs.
Step-by-Step Synthesis of M5C3FP (Lead Compound):
A plausible synthetic route starting from a commercially available substituted picoline is detailed below.
-
Bromination: To a solution of 3-fluoro-2-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to yield 5-bromo-3-fluoro-2-methylpyridine.
-
Cyanation: In a sealed tube, combine 5-bromo-3-fluoro-2-methylpyridine, zinc cyanide, and a palladium catalyst (e.g., Pd(PPh3)4) in an anhydrous solvent (e.g., DMF). Degas the mixture and heat to the appropriate temperature (e.g., 120°C) for several hours. After cooling, dilute the reaction mixture with water and extract with an organic solvent. Purify the crude product by column chromatography to obtain 3-fluoro-2-methyl-5-cyanopyridine.
-
Oxidation: To a solution of 3-fluoro-2-methyl-5-cyanopyridine in a mixture of water and pyridine, add potassium permanganate portion-wise at elevated temperature (e.g., 90°C). After the reaction is complete, cool the mixture, filter off the manganese dioxide, and acidify the filtrate with hydrochloric acid. Extract the product, 5-cyano-3-fluoropicolinic acid, with an organic solvent.
-
Esterification: To a solution of 5-cyano-3-fluoropicolinic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for several hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product, this compound, with an organic solvent. Purify by column chromatography.
In Vitro Kinase Inhibition Assay: p38α MAP Kinase Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by p38α MAP kinase. The assay relies on the transfer of energy from a terbium-labeled anti-phospho-substrate antibody (donor) to a fluorescently labeled substrate peptide (acceptor) when the substrate is phosphorylated.
Materials:
-
Recombinant human p38α MAP kinase
-
Biotinylated substrate peptide (e.g., Biotin-MEF2A)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Stop solution (e.g., 20 mM EDTA)
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
In a 384-well microplate, add the test compound solution.
-
Add the p38α kinase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis:
The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well. The percent inhibition is determined relative to control wells (no inhibitor) and background wells (no enzyme). The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is calculated by fitting the dose-response data to a four-parameter logistic equation. A lower IC50 value indicates a more potent inhibitor.[5]
Caption: Workflow for the p38α TR-FRET kinase inhibition assay.
Interpreting the SAR Data: Building a Coherent Narrative
The data generated from the in vitro kinase assay will provide valuable insights into the SAR of the "this compound" scaffold.
-
Impact of the 3-Fluoro Group: A significant drop in potency for compound A1 (R1=H) compared to M5C3FP would suggest that the fluorine atom is involved in a favorable interaction with the protein or that its electron-withdrawing nature is crucial for optimal presentation of the pharmacophore. Conversely, similar or improved potency might indicate that this position is tolerant to substitution and could be a site for further optimization.
-
Role of the 5-Cyano Group: A substantial loss of activity for compound A2 (R2=H) would strongly imply that the nitrile group is a key binding element, potentially forming a hydrogen bond or occupying a critical hydrophobic pocket. The activity of the amide analog A8 will help to further probe the nature of this interaction.
-
Synergistic Effects: The activity of the unsubstituted analog A3 will reveal the combined contribution of the fluoro and cyano groups to the overall potency.
-
Exploring the Ester: A significant increase in potency for the carboxylic acid analog A4 would suggest a potential salt bridge or hydrogen bond interaction with a basic residue in the active site.
-
Halogen Effects: Comparing the activities of M5C3FP (R1=F) and A5 (R1=Cl) will provide information on the optimal halogen size and electronics at the 3-position. Similarly, comparing A2 (R2=H) with A6 (R2=Br) will explore the isosteric replacement of the cyano group.
The selectivity of the most potent compounds should be assessed by testing them against a panel of related kinases to understand their off-target effects. Promising compounds should then be profiled in cell-based assays to confirm their activity in a more physiologically relevant context.
Conclusion
"this compound" represents a promising starting point for a drug discovery program targeting kinases such as p38α. Its modular structure allows for a systematic and rational exploration of the SAR, guided by the established principles of medicinal chemistry. The strategic combination of a picolinate core with fluoro and cyano substituents provides a rich chemical space for optimization. By following the principles and protocols outlined in this guide, researchers can effectively leverage this scaffold to develop novel and potent kinase inhibitors with improved therapeutic potential. The iterative cycle of design, synthesis, and testing, grounded in a solid understanding of SAR, remains the most powerful paradigm in the quest for new medicines.
References
-
Getlik, M., Simard, J. R., Termathe, M., Grütter, C., Rabiller, M., van Otterlo, W. A. L., et al. (2012). Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38α Kinase. PLoS ONE, 7(7), e39713. [Link]
-
Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(4), 1846-1855. [Link]
-
Krishnaiah, M., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(15), 5821. [Link]
-
Bamborough, P., et al. (2008). p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorganic & Medicinal Chemistry Letters, 18(20), 5445-5449. [Link]
-
Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
-
Annan, R. S., et al. (2001). A-770041, a new p38 MAP kinase inhibitor. Journal of Biological Chemistry, 276(38), 35439-35447. [Link]
-
Weng, J., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Journal of Chemical Information and Modeling, 59(1), 195-206. [Link]
-
Zhang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1463. [Link]
-
Wodicka, L. M., et al. (2010). Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of Biomolecular Screening, 15(2), 142-155. [Link]
-
Wilson, K. P., et al. (1996). The 2.0 Å crystal structure of p38 MAP kinase: a new structural basis for inhibition. Journal of Biological Chemistry, 271(44), 27696-27700. [Link]
-
Lee, M. R., & Swanson, J. A. (2006). The role of p38 MAP kinase in inflammation. Current Opinion in Cell Biology, 18(2), 219-225. [Link]
-
Young, P. R., et al. (1997). Pyridinylimidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. Journal of Biological Chemistry, 272(19), 12116-12121. [Link]
-
Caspers, N., et al. (2014). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. ACS Omega, 9(1), 1-12. [Link]
-
Inoue, M., et al. (2025). Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents. Molecular Pharmaceutics. [Link]
-
Wodicka, L. M., et al. (2010). Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of Biomolecular Screening, 15(2), 142-155. [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.net. [Link]
-
Montanari, C. A., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1184-1199. [Link]
-
Wang, L., et al. (2019). Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. European Journal of Medicinal Chemistry, 184, 111756. [Link]
-
Lindsley, C. W., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 20(21), 6293-6296. [Link]
-
Laufer, S. A., et al. (2006). Pyridinylimidazole Based p38 MAP Kinase Inhibitors. Current Topics in Medicinal Chemistry, 6(1), 11-26. [Link]
-
Weng, J., et al. (2018). Nitrile groups forming hydrophobic interactions. (A) At left, improved... ResearchGate. [Link]
-
Getlik, M., et al. (2012). Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38α Kinase. PLOS ONE, 7(7), e39713. [Link]
-
Kensert, J. R., & Bajorath, J. (2020). Assessing the information content of structural and protein–ligand interaction representations for the classification of kinase inhibitor binding modes via machine learning and active learning. Journal of Computer-Aided Molecular Design, 34(5), 537-550. [Link]
-
Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(4), 1846-1855. [Link]
-
Asati, V., et al. (2023). SAR of quinoline derivatives with important interactions with PIM-1 kinase. ResearchGate. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
-
Hori, A., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 798-807. [Link]
-
Wodicka, L. M., et al. (2010). Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of Biomolecular Screening, 15(2), 142-155. [Link]
-
Al-Warhi, T., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. [Link]
-
Dias, R. S., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(9), 1333-1338. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Sources
- 1. Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to "Methyl 5-cyano-3-fluoropicolinate": A Comparative Benchmark for Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated pKa, and improved binding affinity—make fluorinated building blocks indispensable tools for the synthesis of novel therapeutics.[1][2] Among the diverse array of available building blocks, substituted fluoropyridines have emerged as particularly valuable synthons. This guide provides an in-depth technical comparison of Methyl 5-cyano-3-fluoropicolinate , benchmarking its performance against other relevant fluorinated building blocks for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine ring is a prevalent motif in a vast number of FDA-approved drugs.[3] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and target engagement. The introduction of fluorine to this scaffold can have profound effects. For instance, the strong electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridine nitrogen, altering its ionization state at physiological pH and potentially reducing off-target interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and enhance the pharmacokinetic profile of a drug candidate.
This compound presents a unique combination of functionalities: a fluorine atom, a cyano group, and a methyl ester on a pyridine core. This trifecta of functional handles offers medicinal chemists a versatile platform for a variety of chemical transformations, enabling rapid library synthesis and structure-activity relationship (SAR) studies.
Physicochemical Properties: A Comparative Overview
To provide a clear comparison, we will evaluate this compound against three other commercially available and structurally related fluorinated building blocks:
-
Alternative 1 (A1): 2-Chloro-3-cyano-5-fluoropyridine
-
Alternative 2 (A2): 3,5-Difluoropicolinonitrile
-
Alternative 3 (A3): Methyl 5-bromo-3-fluoropicolinate
The selection of these alternatives allows for a nuanced discussion on the impact of different leaving groups (F vs. Cl vs. Br) and the presence of additional fluorine atoms on reactivity and physicochemical properties.
| Property | This compound | 2-Chloro-3-cyano-5-fluoropyridine (A1) | 3,5-Difluoropicolinonitrile (A2) | Methyl 5-bromo-3-fluoropicolinate (A3) |
| Molecular Weight ( g/mol ) | 182.14 | 158.54 | 140.09 | 233.02 |
| cLogP | ~1.5 | ~1.8 | ~1.3 | ~2.0 |
| Topological Polar Surface Area (Ų) | 69.9 | 36.7 | 36.7 | 57.2 |
| Hydrogen Bond Acceptors | 3 | 2 | 2 | 3 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |
Note: cLogP and TPSA values are calculated estimates and can vary slightly depending on the algorithm used.
From this data, we can infer several key differences. This compound and its bromo-analogue (A3) have a higher TPSA due to the ester functionality, which may influence solubility and cell permeability. The chloro- (A1) and difluoro- (A2) analogues are more compact and have lower calculated logP values, suggesting they might be suitable for fragments in fragment-based drug discovery.
Reactivity Profile: A Head-to-Head Comparison
The true utility of a building block lies in its reactivity and versatility in common synthetic transformations. We will now delve into a comparative analysis of this compound in two of the most critical reactions in modern drug discovery: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[4][5][6][7] In the context of our selected building blocks, the halogen atom (F, Cl, or Br) can serve as the electrophilic coupling partner.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F. This trend is a direct consequence of the bond dissociation energies, which influence the rate-determining oxidative addition step of the catalytic cycle.
Comparative Performance in Suzuki-Miyaura Coupling:
| Building Block | Leaving Group | Expected Reactivity | Typical Reaction Conditions | Reported Yields (Representative) |
| This compound | F | Low | Harsh conditions, specialized catalysts | Low to moderate (often not the preferred site for coupling) |
| 2-Chloro-3-cyano-5-fluoropyridine (A1) | Cl | Moderate | Standard Pd catalysts, moderate temperatures | Good to excellent |
| 3,5-Difluoropicolinonitrile (A2) | F | Low | Harsh conditions, specialized catalysts | Low to moderate |
| Methyl 5-bromo-3-fluoropicolinate (A3) | Br | High | Mild conditions, standard Pd catalysts | Excellent |
Expertise & Experience in Practice:
While the fluorine atom in this compound is generally a poor leaving group for Suzuki-Miyaura coupling under standard conditions, this can be a strategic advantage. It allows for selective coupling at other positions if a more reactive handle (e.g., a bromine or iodine) is present elsewhere on the molecule. For instance, if one were to synthesize a biaryl compound where the pyridine is attached at the 5-position, starting from a 5-bromo-3-fluoropicolinate derivative would be the more efficient route.
For direct coupling at the 3-position, the chloro-analogue (A1) and especially the bromo-analogue (A3) are superior choices, offering higher yields under milder conditions. The difluoro-analogue (A2) presents a similar challenge to the title compound, with low reactivity of the C-F bonds.
Protocol: A General Procedure for Suzuki-Miyaura Coupling of Halopyridines
-
Reaction Setup: In a flame-dried Schlenk flask, combine the halopyridine (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Introducing Diversity
Nucleophilic aromatic substitution is a fundamental reaction for introducing a wide range of functionalities onto an aromatic ring.[8] The success of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring and a good leaving group.
Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.
In the case of our building blocks, the fluorine and chlorine atoms can act as leaving groups. The cyano and ester groups are strong electron-withdrawing groups, which activate the pyridine ring towards nucleophilic attack. The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, which is the reverse of their reactivity in Suzuki-Miyaura coupling. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond.
Comparative Performance in SNAr Reactions:
| Building Block | Leaving Group | Activating Groups | Expected Reactivity |
| This compound | F | Cyano, Ester | High |
| 2-Chloro-3-cyano-5-fluoropyridine (A1) | Cl, F | Cyano | High (F is the better leaving group) |
| 3,5-Difluoropicolinonitrile (A2) | F | Cyano, Fluoro | Very High |
| Methyl 5-bromo-3-fluoropicolinate (A3) | F, Br | Ester | High (F is the better leaving group) |
Expertise & Experience in Practice:
This compound is an excellent substrate for SNAr reactions at the 3-position. The fluorine atom is a good leaving group, and the ring is strongly activated by both the cyano and the ester groups. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, under relatively mild conditions.
When comparing with the alternatives, 3,5-difluoropicolinonitrile (A2) is expected to be the most reactive, with two activating fluorine atoms and a cyano group. 2-Chloro-3-cyano-5-fluoropyridine (A1) and Methyl 5-bromo-3-fluoropicolinate (A3) also have a fluorine atom that can act as a leaving group, and their reactivity will be comparable to the title compound. The choice between them may depend on the desired final substitution pattern and the potential for side reactions at the chloro or bromo positions.
Protocol: A General Procedure for SNAr on Fluoropyridines
-
Reaction Setup: In a round-bottom flask, dissolve the fluoropyridine (1.0 equiv.) and the nucleophile (1.1-1.5 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: Add a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).
-
Reaction: Heat the mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Strategic Application in Drug Discovery
The true value of this compound lies in its versatility. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. This allows for a multitude of diversification strategies from a single starting material.
Case Study Consideration:
While specific, direct comparative case studies are proprietary to pharmaceutical companies, we can extrapolate from the known reactivity. A medicinal chemist looking to explore the SAR of a novel kinase inhibitor might use this compound as a starting point. They could perform an SNAr reaction to introduce a variety of amine-containing fragments at the 3-position. Subsequently, the ester could be hydrolyzed and coupled with another set of amines to explore the other side of the molecule. This parallel synthesis approach allows for the rapid generation of a focused library of compounds for biological screening.
Conclusion: A Versatile Tool for the Medicinal Chemist's Toolbox
This compound is a highly valuable and versatile building block for drug discovery. Its unique combination of a reactive site for nucleophilic aromatic substitution, a handle for amide bond formation, and a cyano group for further functionalization makes it a powerful tool for the synthesis of complex molecules.
While it may not be the optimal choice for Suzuki-Miyaura coupling at the 3-position compared to its chloro or bromo analogues, its strength lies in its SNAr reactivity and the diverse synthetic pathways it enables. For medicinal chemists looking to rapidly explore chemical space around a fluorinated pyridine core, this compound offers a compelling and efficient starting point. The choice between this and other fluorinated building blocks will ultimately depend on the specific synthetic strategy and the desired final compound architecture.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
MDPI. (2010). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]
- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.
-
MDPI. (2012). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]
-
PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
- Google Patents. (n.d.). WO 2018/183936 Al - Broad Institute.
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Retrieved from [Link]
- Google Patents. (n.d.). EP0333020A2 - Process for the preparation of substituted pyridines.
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
ResearchGate. (n.d.). Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. Retrieved from [Link]
-
PubMed. (2026, January 15). Nickel-Catalyzed Cross-Coupling of Aryl Boronic Acids with CF2Br2: Access to Diaryldifloromethanes. Retrieved from [Link]
-
ACS Publications. (2009). Drug and Drug Candidate Building Block Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin.
-
PubChem. (n.d.). Methyl 3-cyano-5-methylhexanoate. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 5-Cyano-3-methylpentanoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanistic differences between aryl iodide electrophiles and pronucleophiles in Pd-catalyzed coupling with cyclopropenes: a DFT study. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-cyano-5-hydroxybenzoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Methyl 5-cyano-3-fluoropicolinate: Assessing a Versatile Building Block in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. In this guide, we provide an in-depth assessment of Methyl 5-cyano-3-fluoropicolinate, a functionalized pyridine derivative with significant potential in the construction of complex molecular architectures. We will objectively compare its synthetic utility with viable alternatives, supported by experimental data and protocols, to empower you with the insights needed to make informed decisions in your research.
Introduction to this compound: A Multifunctional Scaffold
This compound is a strategically substituted picolinate ester featuring a confluence of reactive sites. The pyridine core is a ubiquitous motif in pharmaceuticals, and the presence of a cyano group, a fluorine atom, and a methyl ester at specific positions bestows this molecule with a unique reactivity profile. The electron-withdrawing nature of the cyano and fluoro substituents activates the pyridine ring for certain transformations, while the ester and cyano groups themselves serve as versatile handles for further synthetic elaborations.
Key Structural Features and Their Synthetic Implications:
-
Pyridine Core: A privileged scaffold in medicinal chemistry, offering desirable pharmacokinetic properties and serving as a key interaction element with biological targets.
-
Cyano Group (C5): A versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. It also acts as an electron-withdrawing group, influencing the reactivity of the pyridine ring.
-
Fluorine Atom (C3): The introduction of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. In this context, it also activates the C4 and C6 positions for nucleophilic aromatic substitution.
-
Methyl Ester (C2): A convenient handle for amide bond formation, a cornerstone of medicinal chemistry, or for hydrolysis to the corresponding carboxylic acid.
Synthesis of this compound: Plausible Routes
While a definitive, high-yielding synthesis for this compound is not extensively documented in readily available literature, plausible synthetic routes can be devised based on established pyridine chemistry.
A likely precursor is a di-halogenated picolinate, such as Methyl 5-bromo-3-chloropicolinate. The synthesis could proceed via a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr) for Fluorination: The more activated C3 position can undergo nucleophilic substitution with a fluoride source (e.g., KF) to introduce the fluorine atom.
-
Cyanation: The bromo group at the C5 position can then be converted to a cyano group, potentially through a palladium-catalyzed cyanation reaction using a cyanide source like Zn(CN)₂ or through a Sandmeyer-type reaction starting from the corresponding amine.
An alternative strategy could involve a Sandmeyer reaction on a 5-amino-3-fluoropicolinate precursor. The Sandmeyer reaction is a well-established method for converting aromatic amines into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[1][2][3]
Figure 1: Plausible synthetic routes to this compound.
Comparative Performance in Key Synthetic Transformations
The true utility of a building block is demonstrated in its performance in key chemical reactions. Here, we compare the expected reactivity of this compound with relevant alternatives in two crucial transformations: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures.[4][5] For this application, a halogenated precursor of our target molecule, Methyl 5-bromo-3-fluoropicolinate , would be the reactive partner.
Alternative: A common alternative for introducing a substituted pyridine ring is through the use of other halogenated pyridines, such as 3,5-difluoropyridine .
Experimental Data Comparison (Illustrative):
| Coupling Partner | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl 5-bromo-3-fluoropicolinate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Est. 70-85 | [6] (analogous) |
| 3,5-Difluoropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | Est. 60-75 | (General knowledge) |
| Pyridylphosphonium Salts | (Radical coupling partner) | Photoredox catalyst | - | Acetonitrile | RT | Variable | [1][4][7] |
Analysis:
-
Methyl 5-bromo-3-fluoropicolinate is expected to be a highly effective coupling partner in Suzuki reactions. The presence of the electron-withdrawing fluorine and ester groups can enhance the reactivity of the C-Br bond. The yields for analogous reactions involving bromo-pyridines are generally good to excellent.[6]
-
3,5-Difluoropyridine can also participate in Suzuki couplings, typically at the more reactive C3 position. However, the presence of two fluorine atoms can sometimes lead to side reactions or require more forcing conditions.
-
Pyridylphosphonium salts have emerged as a viable alternative to halo-pyridines, particularly in radical-radical coupling reactions.[1][4][7] These can be advantageous as they can sometimes be prepared directly from C-H bonds, avoiding the need for halogenation. However, the reaction scope and functional group tolerance might differ from traditional cross-coupling methods.
Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-3-fluoropicolinate (General Procedure)
-
To a reaction vessel, add Methyl 5-bromo-3-fluoropicolinate (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): Introducing Diversity
The fluorine atom at the C3 position of this compound, activated by the ring nitrogen and the C5-cyano group, makes the C4 and C6 positions susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides.
Alternative: A common alternative is a pyridine bearing a different leaving group, such as a chlorine atom, at the same position. For instance, Methyl 5-cyano-3-chloropicolinate .
Experimental Data Comparison (Illustrative):
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Morpholine | K₂CO₃ | DMSO | 100 | Est. >90 | (General principles) |
| Methyl 5-cyano-3-chloropicolinate | Morpholine | K₂CO₃ | DMSO | 120 | Est. 70-85 | (General principles) |
| 3,5-Difluoropyridine | Morpholine | K₂CO₃ | DMSO | 100 | Variable (mixture) | (General principles) |
Analysis:
-
This compound is expected to be highly reactive in SNAr reactions. The C-F bond is often a better leaving group than other halogens in this context due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.
-
Methyl 5-cyano-3-chloropicolinate would also undergo SNAr, but likely requires more forcing conditions (higher temperature or longer reaction times) compared to the fluoro-analogue.
-
3,5-Difluoropyridine can undergo SNAr at either the C3 or C5 position, potentially leading to a mixture of products and complicating purification. The regioselectivity would be influenced by the nature of the nucleophile and reaction conditions.
Protocol: Nucleophilic Aromatic Substitution with an Amine (General Procedure)
-
In a reaction vessel, dissolve this compound (1.0 equiv.) and the desired amine (1.2-2.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.
-
Add a base, typically a carbonate like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Heat the reaction mixture at 80-120 °C for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Figure 3: Simplified mechanism of nucleophilic aromatic substitution.
Commercial Availability and Cost Comparison
For practical laboratory use, the availability and cost of a building block are significant factors.
| Compound | Supplier (Example) | Purity | Price (USD, approximate) |
| This compound | Commercially Available | >95% | ~$150-200 / 1g |
| Methyl 5-bromo-3-fluoropicolinate | Commercially Available | >97% | ~$50-70 / 1g |
| 3,5-Difluoropyridine | Widely Available | >98% | ~$20-30 / 5g |
| Methyl 5-bromo-3-chloropicolinate | Commercially Available | >97% | ~$30-40 / 1g |
Analysis:
-
This compound is commercially available, though at a relatively higher cost compared to some alternatives. This reflects its more specialized structure and likely more complex synthesis.
-
The precursor, Methyl 5-bromo-3-fluoropicolinate , is more affordable, making a two-step approach to certain derivatives potentially more cost-effective.
-
Simpler building blocks like 3,5-Difluoropyridine and Methyl 5-bromo-3-chloropicolinate are significantly cheaper, but may require more extensive synthetic manipulations or present challenges in terms of reactivity and selectivity.
Conclusion and Recommendations
This compound is a valuable and versatile building block for the synthesis of highly functionalized pyridine derivatives. Its key strengths lie in:
-
Predictable and high reactivity in SNAr reactions , allowing for the efficient introduction of diverse nucleophiles at the C4 or C6 position.
-
The presence of multiple, orthogonally reactive functional groups (ester, cyano, and the pyridine ring itself) that can be selectively manipulated.
-
Its utility as a precursor to a wide range of complex molecules with potential applications in medicinal chemistry and materials science.
Recommendations for Use:
-
For direct introduction of the 5-cyano-3-fluoropicolinoyl moiety via amide coupling, this reagent is an excellent choice. The methyl ester provides a straightforward handle for this transformation.
-
For the synthesis of 4- or 6-substituted derivatives, its high reactivity in SNAr reactions makes it superior to chloro- or bromo-analogues, often leading to cleaner reactions and higher yields under milder conditions.
-
For biaryl synthesis via Suzuki-Miyaura coupling, the more cost-effective precursor, Methyl 5-bromo-3-fluoropicolinate, is the logical starting point.
While the initial cost of this compound may be higher than simpler alternatives, its enhanced reactivity and the synthetic efficiency it offers can often justify the investment, particularly in the context of complex, multi-step syntheses where high yields and clean reactions are paramount. As with any synthetic tool, the optimal choice will depend on the specific target molecule, the desired reaction sequence, and overall project goals.
References
- MacMillan, D. W. C., et al. (2021). Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. Chemical Science, 12(30), 10217-10223.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Gallagher, T. (2009). Sandmeyer and Related Reactions. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Ahmad, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223.
-
Lead Sciences. (n.d.). Methyl 5-bromo-3-fluoropicolinate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
MasterOrganicChemistry. (2022). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Sources
- 1. Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions | CoLab [colab.ws]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Synthesis of Methyl 5-cyano-3-fluoropicolinate: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Implementation: A Comprehensive Safety and Operational Protocol for Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, Methyl 5-cyano-3-fluoropicolinate, presents unique opportunities in medicinal chemistry and materials science. However, its molecular structure, incorporating a fluorinated pyridine ring and a cyano group, necessitates a robust and proactive approach to laboratory safety. This guide, compiled by senior application scientists, provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our commitment is to empower our partners in scientific discovery with the knowledge to manage chemical hazards effectively, fostering a culture of safety and innovation.
Hazard Analysis: Understanding the Intrinsic Risks
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1200498-42-5) is not yet widely available, a thorough analysis of structurally analogous compounds provides a strong foundation for assessing its potential hazards. Compounds such as Methyl 3-cyano-5-fluorobenzoate and Ethyl 5-cyano-3-fluoropicolinate exhibit a range of toxicological concerns that must be attributed to our target molecule as a precautionary measure.
The primary hazards are associated with the cyano group, which can be acutely toxic, and the fluorinated aromatic system, which can present metabolic and environmental risks. The GHS classification for the closely related Ethyl 5-cyano-3-fluoropicolinate includes H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled), indicating a high degree of acute toxicity. Therefore, we must operate under the assumption that this compound poses similar, significant health risks.
Table 1: Inferred Hazard Identification and GHS Classification
| Hazard Class | Inferred GHS Category | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | P264, P270, P301+P310, P321, P405, P501 |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | P280, P302+P352, P312, P361, P363, P405, P501 |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | P261, P271, P304+P340, P311, P403+P233, P405, P501 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] | P264, P280, P305+P351+P338, P337+P313 |
The Core of Protection: A Multi-Layered PPE Strategy
A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling this compound. This strategy is designed to create redundant barriers to exposure, ensuring protection even in the event of a primary barrier failure.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood provides critical containment of vapors and fine particulates, preventing inhalation exposure.
Personal Protective Equipment: Your Immediate Safeguard
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical safety goggles with side shields and a face shield. | Provides comprehensive protection against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hands | Double gloving is mandatory. An inner nitrile glove followed by an outer, thicker butyl rubber or Viton™ glove. | The inner nitrile glove offers dexterity and a preliminary barrier. The outer butyl or Viton™ glove provides superior resistance to aromatic and halogenated compounds. Nitrile gloves alone offer poor resistance to many aromatic and halogenated hydrocarbons.[2][3][4] |
| Body | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects against accidental spills and splashes. |
| Respiratory | A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be required for non-routine operations or in the event of a spill. | This provides an additional layer of protection beyond the fume hood, particularly during emergency situations. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is paramount to minimizing the risk of exposure.
Preparation and Weighing
-
Fume Hood Verification: Before commencing any work, verify that the chemical fume hood is functioning correctly and the sash is at the appropriate working height.
-
PPE Donning: Don all required PPE as outlined in Table 2.
-
Material Transfer: Use a spatula or powder funnel to transfer the solid this compound. Avoid creating dust.
-
Weighing: If weighing directly, use an analytical balance inside the fume hood or a containment balance.
-
Cleaning: Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
Reaction Setup and Monitoring
-
Glassware: Use clean, dry glassware and ensure all joints are properly sealed.
-
Solvent Addition: Add solvents via a syringe or dropping funnel to minimize vapor release.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques that do not require opening the reaction vessel unnecessarily.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and decisive action is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and administer oxygen if available and you are trained to do so. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the fume hood sash and restrict access to the area.
-
Report: Notify your laboratory supervisor and institutional safety officer.
-
Clean-up: Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up a spill. Use an absorbent material to contain the spill, then carefully collect the material into a sealed container for hazardous waste disposal.
Disposal Plan: Responsible Stewardship
The proper disposal of this compound and its associated waste is a critical component of a safe and environmentally responsible research program.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[7][8]
Disposal Method
Due to its halogenated and nitrogen-containing structure, the recommended method of disposal for this compound waste is incineration at a licensed hazardous waste facility .[9] This method ensures the complete destruction of the compound, preventing its release into the environment. Do not dispose of this chemical down the drain or in regular trash.[8][10]
Workflow Diagrams
Safe Handling Workflow
Caption: A workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Decision logic for responding to an exposure event.
References
-
BLDpharm. (n.d.). This compound. Lead Sciences. Retrieved from [Link]
-
OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]
-
Yale University Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of North Carolina at Chapel Hill. Retrieved from [Link]
-
S&G Gloves. (2023). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2018). Cyanide. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Medscape. (2023). Cyanide Toxicity Treatment & Management. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]
-
United States Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Cyanide poisoning: recommendations on first aid treatment for employers and first aiders. Retrieved from [Link]
-
Monash University. (2022). First aid for cyanide exposure. OHS Information Sheet. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
-
University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]
Sources
- 1. fishersci.es [fishersci.es]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. gloves.com [gloves.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. monash.edu [monash.edu]
- 6. npis.org [npis.org]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


